ZD7288
Description
Properties
CAS No. |
133059-99-1 |
|---|---|
Molecular Formula |
C15H21ClN4 |
Molecular Weight |
292.81 g/mol |
IUPAC Name |
4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15;/h6-11H,5H2,1-4H3;1H |
InChI Key |
DUWKUHWHTPRMAP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C.Cl |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC.[Cl-] |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ZD7288
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD7288, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a well-established pharmacological agent primarily utilized for its ability to selectively block Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels are critical in regulating cellular excitability, particularly in cardiac pacemaker cells and central neurons. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, physiological effects, and key experimental considerations. The document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important research tool.
Primary Mechanism of Action: Blockade of HCN Channels
This compound exerts its primary effect by directly blocking the pore of HCN channels, thereby inhibiting the flow of ions that constitutes the Ih current (also known as If in the heart). This current is a mixed sodium and potassium inward current that is activated upon membrane hyperpolarization.
Molecular Interaction and Binding Site:
This compound is an intracellular pore blocker.[1][2] Site-directed mutagenesis and homology modeling studies have identified key residues within the S6 transmembrane domain and the pore vestibule of HCN channels that are critical for this compound binding.[3][4][5] Specifically, residues such as Ala425 and Ile432 in mouse HCN2 are primary determinants for the block.[3] The phenyl ring of this compound is predicted to occupy a hydrophobic cavity formed by these residues, while its charged pyrimidinium ring aligns with the ion conduction pathway.[3]
State-Dependent and Voltage-Dependent Block:
The blockade of HCN channels by this compound is both state-dependent and voltage-dependent.
-
Open-Channel Block: this compound preferentially binds to the open state of the HCN channel.[2][4][6][7] This means that the channel must first be activated by hyperpolarization for the blocker to gain access to its binding site within the pore from the intracellular side.[1][2]
-
Voltage Dependence: The blocking action of this compound is voltage-dependent, with strong hyperpolarization disfavoring the block.[2][6][7] This suggests that the blocker has a differential affinity for various conformational states of the channel during the gating process.[6][7] The steep voltage dependence of the block is a notable characteristic.[1][2]
-
Trapping: Once bound, this compound can become "trapped" within the channel pore when the channel closes.[6][7]
The following diagram illustrates the proposed mechanism of this compound action on an HCN channel.
Off-Target Effects
While this compound is a widely used tool for studying HCN channels, it is crucial to acknowledge its potential off-target effects, particularly at higher concentrations.
-
Sodium Channels (Nav): Several studies have reported that this compound can inhibit voltage-gated sodium channels.[8][9][10] Notably, the IC50 for sodium channel block in some preparations is lower than that for HCN channels, raising concerns about selectivity.[8][11] This is a critical consideration in studies where neuronal excitability is being investigated.[8][10]
-
T-type Calcium Channels (Cav): this compound has also been shown to block T-type calcium channels, although generally with lower potency than for HCN channels.[12][13][14] One study reported that this compound is approximately 20 times more selective for HCN channels over T-type calcium channels.[13]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative parameters for this compound on its primary target and off-targets.
Table 1: IC50 Values for this compound on HCN Channels
| Channel Isoform | Cell Type / Expression System | IC50 (µM) | Reference(s) |
| Native Ih | Guinea Pig Substantia Nigra Neurons | ~2 | [15] |
| Native Ih | Dorsal Root Ganglion (DRG) Neurons | 15 | [8][11] |
| mHCN1 | HEK293 Cells | ~41 | [1] |
| hHCN1 | Oocytes | 20 ± 6 | [16] |
| hHCN2 | Oocytes | 41 ± 15 | [16] |
| hHCN3 | Oocytes | 34 ± 11 | [16] |
| hHCN4 | Oocytes | 21 ± 14 | [16] |
Table 2: IC50 Values for this compound on Off-Target Channels
| Channel Type | Cell Type / Expression System | IC50 (µM) | Reference(s) |
| Na+ Channels | Dorsal Root Ganglion (DRG) Neurons | 1.17 | [11] |
| T-type Ca2+ Channels | Rat Hippocampal Pyramidal Cells | >100 (significant block at 10-100 µM) | [8][12] |
Downstream Signaling and Physiological Consequences
By blocking HCN channels, this compound can influence several downstream cellular processes and physiological functions. The blockade of Ih leads to membrane hyperpolarization and an increase in input resistance in some neurons.[17][18] This can alter synaptic integration and neuronal firing patterns.
The following diagram illustrates the logical flow from this compound application to its ultimate physiological effects.
Experimental Protocols
Accurate and reproducible experimental design is paramount when using this compound. Below are detailed methodologies for key experiments.
Whole-Cell Voltage-Clamp Recording of Ih
This protocol is designed to isolate and record Ih currents from neurons in brain slices or cultured cells.
Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2. To isolate Ih, other voltage-gated channels can be blocked by adding tetrodotoxin (B1210768) (TTX, ~0.5 µM), CdCl2 (~0.1 mM), tetraethylammonium (B1195904) (TEA, ~10 mM), and 4-aminopyridine (B3432731) (4-AP, ~1 mM).
-
Internal (Pipette) Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
Voltage-Clamp Protocol:
-
Establish a stable whole-cell recording with good series resistance compensation (60-70%).
-
Hold the cell at a depolarized potential (e.g., -40 mV or -50 mV) where Ih is deactivated.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -140 mV in 10 mV increments) for a duration sufficient to allow for full activation of Ih (e.g., 1-2 seconds).
-
Following the hyperpolarizing step, step the voltage to a potential where tail currents can be measured (e.g., -70 mV or -120 mV) to assess the voltage-dependence of activation.
-
Record baseline currents using this protocol.
-
Bath-apply this compound (e.g., 10-30 µM) and allow for equilibration (typically 10-15 minutes).
-
Repeat the voltage-clamp protocol in the presence of this compound.
-
The this compound-sensitive current (Ih) is obtained by offline subtraction of the currents recorded in the presence of this compound from the control currents.
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on Ih.
References
- 1. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Molecular mapping of the binding site for a blocker of hyperpolarization-activated, cyclic nucleotide-modulated pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the bradycardic drug binding receptor of HCN-encoded pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 10. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 12. ZD 7288 inhibits T-type calcium current in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 14. This compound and mibefradil inhibit the myogenic heartbeat in Daphnia magna indicating its dependency on HCN and T-type calcium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
ZD7288: A Technical Guide to a Selective HCN Channel Blocker for Research Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZD7288, a pyrimidine (B1678525) derivative, is a widely utilized pharmacological tool in neuroscience and cardiovascular research. It functions as a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels, often referred to as "pacemaker channels," are crucial in regulating cellular excitability and rhythmicity in various tissues, including the heart and brain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and visualizations of its effects on signaling pathways.
Chemical Properties
This compound, chemically known as 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, is a water-soluble compound. Its key chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride |
| Alternative Names | ICI D7288 |
| Molecular Formula | C₁₅H₂₁ClN₄[1] |
| Molecular Weight | 292.81 g/mol |
| CAS Number | 133059-99-1[1] |
| Appearance | White solid[1] |
| Purity | ≥98% (HPLC) |
| Solubility | Water (100 mM), DMSO (100 mM) |
| Storage | Desiccate at +4°C |
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the pore of HCN channels.[2] This blockade is use-dependent, meaning it is more effective when the channels are in an open state, which occurs upon membrane hyperpolarization.[2] While initially considered highly selective for HCN channels, subsequent research has revealed off-target effects, particularly at higher concentrations.
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). While it is often described as non-selective among HCN isoforms, some variations in potency have been reported. It is crucial for researchers to be aware of its off-target activities to ensure accurate interpretation of experimental results.
| Channel | IC50 Value | Species/Cell Line | Reference |
| hHCN1 | 20 ± 6 µM | HEK293 cells | [3] |
| hHCN2 | 41 ± 15 µM | HEK293 cells | [3] |
| hHCN3 | 34 ± 11 µM | HEK293 cells | [3] |
| hHCN4 | 21 ± 14 µM | HEK293 cells | [3] |
| Native HCN Channels (DRG neurons) | 15 µM | Rat Dorsal Root Ganglion Neurons | [4] |
| Na⁺ Channels (DRG neurons) | 1.17 µM | Rat Dorsal Root Ganglion Neurons | [1][4] |
| T-type Ca²⁺ Channels | ~100 µM | Mouse Spermatogenic Cells | [5] |
| T-type Ca²⁺ Channels | 50 µM | N/A | [6] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording
This protocol outlines the steps for characterizing the effect of this compound on HCN currents in cultured neurons or heterologous expression systems.
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)
-
Internal (intracellular) solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH)
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare cells for recording on a glass coverslip.
-
Perfuse the recording chamber with the external solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Switch to voltage-clamp mode and hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit HCN currents (Ih).
-
Record the baseline Ih in response to the voltage steps.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10-100 µM).
-
After a stable block is achieved (typically a few minutes), repeat the same voltage-step protocol to record the Ih in the presence of this compound.
-
To assess washout, perfuse the chamber again with the this compound-free external solution and record the currents. Note that the washout of this compound can be slow and incomplete.[3]
In Vivo Animal Studies: Neuropathic Pain Model
This protocol describes the administration of this compound to a rat model of neuropathic pain to assess its analgesic effects.
Materials:
-
This compound solution for injection (e.g., dissolved in saline)
-
Animal model of neuropathic pain (e.g., Spared Nerve Injury - SNI model in rats)
-
Administration route equipment (e.g., intrathecal or intracerebroventricular cannula, intraperitoneal injection needles)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, acetone (B3395972) test for cold allodynia)
Procedure:
-
Induce neuropathic pain in rats using a standardized surgical procedure (e.g., SNI).
-
Allow animals to recover and for neuropathic pain symptoms to develop (typically 1-2 weeks).
-
Establish a baseline for pain-related behaviors (e.g., paw withdrawal threshold to von Frey filaments).
-
Administer this compound via the desired route. For example, intracerebroventricular injection of this compound can be used to study its central effects.[7]
-
At specific time points after this compound administration, re-assess the pain-related behaviors.
-
A control group receiving vehicle (e.g., saline) should be included to account for any effects of the injection procedure itself.
-
Dose-response studies can be performed by administering different concentrations of this compound. For instance, intracerebroventricular injections can concurrently alleviate nociceptive and depression-like behaviors.[7]
Visualizations: Signaling Pathways and Experimental Workflows
To better understand the context in which this compound is used and the pathways it affects, the following diagrams are provided.
Conclusion
References
- 1. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 2. Inhibition of hyperpolarization-activated current by this compound suppresses ectopic discharges of injured dorsal root ganglion neurons in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits low-threshold Ca(2+) channel activity and regulates sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD7288: A Technical Guide to its Primary Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD7288, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a crucial pharmacological tool extensively utilized in scientific research.[1] It functions primarily as a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2] These channels, which conduct a mixed sodium-potassium inward current termed Ih (or If in the heart), are key regulators of cellular excitability in the central and peripheral nervous systems, as well as in cardiac pacemaker cells.[3][] this compound's ability to modulate the activity of these channels has made it an invaluable instrument in a diverse range of research fields, including cardiology, neuroscience, and pain management. This guide provides an in-depth overview of the principal research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its effects by blocking HCN channels, which are responsible for the pacemaker current (Ih or If).[1] This current plays a pivotal role in setting the resting membrane potential and generating rhythmic activity in excitable cells.[3] While this compound is considered a selective blocker of all four HCN channel isoforms (HCN1-4), it is important to note that at higher concentrations, it can exhibit off-target effects by inhibiting sodium and T-type calcium channels.[][5] The blockade of HCN channels by this compound is state-dependent, with the molecule appearing to require channel opening to exert its inhibitory effect.[6][7]
Primary Research Applications
The primary research applications of this compound are centered on elucidating the physiological and pathophysiological roles of HCN channels.
Cardiovascular Research
In the realm of cardiovascular science, this compound is instrumental in studying cardiac rhythmogenesis. By blocking the If current in the sinoatrial node, this compound acts as a bradycardic agent, effectively slowing the heart rate.[7] This property is leveraged in experimental models to investigate the mechanisms of pacemaker activity and arrhythmias.
Neuroscience Research
A significant portion of this compound research is concentrated in neuroscience, where it is used to probe the multifaceted functions of Ih in the brain and peripheral nerves.
-
Synaptic Plasticity and Learning: this compound has been shown to inhibit long-term potentiation (LTP), a cellular correlate of learning and memory, in various hippocampal pathways.[8] This has made it a key tool in dissecting the molecular machinery underlying synaptic plasticity.
-
Neuronal Excitability and Epilepsy: By modulating the resting membrane potential and input resistance of neurons, Ih channels influence their firing properties. This compound is used to investigate how alterations in Ih contribute to neuronal hyperexcitability and the generation of epileptic discharges.[3][9]
-
Pain Research: A burgeoning area of investigation is the role of HCN channels in chronic and neuropathic pain.[10] this compound has demonstrated analgesic properties in various animal models by reducing the ectopic firing of sensory neurons.[11] Both peripheral and central mechanisms are implicated in its pain-relieving effects.[10][12]
-
Depression and Anxiety: Emerging studies suggest a role for HCN channels in mood regulation. This compound is being used to explore the potential of HCN channel modulation as a therapeutic strategy for depression and anxiety-related disorders.[12]
-
Addiction: The involvement of HCN channels in the brain's reward pathways is another active area of research. This compound has been used to show that blocking these channels can reduce cocaine intake in animal models, suggesting a role in the neurobiology of addiction.[]
Other Research Frontiers
Beyond cardiology and neuroscience, this compound has found applications in other specialized areas of research:
-
Emesis Research: Studies have demonstrated that this compound can induce vomiting in animal models, implicating HCN channels in the complex neural circuits that control the emetic reflex.[3]
-
Uterine Contractility: The effects of this compound on uterine smooth muscle contractions have been investigated, suggesting a potential role for HCN channels in regulating uterine activity.[13]
-
Stem Cell Biology: Research has indicated that this compound can influence the proliferation and differentiation of embryonic stem cells, opening new avenues for its use in developmental biology.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in various experimental contexts.
| Parameter | Value | Research Area | Species/Model | Reference |
| IC50 (HCN Channels) | 15.0 µM | General | [14] | |
| IC50 (Na+ Channels) | 1.17 µM | Neuroscience (Pain) | Dorsal Root Ganglion Neurons | [14] |
| Effective Concentration (In Vitro) | 1 - 200 µM | Various | Cell culture, tissue slices | [2][13] |
| Effective Dose (In Vivo, i.p.) | 0.25 - 10 mg/kg | Emesis, Pain | Least Shrew, Rat | [3][11] |
| Effective Dose (In Vivo, i.c.v.) | 1 - 2 µg/mL | Neuroscience | Mouse | [2] |
| Effective Dose (In Vivo, intrathecal) | 25 - 100 nmol/L | Pain (Visceral) | Rat | [15] |
Table 1: Potency and Effective Concentrations of this compound
| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| Rat Hippocampal Slices (LTP) | 0.1 µM | Inhibition of LTP induction | [8] |
| Cultured Hippocampal Neurons (Glutamate Release) | 1, 5, 50 µM | Dose-dependent decrease in glutamate (B1630785) release | [8] |
| Cultured Hippocampal Neurons (Intracellular Ca2+) | 25, 50, 100 µM | Attenuation of glutamate-induced intracellular calcium rise | [8] |
| Spinal Nerve Ligation Model (Rat, Neuropathic Pain) | 10 mg/kg, i.p. | Reversal of tactile allodynia | [11] |
| Least Shrew (Emesis) | 1 mg/kg, i.p. | Induction of vomiting | [3] |
| Term-Pregnant Rat Uterine Strips | 100, 200 µM | Decreased amplitude of spontaneous uterine contractions | [13] |
| Zebrafish Embryos (Heart Rate) | 1 mM | Slowing of heart rate | [16] |
| Isolated Rat Heart (Myocardial Infarction Model) | 10-9 M, 10-7 M | Increase in pressure wave amplitude and dP/dtmax | [17] |
Table 2: Exemplary Experimental Data with this compound
Key Experimental Protocols
This section provides an overview of common experimental methodologies employing this compound.
In Vitro Electrophysiology: Patch-Clamp Recording
-
Objective: To measure the effect of this compound on Ih currents in isolated cells.
-
Preparation: Cultured neurons or acutely dissociated cells are prepared and transferred to a recording chamber on an inverted microscope.
-
Recording: Whole-cell patch-clamp recordings are established. The membrane potential is held at a depolarized level (e.g., -60 mV) and then stepped to hyperpolarized potentials (e.g., -70 to -120 mV) to elicit Ih currents.[18]
-
Drug Application: this compound is applied to the bath solution at desired concentrations. For studying intracellular blockade mechanisms, this compound can be included in the patch pipette solution.[7][18]
-
Data Analysis: The amplitude, activation kinetics, and voltage-dependence of Ih are measured before and after this compound application to determine its inhibitory effects.
In Vivo Electrophysiology: Hippocampal Long-Term Potentiation (LTP)
-
Objective: To investigate the role of HCN channels in synaptic plasticity in the intact brain.
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. Stimulating and recording electrodes are implanted in specific hippocampal pathways (e.g., perforant path and CA3).[8]
-
Recording: Baseline synaptic transmission is recorded by delivering single electrical pulses. LTP is induced by a high-frequency stimulation (HFS) protocol.
-
Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally via microinjection or reverse microdialysis into the hippocampus before or after HFS.[8][9]
-
Data Analysis: The magnitude and duration of LTP, measured as the potentiation of the field excitatory postsynaptic potential (fEPSP) slope, are compared between control and this compound-treated animals.[8]
Behavioral Assay: Neuropathic Pain Model
-
Objective: To assess the analgesic efficacy of this compound in an animal model of neuropathic pain.
-
Model Induction: A peripheral nerve injury, such as spinal nerve ligation (SNL), is surgically induced in rats to produce tactile allodynia (pain in response to a non-painful stimulus).[11]
-
Behavioral Testing: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.
-
Drug Administration: this compound is administered through various routes, including intraperitoneal (i.p.), intrathecal, or intracerebroventricular (i.c.v.) injection, at different doses.[11][12][15]
-
Data Analysis: The paw withdrawal threshold is compared between vehicle- and this compound-treated groups to evaluate the anti-allodynic effect of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving this compound.
Conclusion
This compound is an indispensable pharmacological agent for investigating the diverse roles of HCN channels in physiology and disease. Its applications span from fundamental studies of cardiac and neuronal excitability to preclinical investigations into novel treatments for pain, epilepsy, and mood disorders. While its selectivity should be considered, particularly at higher concentrations, this compound remains a cornerstone tool for researchers, scientists, and drug development professionals seeking to unravel the complexities of HCN channel function. The continued use of this compound in well-designed experiments will undoubtedly lead to further significant discoveries in the life sciences.
References
- 1. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Inhibition of HCN channel activity in the thalamus attenuates chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, on term-pregnant rat uterine contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 15. ZD 7288, an HCN channel blocker, attenuates chronic visceral pain in irritable bowel syndrome-like rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of If-current blockade on rat heart contractility with a model of myocardial infarction [redalyc.org]
- 18. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ZD7288 in Elucidating Cardiac Pacemaker Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac pacemaker cells, located in the sinoatrial node (SAN), are the heart's natural timekeeper, generating the electrical impulses that drive the cardiac cycle. A key player in this process is the "funny" current (If), a mixed sodium-potassium current that is activated upon hyperpolarization at the end of an action potential.[1][2] This current is responsible for the diastolic depolarization phase, which brings the membrane potential of pacemaker cells to the threshold for firing the next action potential, thus controlling the heart rate.[2][3] ZD7288 is a pharmacological agent that has proven to be an invaluable tool for studying the role of the If current and the function of the underlying hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[4] This technical guide provides an in-depth overview of the use of this compound in cardiac pacemaker cell research, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Introduction to this compound and the Funny Current
The "funny" current (If), first described in sinoatrial node myocytes, is a crucial component of the cardiac pacemaker mechanism.[3] It is carried by HCN channels, with HCN4 being the predominant isoform in the sinoatrial node.[5] The If current is unique in that it is activated by hyperpolarization of the cell membrane, a characteristic that allows it to initiate the slow diastolic depolarization that is the hallmark of pacemaker cells.[2][6] The degree of activation of the If current at the end of an action potential determines the steepness of this depolarization and, consequently, the heart rate.[1][3]
This compound, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyridinium (B92312) chloride, is a selective blocker of HCN channels.[4][7] This selectivity makes it a powerful tool for isolating and studying the contribution of the If current to cardiac pacemaking, as it has minimal effects on other cardiac ion channels at effective concentrations.[7] By inhibiting the If current, this compound produces a concentration-dependent slowing of the heart rate, a property that has been demonstrated in various experimental models.[7][8]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly blocking the pore of the HCN channel.[9] The block is state-dependent, meaning this compound binds more effectively when the channel is in the open state.[9] The binding site is thought to be located on the intracellular side of the channel.[9] The blockade of HCN channels by this compound results in a reduction of the inward If current during diastole, leading to a slower rate of diastolic depolarization and a decrease in the spontaneous firing rate of pacemaker cells.[8]
Quantitative Effects of this compound on Cardiac Pacemaker Cells
The application of this compound to cardiac pacemaker cells leads to several quantifiable changes in their electrophysiological properties. These effects are dose-dependent and highlight the central role of the If current in pacemaking.
Table 1: Dose-Dependent Inhibition of the Funny Current (If) by this compound
| Concentration of this compound | Species/Cell Type | Percentage Inhibition of If | Reference |
| 1 µM | Guinea Pig SAN Cells | Significant Inhibition | [7] |
| 10 µM | Guinea Pig SAN Cells | Near-complete Inhibition | [7] |
| 30 µM | Mouse Cerebellar Mossy Fibers | Significant Inhibition of Ih | [10] |
| 40 µM | Rat P21 Neurons | Incomplete Inhibition of Ih | [1] |
| 100 µM | Newt Rod Photoreceptors | Strong Inhibition of Ih | [11] |
Note: SAN stands for Sinoatrial Node. Ih is the analogous hyperpolarization-activated current in neurons.
Table 2: Effects of this compound on Action Potential Parameters in Cardiac Pacemaker Cells
| Parameter | Effect of this compound | Species/Cell Type | Reference |
| Spontaneous Firing Rate | Decrease | Guinea Pig SAN Cells | [7] |
| Rate of Diastolic Depolarization | Decrease | Guinea Pig SAN Cells | [8] |
| Action Potential Duration | No significant change | Guinea Pig SAN Cells | [7] |
| Action Potential Amplitude | No significant change | Guinea Pig SAN Cells | [7] |
| Maximum Diastolic Potential | Hyperpolarization | Mouse Cerebellar Mossy Fibers | [10] |
Experimental Protocols
The study of this compound's effects on cardiac pacemaker cells typically involves the isolation of single sinoatrial node cells followed by electrophysiological recordings using the patch-clamp technique.
Isolation of Sinoatrial Node Myocytes
A common method for isolating single pacemaker cells is through enzymatic digestion.
Materials:
-
Langendorff perfusion system
-
Enzyme solution (e.g., collagenase, protease)
-
KB solution (for cell storage)
-
Low Ca2+/Mg2+ Tyrode's solution
Procedure:
-
The heart is excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
The coronary arteries are perfused with a Ca2+-free solution to wash out the blood.
-
An enzyme solution is then perfused to digest the extracellular matrix.
-
The sinoatrial node region is carefully dissected and minced.
-
The tissue fragments are gently agitated to release single cells.
-
The isolated cells are then transferred to a storage solution (KB solution) and gradually reintroduced to physiological Ca2+ concentrations.
Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is used to record the If current and action potentials from isolated pacemaker cells.[12]
Solutions:
-
External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (Internal): Contains (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Isolated pacemaker cells are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with the internal solution, is brought into contact with a single cell.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The cell membrane under the pipette tip is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
The If current is typically elicited by hyperpolarizing voltage steps from a holding potential of around -40 mV.
-
Action potentials are recorded in current-clamp mode.
-
This compound is applied to the bath solution at the desired concentrations to observe its effects.
Visualizing Key Processes and Pathways
Mechanism of this compound Action
Caption: this compound enters the cell and blocks the open HCN channel from the intracellular side.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating the electrophysiological effects of this compound.
Signaling Pathway of the Funny Current (If)
Caption: Sympathetic stimulation increases heart rate via cAMP-mediated modulation of HCN4 channels.
Conclusion
This compound has proven to be an indispensable pharmacological tool for dissecting the intricate mechanisms of cardiac pacemaking. Its selective blockade of HCN channels allows for the precise investigation of the role of the If current in generating the spontaneous rhythm of the heart. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of cardiac electrophysiology and for drug development professionals to understand a key target for heart rate modulation. As our understanding of the molecular basis of cardiac pacemaking continues to evolve, tools like this compound will remain critical in advancing our knowledge and developing novel therapeutic strategies for cardiac rhythm disorders.
References
- 1. Roles of funny HCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the funny current in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory actions of ZENECA this compound on whole-cell hyperpolarization activated inward current (If) in guinea-pig dissociated sinoatrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pacemaker current - Wikipedia [en.wikipedia.org]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. ICI D7288, a novel sinoatrial node modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 11. A bradycardiac agent this compound blocks the hyperpolarization-activated current (I(h)) in retinal rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating Neuronal Excitability with ZD7288
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ZD7288, a critical pharmacological tool for investigating the role of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in neuronal excitability. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize complex pathways and workflows.
Core Concepts: this compound and HCN Channels
This compound is a selective blocker of HCN channels, which are unique voltage-gated cation channels that open upon membrane hyperpolarization.[1][] These channels conduct a mixed Na+/K+ inward current known as the hyperpolarization-activated current (I_h), which plays a pivotal role in controlling neuronal rhythmicity, resting membrane potential, and synaptic integration.[3] By blocking these channels, this compound allows researchers to isolate and study the specific contributions of I_h to a wide range of neuronal functions.
Mechanism of Action: this compound acts as a use-dependent open-channel blocker, binding to a site within the channel pore, likely near the intracellular activation gate.[4][5] This means the channel must first open in response to hyperpolarization before the block can occur. Its action effectively eliminates the I_h current, leading to predictable, and sometimes surprising, changes in neuronal behavior.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental paradigms as documented in the literature.
Table 1: Potency and Concentration Data
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (HCN Channels) | 15.0 µM | General | [6] |
| IC₅₀ (Na⁺ Channels) | 1.17 µM | Dorsal Root Ganglion Neurons | [6] |
| Effective Concentration (in vitro) | 10 - 100 µM | Various slice preparations | [7][8][9][10] |
| Effective Dose (in vivo, i.p.) | 0.25 - 1 mg/kg | Least Shrew | [11][12] |
| Effective Dose (in vivo, i.c.v.) | 1 - 2 µg/mL | Mouse | [1] |
Note: The comparable IC₅₀ for Na⁺ channels suggests potential for off-target effects at concentrations used to block HCN channels.
Table 2: Effects on Neuronal Membrane Properties
| Parameter | This compound Concentration | Effect | Neuronal Type | Reference |
| Resting Membrane Potential | 30 µM | Hyperpolarization by 5.4 mV | Cerebellar Mossy Fibers | [8] |
| Resting Membrane Potential | 10 µM | Depolarization by 5.8 mV | Reticular Thalamic Neurons | [13] |
| Input Resistance | 30 µM | Doubled (e.g., 794 MΩ to 1681 MΩ) | Cerebellar Mossy Fibers | [8] |
| Input Resistance | 10 µM | Increased (e.g., 336 MΩ to 592 MΩ) | Reticular Thalamic Neurons | [13] |
| I_h Current Density | 100 µM | Reduced from 2.6 to 0.6 pA/pF | Cultured Rat Lactotrophs | [10] |
Table 3: Effects on Synaptic Transmission and Plasticity
| Parameter | This compound Concentration | Effect | Preparation | Reference |
| Glutamate Release | 1 µM | Decreased to 69.0 ± 2.8% of control | Cultured Hippocampal Neurons | [1][3] |
| Glutamate Release | 5 µM | Decreased to 31.4 ± 2.0% of control | Cultured Hippocampal Neurons | [1][3] |
| Glutamate Release | 50 µM | Decreased to 4.4 ± 0.3% of control | Cultured Hippocampal Neurons | [1][3] |
| Glutamate-induced [Ca²⁺]i rise | 25 µM | Attenuated to 59.2 ± 2.7% of control | Cultured Hippocampal Neurons | [1][3] |
| Glutamate-induced [Ca²⁺]i rise | 50 µM | Attenuated to 41.4 ± 2.3% of control | Cultured Hippocampal Neurons | [1][3] |
| Glutamate-induced [Ca²⁺]i rise | 100 µM | Attenuated to 21.0 ± 1.4% of control | Cultured Hippocampal Neurons | [1][3] |
| Long-Term Potentiation (LTP) | 0.1 µM | Inhibited induction and maintenance | Rat Hippocampus (in vivo) | [3] |
| Long-Term Depression (LTD) | 10 µM | Enhanced induction | Rat Hippocampus (postnatal) | [7] |
| Paired-Pulse Ratio (PPR) | 15 µM | Reduced from 0.9 to 0.7 | Entorhinal Cortex Neurons | [9] |
| mEPSC Frequency | 15 µM | Increased by 113.8 ± 19.1% | Entorhinal Cortex Neurons | [9] |
| Evoked IPSC Amplitude | 10 µM | Reduced by ~35% | CA1 Pyramidal Neurons | [14] |
Table 4: Effects on Action Potential (AP) Firing
| Parameter | This compound Concentration | Effect | Neuronal Type | Reference |
| Spontaneous Firing Rate | 10 µM | Increased from 0.3 Hz to 6.3 Hz | Reticular Thalamic Neurons | [13] |
| Failure-Free Firing Frequency | 30 µM | Reduced from 854 Hz to 426 Hz | Cerebellar Mossy Fibers | [8] |
| AP Half-Duration (200 Hz train) | 30 µM | Increased to 141.7% of 1st AP | Cerebellar Mossy Fibers | [8] |
| AP Amplitude (200 Hz train) | 30 µM | Reduced to 82.9% of 1st AP | Cerebellar Mossy Fibers | [8] |
| Bursting Frequency | Not specified | Significantly reduced | VTA Dopaminergic Neurons | [15] |
Experimental Protocols
In Vitro Electrophysiology (Patch-Clamp)
This protocol describes a typical whole-cell voltage-clamp experiment to isolate and characterize I_h using this compound.
Objective: To measure the this compound-sensitive hyperpolarization-activated current (I_h).
Materials:
-
External Solution (ACSF): Standard artificial cerebrospinal fluid.
-
Internal Solution: Standard potassium-based internal solution for whole-cell recording.
-
This compound Stock Solution: 10 mM in deionized water, stored at -20°C.[6][12]
-
Brain Slice Preparation: Acutely prepared brain slices containing the neurons of interest.
-
Patch-Clamp Rig: Microscope, amplifier, digitizer, and data acquisition software.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and allow them to recover in ACSF for at least 1 hour.
-
Establish Recording: Transfer a slice to the recording chamber and perfuse with ACSF. Establish a stable whole-cell voltage-clamp recording from a target neuron.
-
Baseline I_h Activation:
-
Hold the neuron at a potential where HCN channels are closed (e.g., -60 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -60 mV to -140 mV in 10 mV increments, each step lasting 1-2 seconds) to activate I_h.[16]
-
Record the resulting slowly activating inward currents.
-
-
This compound Application:
-
Dilute the this compound stock solution into the ACSF to a final concentration of 10-30 µM.
-
Switch the perfusion to the this compound-containing ACSF.
-
Allow at least 15 minutes for the drug to equilibrate and block the channels.[16]
-
-
Post-Drug I_h Activation: Repeat the same voltage-step protocol as in step 3 in the continuous presence of this compound.
-
Data Analysis (Offline Subtraction):
-
For each voltage step, subtract the current trace recorded in the presence of this compound from the corresponding baseline (control) trace.
-
The resulting current is the isolated, this compound-sensitive I_h. This allows for analysis of its amplitude, kinetics, and voltage-dependence.
-
In Vivo Administration
This protocol outlines a general procedure for systemic administration of this compound to study its effects on behavior or neural activity in a whole animal model.
Objective: To assess the systemic effects of HCN channel blockade.
Materials:
-
Animal Model: e.g., Sprague-Dawley rats or C57BL/6 mice.
-
This compound Solution: Dissolve this compound in sterile saline or water to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a 0.25 mg/mL solution to inject 100 µL).[11][12]
-
Vehicle Control: Sterile saline or water.
-
Syringes and Needles: Appropriate for intraperitoneal (i.p.) injection.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the testing environment to reduce stress-induced variability.
-
Group Assignment: Randomly assign animals to a vehicle control group and one or more this compound dose groups (e.g., 0.25 mg/kg, 1 mg/kg).[11]
-
Drug Administration:
-
Weigh each animal immediately before injection to calculate the precise volume needed.
-
Administer the calculated volume of this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral/Physiological Testing:
-
Data Analysis: Compare the results from the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks for working with this compound.
Conclusion and Considerations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 7. This compound enhances long-term depression at early postnatal medial perforant path-granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 9. Pre-synaptic HCN1 channels regulate excitatory neurotransmission at select cortical synapses by altering CaV3.2 Ca2+ channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels and cAMP-Dependent Modulation of Exocytosis in Cultured Rat Lactotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 12. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dendritic HCN2 Channels Constrain Glutamate-Driven Excitability in Reticular Thalamic Neurons | Journal of Neuroscience [jneurosci.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288 and its Effects on Synaptic Plasticity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, ZD7288, and its profound effects on synaptic plasticity. This compound is a critical pharmacological tool for elucidating the role of HCN channels in neuronal function. This document details the mechanisms of action of this compound, its impact on long-term potentiation (LTP) and long-term depression (LTD), and the underlying signaling pathways. Included are detailed experimental protocols for key assays and quantitative data summaries to facilitate reproducible research in the field.
Introduction: this compound and HCN Channels
This compound, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a selective blocker of HCN channels.[1][2] These channels are unique voltage-gated cation channels that are activated by membrane hyperpolarization and are modulated by cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP).[3] The current mediated by HCN channels is referred to as Ih. HCN channels are widely expressed in the central nervous system and play crucial roles in setting the resting membrane potential, dendritic integration, and rhythmic firing of neurons.[3] By blocking HCN channels, this compound serves as an invaluable tool for investigating their contribution to synaptic transmission and plasticity.
Mechanism of Action of this compound
This compound exerts its effects by directly binding to and inhibiting the pore of HCN channels, thereby blocking the flow of ions. This blockade is voltage-dependent and requires the channel to be in an open state.[4] The inhibition of Ih by this compound leads to a hyperpolarization of the neuronal membrane and an increase in input resistance. These changes in intrinsic membrane properties have significant downstream consequences for synaptic integration and plasticity. It is important to note that at higher concentrations, this compound can have off-target effects, including the blockade of sodium channels, which should be considered when interpreting experimental results.[5]
Effects of this compound on Long-Term Potentiation (LTP)
LTP, a persistent enhancement of synaptic transmission, is a cellular correlate of learning and memory. This compound has been consistently shown to inhibit the induction and maintenance of LTP in various hippocampal pathways, including the perforant path-CA3 synapse and the Schaffer collateral-CA1 synapse.[1][6]
Inhibition of LTP Induction
Application of this compound prior to high-frequency stimulation (HFS) protocols that typically induce LTP leads to a significant reduction or complete block of potentiation.[1] This inhibitory effect is dose-dependent.
Disruption of LTP Maintenance
Studies have also demonstrated that this compound can reverse established LTP, indicating a role for HCN channels in the maintenance of synaptic potentiation.[1]
Mechanisms of LTP Inhibition
The inhibitory effect of this compound on LTP is multifactorial, involving both presynaptic and postsynaptic mechanisms:
-
Reduced Glutamate (B1630785) Release: this compound has been shown to decrease the release of glutamate from presynaptic terminals.[1][2] This is thought to occur through the modulation of presynaptic calcium dynamics.
-
Attenuation of Postsynaptic Depolarization: By increasing the input resistance and causing hyperpolarization, this compound can dampen the postsynaptic depolarization required for the activation of NMDA receptors, which are critical for the induction of many forms of LTP.
-
Modulation of NMDA Receptor Function: There is evidence suggesting that this compound can directly or indirectly modulate the function of NMDA receptors, further contributing to its inhibitory effect on LTP.[7]
Quantitative Data on this compound's Effect on LTP
| Hippocampal Pathway | This compound Concentration | Effect on LTP | Reference |
| Perforant path–CA3 | 0.1 µM | Markedly suppressed induction | [1] |
| Schaffer collateral-CA1 | 0.5–10 μg (in vivo) | Dose-dependent inhibition of induction | [6] |
| Perforant path–CA3 | Not specified | Inhibited induction and maintenance | [1][2] |
Effects of this compound on Long-Term Depression (LTD)
LTD is a long-lasting decrease in synaptic efficacy that is also important for learning and memory. The effect of this compound on LTD is more nuanced and appears to be dependent on the specific synapse and developmental stage.
Enhancement of LTD Induction
In the early postnatal medial perforant path-granule cell synapse, this compound has been shown to enhance the induction of LTD elicited by low-frequency stimulation (LFS).[8] This suggests that HCN channel activity normally constrains the induction of LTD at these synapses.
No Effect on LTD Expression
Once LTD is established, the application of this compound does not appear to affect its expression, indicating that HCN channels are primarily involved in the induction phase of this form of plasticity.[8]
Quantitative Data on this compound's Effect on LTD
| Hippocampal Pathway | This compound Concentration | Effect on LTD | Reference |
| Medial perforant path-granule cell (early postnatal) | 10 µM | Significantly enhanced LTD induction | [8] |
Signaling Pathways Modulated by this compound
The effects of this compound on synaptic plasticity are mediated through its influence on several key signaling pathways.
cAMP Signaling Pathway
HCN channels are directly gated by cyclic nucleotides, including cAMP. The activation of adenylyl cyclase and subsequent production of cAMP can enhance Ih. By blocking HCN channels, this compound can interfere with the downstream effects of cAMP signaling on neuronal excitability and synaptic plasticity.[9]
Calcium Signaling Pathway
This compound has been demonstrated to attenuate glutamate-induced increases in intracellular calcium concentration ([Ca2+]i) in a concentration-dependent manner.[1][2] This effect is likely a consequence of both reduced glutamate release and modulation of postsynaptic calcium entry through NMDA receptors and voltage-gated calcium channels.
Detailed Experimental Protocols
Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices
This protocol describes the methodology for obtaining extracellular field recordings to study LTP and LTD in acute hippocampal slices.
6.1.1. Brain Slice Preparation
-
Anesthetize a Sprague-Dawley rat according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an interface chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
6.1.2. Electrophysiological Recording
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the desired pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1).
-
Deliver baseline test pulses (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline for at least 20 minutes, apply this compound at the desired concentration to the perfusion bath.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
To induce LTD, deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[8]
-
Continue recording fEPSPs for at least 60 minutes post-stimulation to assess the induction and maintenance of synaptic plasticity.
Measurement of Intracellular Calcium using Fura-2 AM Imaging
This protocol details the measurement of [Ca2+]i in cultured hippocampal neurons.
6.2.1. Cell Culture and Loading
-
Culture primary hippocampal neurons on glass coverslips.
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).
-
Load the neurons by incubating them in a solution containing 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.
-
Wash the cells with a physiological salt solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
6.2.2. Calcium Imaging
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing glutamate to induce a calcium influx.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound before glutamate application.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
HPLC Measurement of Glutamate Release
This protocol outlines the quantification of glutamate in brain tissue samples.
6.3.1. Sample Preparation
-
Dissect the brain region of interest (e.g., hippocampus) from control and this compound-treated animals.
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
6.3.2. HPLC Analysis
-
Use a high-performance liquid chromatography (HPLC) system equipped with a fluorescence or electrochemical detector.
-
Derivatize the amino acids in the supernatant with a fluorescent tag, such as o-phthaldialdehyde (OPA).
-
Separate the derivatized amino acids on a reverse-phase C18 column using an appropriate mobile phase gradient.
-
Quantify the glutamate peak by comparing its area to that of a known standard.
Conclusion
This compound is a potent and selective blocker of HCN channels that has been instrumental in advancing our understanding of the role of Ih in synaptic plasticity. Its inhibitory effects on LTP are well-documented and are mediated by a combination of presynaptic and postsynaptic mechanisms, including reduced glutamate release and modulation of postsynaptic excitability. The ability of this compound to enhance LTD in certain contexts highlights the complex and synapse-specific role of HCN channels in bidirectional synaptic plasticity. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers investigating the intricate functions of HCN channels in the nervous system and for those involved in the development of novel therapeutics targeting these channels. Careful consideration of its potential off-target effects at higher concentrations is crucial for the accurate interpretation of experimental findings.
References
- 1. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Enhances Long-Term Depression at Early Postnatal Medial Perforant Path-Granule Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient cAMP production drives rapid and sustained spiking in brainstem parabrachial neurons to suppress feeding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ih Current and its Blocker, ZD7288
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, Ih, and the widely used pharmacological tool, ZD7288. It delves into the fundamental biophysical properties of Ih, its physiological significance, and the molecular mechanisms of its modulation. Furthermore, it offers a detailed profile of this compound, including its chemical characteristics, mechanism of action, and key applications in research. This document is intended to serve as a valuable resource for professionals in neuroscience, cardiology, and drug development seeking a deeper understanding of this crucial ion channel and its selective blocker.
The Ih Current: A Unique Pacemaker and Modulator
The hyperpolarization-activated current, commonly referred to as Ih (or If for "funny" current in the heart), is a non-selective cation current that plays a pivotal role in regulating cellular excitability.[1] Unlike most voltage-gated ion channels that are activated by depolarization, Ih is uniquely activated by membrane hyperpolarization.[1] This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel family, which consists of four subtypes: HCN1, HCN2, HCN3, and HCN4.[1][2]
Physiological Roles
Ih is prominently expressed in the heart and throughout the central and peripheral nervous systems, where it contributes to a variety of physiological processes:[3][1][2]
-
Cardiac Pacemaking: In the sinoatrial node of the heart, Ih (as If) is a key driver of the diastolic depolarization phase of the cardiac action potential, thereby setting the heart rate.[1]
-
Neuronal Rhythmicity: Ih is instrumental in generating and modulating rhythmic activities in the brain, such as thalamocortical oscillations (e.g., sleep spindles).[2][4]
-
Setting Resting Membrane Potential: By providing a persistent inward current at rest, Ih helps to maintain the resting membrane potential of neurons closer to the threshold for firing, thus influencing their excitability.[5][6]
-
Dendritic Integration: In neurons, Ih in dendrites can shape the temporal summation of synaptic inputs, thereby influencing synaptic plasticity.[4]
-
Sensory Transduction: Ih has been implicated in sensory processes, including cold sensation and neuropathic pain.[2][7]
Biophysical and Pharmacological Properties
The functional characteristics of Ih are determined by the specific HCN channel subunits that assemble to form the channel pore. Homomeric and heteromeric assemblies of HCN subunits give rise to Ih currents with distinct biophysical and pharmacological properties.
Table 1: Biophysical Properties of Ih Current and HCN Channels
| Property | Description | References |
| Activation | Activated by membrane hyperpolarization, typically negative to -50 mV. | [1][5] |
| Voltage-Dependence | The voltage at half-maximal activation (V1/2) varies among HCN subtypes, with HCN1 activating at more depolarized potentials than HCN2, HCN3, and HCN4. | [1][4] |
| Kinetics | Activation and deactivation kinetics also vary, with HCN1 channels exhibiting the fastest kinetics and HCN4 the slowest. | [1][4] |
| Ion Selectivity | Permeable to both Na+ and K+ ions, with a reversal potential typically between -20 and -40 mV. | [6][8] |
| Modulation by cAMP | Directly gated by cyclic adenosine (B11128) monophosphate (cAMP). Binding of cAMP shifts the voltage-dependence of activation to more depolarized potentials, increasing the current at physiological voltages. HCN2 and HCN4 are more sensitive to cAMP than HCN1 and HCN3. | [4][7] |
This compound: A Selective Blocker of Ih
This compound is a potent and widely used pharmacological agent that selectively blocks HCN channels, thereby inhibiting the Ih current.[9][10][11] Its ability to specifically target Ih has made it an invaluable tool for elucidating the physiological roles of this current in various cell types and tissues.
Chemical and Pharmacological Profile
Table 2: Chemical and Pharmacological Properties of this compound
| Property | Description | References |
| Chemical Name | 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride | [10][11] |
| Molecular Formula | C15H21ClN4 | [9][10] |
| Molecular Weight | 292.81 g/mol | [10][12] |
| CAS Number | 133059-99-1 | [9][10] |
| Solubility | Soluble in water (up to 100 mM). | [10][12] |
| Mechanism of Action | Blocks the pore of HCN channels from the intracellular side. It is a use-dependent and voltage-dependent blocker. | [13][14] |
| Selectivity | Highly selective for HCN channels over other ion channels at typical working concentrations, though it can block sodium channels at higher concentrations. | [9][15][16] |
Quantitative Data on this compound Blockade
The potency of this compound can vary depending on the specific HCN channel subtype and the experimental conditions.
Table 3: IC50 Values of this compound for HCN Channels
| HCN Subtype | IC50 (µM) | Cell Type/Expression System | Reference |
| Native Ih | 15.0 | Dorsal Root Ganglion Neurons | [5][9] |
| hHCN1 | 20 ± 6 | HEK293 cells | |
| hHCN2 | 41 ± 15 | HEK293 cells | |
| hHCN3 | 34 ± 11 | HEK293 cells | |
| hHCN4 | 21 ± 14 | HEK293 cells | |
| mHCN1 | 40.5 ± 3.3 | HEK293 cells | [14] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 4: Effects of this compound on Neuronal Properties
| Parameter | Effect of this compound | Neuronal Type | Reference |
| Resting Membrane Potential | Hyperpolarization | Hippocampal Interneurons, Cold-Sensitive Neurons | [2][5] |
| Input Resistance | Increase | Hippocampal Interneurons | [5] |
| Spontaneous Firing Rate | Decrease | Hippocampal Interneurons | [5] |
| Post-inhibitory Rebound | Abolished | Various Neurons | [2] |
| Action Potential Conduction Velocity | Decrease | Cerebellar Mossy and Parallel Fibers, Optic Nerve | [12] |
Experimental Protocols
Investigating the Ih current and the effects of this compound typically involves electrophysiological techniques, such as patch-clamp recording, and immunohistochemistry to visualize channel expression.
Whole-Cell Patch-Clamp Recording of Ih
This protocol is adapted from standard methods for recording Ih from neurons in brain slices.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 10 phosphocreatine; pH adjusted to 7.3 with KOH.
Procedure:
-
Prepare acute brain slices (300-400 µm thick) from the brain region of interest and maintain them in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at -60 mV.
-
To elicit Ih, apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 500-1000 ms).
-
To isolate Ih, record currents before and after application of this compound (10-30 µM) to the bath. The this compound-sensitive current represents Ih.
-
Data analysis involves measuring the current amplitude at the end of the hyperpolarizing step and constructing current-voltage (I-V) relationships and activation curves.
Immunohistochemistry for HCN Channel Subunits
This protocol outlines the general steps for localizing HCN channel proteins in fixed tissue sections.
Procedure:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the tissue and cut sections (20-40 µm) on a cryostat or vibratome.
-
Mount sections on gelatin-coated slides.
-
Antigen Retrieval (if necessary): Heat sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Permeabilization: Incubate sections in PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for the desired HCN subunit (e.g., rabbit anti-HCN1) diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash sections three times in PBS.
-
Counterstaining (optional): Incubate sections with a nuclear stain like DAPI.
-
Mounting: Mount coverslips on the slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visualizations
Signaling Pathway of Ih Modulation by cAMP
Caption: cAMP modulation of the Ih current through direct binding and PKA-mediated phosphorylation.
Experimental Workflow for Studying Ih with this compound
References
- 1. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Role of the hyperpolarization-activated current Ih in somatosensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation by PKA of the hyperpolarization-activated current (Ih) in cultured rat olfactory receptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of cAMP and ATP on the hyperpolarization-activated current in mouse dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axolbio.com [axolbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. In vivo dynamic clamp study of I(h) in the mouse inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288 and its Impact on Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of ZD7288, a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, on long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This compound has been shown to significantly inhibit both the induction and maintenance of LTP across various hippocampal pathways. The primary mechanism of this inhibition involves the blockade of HCN channels, leading to a reduction in presynaptic glutamate (B1630785) release and a subsequent decrease in postsynaptic calcium influx. This guide synthesizes key findings from multiple studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing the involved signaling pathways and experimental workflows.
Introduction to this compound and Long-Term Potentiation
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key model for studying the synaptic plasticity that underlies learning and memory.[1] Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are voltage-gated cation channels that play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity.[2][3][4]
This compound is a potent and selective antagonist of HCN channels.[2][5] By blocking these channels, this compound has been instrumental in elucidating the role of HCN channels in various physiological processes, including the modulation of synaptic plasticity.[2][4] This guide focuses on the specific impact of this compound on LTP.
Mechanism of Action of this compound in Inhibiting LTP
The inhibitory effect of this compound on LTP is primarily attributed to its blockade of HCN channels, which are expressed both pre- and postsynaptically. The prevailing evidence suggests a multi-faceted mechanism:
-
Reduction of Glutamate Release: Several studies have demonstrated that this compound decreases the release of glutamate from presynaptic terminals.[2][5][6] This reduction in neurotransmitter release is a key factor in preventing the strong postsynaptic depolarization required for LTP induction.
-
Attenuation of Postsynaptic Calcium Influx: By inhibiting HCN channels, this compound can reduce the overall excitability of the postsynaptic neuron. This leads to a smaller depolarization in response to synaptic input, which in turn attenuates the influx of calcium ions (Ca2+) through NMDA receptors, a critical step for the induction of many forms of LTP.[2][5]
-
Potential Nonspecific Effects: While this compound is considered a selective HCN channel blocker, some studies suggest potential off-target effects, including the nonspecific inhibition of NMDA and AMPA receptors, which could also contribute to its LTP-inhibiting properties.[6] It has also been shown to inhibit sodium channels at certain concentrations.[7]
The following diagram illustrates the proposed signaling pathway through which this compound impacts LTP.
Caption: Signaling pathway of this compound's impact on LTP.
Quantitative Data on this compound's Effect on LTP
The following tables summarize the quantitative effects of this compound on the field excitatory postsynaptic potential (fEPSP), a common measure of synaptic strength in LTP experiments.
Table 1: Effect of this compound on the Induction of LTP in the Perforant Path-CA3 Synapse
| Treatment Group | fEPSP Amplitude (% of baseline) at 30 min post-HFS | fEPSP Amplitude (% of baseline) at 60 min post-HFS | fEPSP Amplitude (% of baseline) at 90 min post-HFS | Reference |
| Normal Saline | 281.8 ± 6.6% | - | 281.8 ± 6.6% | [2] |
| This compound (0.1 µM) | 92.4 ± 10.1% | 85.6 ± 12.0% | 85.2 ± 11.8% | [2] |
| CsCl (1 mM) | 41.6 ± 12.8% | 75.6 ± 11.6% | 78.1 ± 5.5% | [2] |
Table 2: Effect of this compound on the Maintenance of Established LTP in the Perforant Path-CA3 Synapse
| Treatment Group (applied 30 min post-HFS) | fEPSP Amplitude (% of baseline) at 60 min post-HFS | fEPSP Amplitude (% of baseline) at 90 min post-HFS | Reference |
| This compound (0.1 µM) | 92.6 ± 6.4% | 88.9 ± 7.6% | [2] |
| CsCl (1 mM) | 62.6 ± 7.6% | 84.8 ± 18.8% | [2] |
Table 3: Effect of this compound on the Induction of LTP in the Schaffer Collateral-CA1 Synapse (Ischemia/Reperfusion Model)
| Treatment Group | fEPSP Slope (% of baseline) at 30 min post-HFS | fEPSP Slope (% of baseline) at 60 min post-HFS | fEPSP Slope (% of baseline) at 90 min post-HFS | Reference |
| Sham-operated | 193.85 ± 25.78% | 210.5 ± 25.71% | 204.33 ± 30.51% | [6] |
| Ischemia-Reperfusion (I-R) | 112.75 ± 11.96% | 109.79 ± 23.15% | 94.84 ± 12.34% | [6] |
| I-R + this compound (0.25 µg) | Attenuated inhibition | Attenuated inhibition | Attenuated inhibition | [6] |
Experimental Protocols
The following sections detail the typical experimental methodologies used to investigate the effects of this compound on LTP.
In Vivo Electrophysiology in Rat Hippocampus
-
Animal Model: Male Sprague-Dawley rats are commonly used.[2][5]
-
Anesthesia: Urethane or other suitable anesthetics are administered.
-
Surgical Procedure:
-
The rat is placed in a stereotaxic frame.
-
Craniotomies are performed to allow for the placement of stimulating and recording electrodes in the desired hippocampal regions (e.g., perforant path and CA3, or Schaffer collateral and CA1).
-
-
Electrode Placement:
-
A stimulating electrode is positioned in the afferent pathway (e.g., perforant path).
-
A recording electrode is placed in the synaptic field of the target neurons (e.g., CA3 pyramidal cell layer) to record fEPSPs.
-
-
LTP Induction:
-
A stable baseline of synaptic transmission is established by delivering single test pulses at a low frequency (e.g., 0.033 Hz).
-
LTP is induced using high-frequency stimulation (HFS), a brief train of high-frequency pulses (e.g., 100 Hz for 1 second, repeated).
-
-
Drug Application:
-
Data Acquisition and Analysis:
-
fEPSPs are recorded for a set period following HFS (e.g., 90 minutes).[2]
-
The slope and/or amplitude of the fEPSP are measured and expressed as a percentage of the pre-HFS baseline.
-
In Vitro Slice Electrophysiology
-
Slice Preparation:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF).
-
Hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in ACSF for at least 1 hour before recording.
-
-
Recording Setup:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF.
-
Extracellular field recordings or whole-cell patch-clamp recordings are performed.
-
-
LTP Induction and Drug Application:
-
Similar to in vivo protocols, a stable baseline is established, followed by HFS to induce LTP.
-
This compound is bath-applied to the ACSF at known concentrations.
-
-
Data Analysis:
-
Changes in fEPSP slope/amplitude or excitatory postsynaptic currents (EPSCs) are analyzed.
-
The following diagram illustrates a typical experimental workflow for investigating this compound's effect on LTP induction.
Caption: Experimental workflow for LTP induction studies.
Discussion and Future Directions
The evidence strongly indicates that this compound is a powerful inhibitor of LTP, acting primarily through the blockade of HCN channels. This has significant implications for understanding the role of these channels in synaptic plasticity and for the development of therapeutic agents targeting cognitive function.
Future research should aim to:
-
Further Delineate Pre- vs. Postsynaptic Mechanisms: While evidence points to both, the relative contribution of presynaptic and postsynaptic HCN channel blockade by this compound in LTP inhibition requires further investigation.
-
Investigate Pathway-Specific Effects: The impact of this compound may vary across different neural circuits and forms of LTP. A more comprehensive understanding of these pathway-specific effects is needed.
-
Explore Therapeutic Potential: Given its ability to modulate synaptic plasticity, the therapeutic potential of this compound and other HCN channel modulators in neurological and psychiatric disorders characterized by aberrant plasticity warrants further exploration. However, the potential for off-target effects must be carefully considered in any therapeutic application.
Conclusion
This compound serves as an invaluable pharmacological tool for investigating the role of HCN channels in synaptic plasticity. Its consistent and robust inhibition of LTP induction and maintenance underscores the critical role of these channels in the cellular processes of learning and memory. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroscience and synaptic pharmacology.
References
- 1. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances long-term depression at early postnatal medial perforant path-granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates long-term cerebral ischemia reperfusion-induced deterioration of spatial memory by regulating the expressions of NMDA receptor subunits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of ZD7288, a pivotal pharmacological tool in the study of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound, chemically identified as 4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride, is a potent blocker of HCN channels, which are crucial for regulating rhythmic activity in cardiac and neuronal tissues. This document details its chemical characteristics, mechanism of action, and provides standardized experimental protocols for its investigation.
Chemical Properties and Structure
This compound is a synthetic compound with a well-defined chemical structure and properties. A summary of its key identifiers and physicochemical characteristics is provided below.
| Property | Value |
| IUPAC Name | 4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride[1] |
| Synonyms | ICI D7288[1] |
| Molecular Formula | C₁₅H₂₁ClN₄[2] |
| Molecular Weight | 292.81 g/mol [2] |
| CAS Number | 133059-99-1 |
| Appearance | White solid |
| Solubility | Soluble in water and DMSO |
Chemical Structure:
Mechanism of Action: HCN Channel Blockade
This compound exerts its primary pharmacological effect by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3] These channels are crucial in controlling pacemaker activity in the heart and regulating neuronal excitability.[3] The blockade of HCN channels by this compound is state-dependent, with the molecule thought to enter and block the channel pore from the intracellular side when the channel is in the open state. The binding site for this compound is located within the inner vestibule of the HCN channel pore, involving key residues in the S6 transmembrane domain.
Quantitative Data: Inhibitory Activity
This compound exhibits inhibitory activity against all four isoforms of human HCN channels (HCN1, HCN2, HCN3, and HCN4). The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. It is important to note that this compound can also block other ion channels, such as sodium channels, at higher concentrations.[1]
| Target | IC₅₀ (µM) | Cell Type | Reference |
| hHCN1 | 20 ± 6 | HEK293 | [2] |
| hHCN2 | 41 ± 15 | HEK293 | [2] |
| hHCN3 | 34 ± 11 | HEK293 | [2] |
| hHCN4 | 21 ± 14 | HEK293 | [2] |
| Native HCN Channels (DRG neurons) | 15 | DRG neurons | [1] |
| T-type Ca²⁺ Channels | 50 | - | [4] |
Experimental Protocols
Determination of this compound IC₅₀ using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the essential steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on a specific HCN channel isoform expressed in a mammalian cell line (e.g., HEK293).
4.1.1. Materials and Reagents
-
HEK293 cells stably or transiently expressing the human HCN isoform of interest
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH)
-
This compound stock solution (10 mM in dH₂O)
4.1.2. Equipment
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
4.1.3. Experimental Workflow
4.1.4. Detailed Procedure
-
Cell Preparation: Culture and maintain the HEK293 cell line expressing the target HCN isoform according to standard cell culture protocols. Twenty-four hours before the experiment, plate the cells onto poly-L-lysine coated glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Clamp the cell membrane potential at a holding potential of -40 mV.
-
-
Data Acquisition:
-
To elicit HCN currents, apply hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 1-2 seconds).
-
Record the baseline current in the absence of this compound.
-
Apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) via the perfusion system, allowing the current to reach a steady-state at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at a specific hyperpolarizing voltage (e.g., -120 mV) for each this compound concentration.
-
Normalize the current amplitudes to the baseline current (in the absence of this compound).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC₅₀ value.
-
Signaling Pathway Implication
This compound's blockade of HCN channels has significant implications for cellular signaling, particularly in excitable cells. By inhibiting the depolarizing "funny" current (If) in cardiac pacemaker cells and the hyperpolarization-activated current (Ih) in neurons, this compound can modulate heart rate and neuronal firing patterns.
Conclusion
This compound remains an indispensable tool for investigating the physiological and pathophysiological roles of HCN channels. Its well-characterized chemical properties, structure, and mechanism of action, coupled with established experimental protocols, provide a solid foundation for research in cardiac electrophysiology, neuroscience, and drug discovery. Understanding the quantitative aspects of its interaction with different HCN isoforms is crucial for interpreting experimental results and for the development of more selective HCN channel modulators.
References
- 1. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288: A Technical Guide to its Discovery, History, and Application as a Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZD7288, a pyridinium (B92312) derivative, has become an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Initially developed as a sino-atrial node modulator for its bradycardic effects, its utility has expanded across numerous neuroscience and physiology research areas. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action, and detailed methodologies for its application in various experimental paradigms. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its use as a research tool.
Discovery and History
This compound, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, was first described in the early 1990s as a novel sino-atrial node function modulator. Its primary action was identified as the blockade of the hyperpolarization-activated inward current, denoted as If in the heart and Ih in neurons. This current is mediated by HCN channels, which are crucial for rhythmic activity in both cardiac pacemaker cells and central neurons. The discovery of this compound provided researchers with a significantly more specific pharmacological tool than previously available agents like cesium ions (Cs⁺) to probe the function of HCN channels. Over the years, this compound has been instrumental in elucidating the role of HCN channels in a wide array of physiological processes, including neuronal excitability, synaptic plasticity, and pain perception, as well as in disease models of epilepsy and neuropathic pain.
Mechanism of Action
This compound is a selective blocker of all four isoforms of HCN channels (HCN1-4). It is considered a pore blocker, with its binding site located within the channel pore. The blockade of HCN channels by this compound is state-dependent, appearing to require the channel to be in an open state for the blocker to gain access to its binding site. Upon binding, this compound inhibits the flow of both sodium (Na⁺) and potassium (K⁺) ions through the channel, thereby reducing the depolarizing Ih current. This reduction in Ih leads to a hyperpolarization of the resting membrane potential and an increase in the input resistance of the cell.
It is important to note that while this compound is highly selective for HCN channels, some studies have reported off-target effects, particularly at higher concentrations. For instance, this compound has been shown to block sodium channels with an IC50 of 1.17 µM in dorsal root ganglion neurons and can also inhibit T-type calcium channels, albeit at much higher concentrations (IC50 > 100 µM). Therefore, careful dose-response studies and the use of the lowest effective concentration are crucial to minimize potential confounding effects.
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound is the direct blockade of HCN channels, which in turn modulates cellular excitability.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and effects of this compound from various published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type / Preparation | Reference |
| IC50 (HCN Channels) | 15.0 µM | Guinea-pig dissociated sinoatrial node cells | |
| IC50 (HCN Channels) | ~2 µM (apparent) | Guinea pig substantia nigra neurons | |
| IC50 (Na⁺ Channels) | 1.17 µM | Dorsal root ganglion neurons | |
| EC50 (Cell Number Reduction) | 1.1 µmol/L | Neural stem cells | |
| Effective Concentration (LTP Inhibition) | 0.1 µM | Rat hippocampus (in vivo) | |
| Effective Concentration (Outward K⁺ Current Reduction) | 10 µM | Cultured frontal cortical neurons |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Effect | Reference |
| Least Shrew | Intraperitoneal (i.p.) | 1 mg/kg | 100% emesis | |
| Least Shrew | Intracerebroventricular (i.c.v.) | 10 µg | Increased frequency of emesis | |
| Rat | Intracerebroventricular (i.c.v) | 1, 2 µg/mL | Decreased BDNF expression in hippocampus | |
| Mouse | Bath application (brain slices) | 30 µM | Decreased action potential conduction velocity | |
| Rat (GAERS) | Microdialysis into VB thalamus | Not specified | Decreased total firing of TC neurons |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Electrophysiological Recordings
Objective: To measure the effect of this compound on ion channel currents (e.g., Ih) and neuronal firing properties.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes (3-6 MΩ resistance)
-
This compound stock solution (e.g., 20 mM in distilled water, stored at -20°C)
-
Artificial cerebrospinal fluid (ACSF) or appropriate extracellular/intracellular solutions
-
Cell culture or brain slice preparation
Protocol (Whole-Cell Patch-Clamp):
-
Prepare brain slices or cultured neurons as per standard laboratory protocols.
-
Prepare ACSF and intracellular solution. A typical ACSF contains (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Prepare the desired final concentration of this compound by diluting the stock solution in ACSF.
-
Establish a whole-cell recording from a target neuron.
-
Record baseline channel activity or firing properties. To elicit Ih, apply hyperpolarizing voltage steps (e.g., from a holding potential of -60 mV to -140 mV for 700 ms).
-
Perfuse the preparation with ACSF containing this compound. The rate of block development increases with concentration.
-
Record the changes in channel currents or firing patterns in the presence of this compound.
-
To assess recovery, perfuse with drug-free ACSF (washout).
In Vivo Administration for Behavioral Studies
Objective: To investigate the behavioral effects of this compound in animal models.
Materials:
-
Experimental animals (e.g., rats, mice, shrews)
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles for injection (appropriate gauge for the route of administration)
-
Stereotaxic apparatus (for intracerebroventricular injections)
-
Behavioral testing apparatus
Protocol (Example: Emesis Study in Least Shrews):
-
Handle and acclimate animals to the experimental environment according to approved animal care protocols.
-
Prepare this compound solutions in the appropriate vehicle at the desired concentrations (e.g., 0.05, 0.25, 1 mg/kg for intraperitoneal injection).
-
For systemic administration, inject the calculated volume of this compound solution intraperitoneally (i.p.).
-
For central administration, use a stereotaxic frame to perform an intracerebroventricular (i.c.v.) injection of a smaller dose (e.g., 2.5, 5, or 10 µg).
-
Immediately after injection, place the animal in an observation chamber.
-
Record the latency to the first emetic episode and the total number of vomits over a defined period (e.g., 30 minutes).
-
Compare the results to a vehicle-treated control group.
Cell-Based Assays
Objective: To assess the effect of this compound on cell proliferation or viability.
Materials:
-
Cultured cells (e.g., neural stem cells)
-
Cell culture medium and supplements
-
This compound
-
Cell viability/proliferation assay kit (e.g., ATP-based assay, EdU incorporation assay)
-
Multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Protocol (Example: Neural Stem Cell Proliferation Assay):
-
Plate neural stem cells in multi-well plates at a predetermined density and allow them to adhere.
-
Prepare a dose range of this compound in the cell culture medium (e.g., 0.1–100 µM).
-
Replace the medium in the wells with the this compound-containing medium or control medium.
-
Incubate the cells for the desired duration (e.g., 48 hours).
-
Perform the cell viability or proliferation assay according to the manufacturer's instructions. For an ATP-based assay, this typically involves lysing the cells and measuring luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Analyze the data to determine the effect of this compound on cell number.
Conclusion
This compound has proven to be a powerful and relatively specific tool for the pharmacological investigation of HCN channels. Its discovery has significantly advanced our understanding of the diverse roles these channels play in health and disease. While researchers must remain mindful of its potential off-target effects, particularly at higher concentrations, careful experimental design and dose selection can mitigate these concerns. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and contribute to the expanding knowledge of HCN channel biology.
Methodological & Application
How to prepare a stock solution of ZD7288 for experiments.
Application Note and Protocol
This document provides a detailed protocol for the preparation of a stock solution of ZD7288, a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Accurate preparation of this stock solution is critical for achieving reliable and reproducible results in neuroscience, cardiovascular, and other physiological research.
Introduction
This compound is a crucial pharmacological tool for investigating the role of HCN channels in various biological processes, including neuronal excitability, cardiac pacemaking, and synaptic plasticity.[1] It selectively blocks the "funny" current (If) in the sinoatrial node and the hyperpolarization-activated current (Ih) in neurons. To ensure the integrity of experimental outcomes, it is imperative to follow a standardized procedure for the preparation and storage of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 292.81 g/mol | [1][2] |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 170.76 mM (50 mg/mL) | [2] |
| Purity | >98% | |
| Storage of Solid | 4°C, sealed from moisture | [2] |
| Storage of Solution | -80°C (up to 6 months); -20°C (up to 1 month) | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, deionized water.
Materials:
-
This compound powder
-
Sterile, deionized water or DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (mg) = 0.01 mol/L x 0.001 L x 292.81 g/mol = 0.0029281 g = 2.93 mg
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated amount of this compound powder. It is advisable to weigh slightly more than needed and then accurately record the actual mass.
-
-
Dissolve the this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water or DMSO to achieve the desired concentration. For the example above, add 1 mL of solvent.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required for higher concentrations in DMSO.[2]
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by directly blocking HCN channels, which are non-selective cation channels that open upon membrane hyperpolarization. The influx of positive ions through these channels contributes to the depolarization of the cell membrane.
Caption: this compound blocks HCN channels, inhibiting cation influx.
References
ZD7288 Application Notes and Protocols for Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZD7288, a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in brain slice electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective application.
Introduction to this compound
This compound is a widely used pharmacological tool for investigating the physiological roles of HCN channels and the associated hyperpolarization-activated current (Ih). HCN channels are voltage-gated cation channels that are uniquely activated by membrane hyperpolarization.[1] They play crucial roles in regulating neuronal excitability, synaptic transmission, and rhythmic activity.[2][3] this compound blocks these channels, providing a means to elucidate their contribution to various neuronal functions.[4]
Mechanism of Action
This compound acts as a use-dependent and open-channel blocker of all four HCN channel isoforms (HCN1-4).[2] Its primary effect is the reduction of the inward cation current (Ih) that is activated at hyperpolarized membrane potentials.[4] This blockade leads to several predictable changes in neuronal behavior, including membrane hyperpolarization and an increase in input resistance.[5] It is important to note that some studies have reported off-target effects of this compound, particularly on voltage-gated sodium channels, at higher concentrations.[6] Therefore, careful dose-response experiments are recommended for novel preparations.
Impact on Neuronal Signaling
The blockade of HCN channels by this compound initiates a cascade of effects on neuronal signaling. A key pathway involves the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). HCN channel activity is potentiated by direct binding of cAMP, and therefore, the effects of this compound can be influenced by the baseline level of cAMP in the recorded neuron. By blocking Ih, this compound can indirectly influence calcium dynamics and neurotransmitter release.
Quantitative Data Summary
The following tables summarize quantitative data for the application of this compound in brain slice electrophysiology, compiled from various studies.
Table 1: this compound Concentration and Incubation Times
| Brain Region | Neuron Type | Concentration (µM) | Incubation Time | Reference |
| Hippocampus CA1 | Pyramidal Neurons | 10 - 30 | >10 min | [5] |
| Hippocampus | Pyramidal Neurons | 20 | Not specified | [7] |
| Cerebellum | Mossy Fibers | 30 | 20 min | [8] |
| Hippocampus | Parvalbumin-positive Interneurons | 10 | <10 min | [9] |
| Substantia Nigra | Pars Compacta Neurons | 10 - 100 | 10-15 min for full block | [10] |
| Hippocampus | Perforant Path–CA3 | 0.1 | 5 min | [11] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Magnitude of Change | Brain Region/Neuron Type | Reference |
| Resting Membrane Potential | Hyperpolarization | ~5.4 - 5.9 mV | Cerebellar Mossy Fibers, Hippocampal CA1 | [5][8] |
| Input Resistance | Increase | ~17.9% to doubling | Hippocampal CA1, Cerebellar Mossy Fibers | [5][8] |
| Action Potential Firing | Decrease in frequency | Varies | Hypothalamic Warm-sensitive Neurons | |
| High-Frequency Firing | Reduced fidelity | Average failure-free frequency reduced from 854 Hz to 426 Hz | Cerebellar Mossy Fibers | [8] |
| Ih Current | Blockade | Apparent IC50 of ~2 µM | Substantia Nigra Neurons | [10] |
| Synaptic Plasticity (LTP) | Inhibition | Significant suppression of fEPSP amplitude | Hippocampal Perforant Path–CA3 | [11] |
Experimental Protocols
Stock Solution Preparation
This compound is soluble in water and DMSO.[4] A concentrated stock solution is recommended for ease of use and to minimize the final concentration of the solvent in the artificial cerebrospinal fluid (aCSF).
-
Reagent: this compound (M.Wt: 292.81)[4]
-
Solvent: Deionized water or DMSO.
-
Procedure:
Acute Brain Slice Preparation
A standard protocol for preparing acute brain slices is required. The following is a general guideline; specific parameters may need to be optimized for the age of the animal and the brain region of interest.[13][14][15]
-
Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) according to approved institutional animal care and use committee protocols.
-
Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) N-methyl-D-glucamine (NMDG) based or sucrose-based slicing solution to improve slice health.[15][16]
-
Brain Extraction: Rapidly decapitate the animal and extract the brain, placing it immediately into ice-cold, oxygenated slicing solution.
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Cut slices of the desired thickness (typically 250-400 µm) in the ice-cold, oxygenated slicing solution.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.[15]
-
Subsequently, allow the slices to equilibrate at room temperature for at least 1 hour before recording.
-
Application of this compound in Electrophysiology Recordings
-
Slice Placement: Transfer a single brain slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at the desired temperature (e.g., 30-32°C).
-
Cell Identification: Identify the target neuron(s) for recording using appropriate microscopy techniques (e.g., DIC or fluorescence).
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording. Record baseline electrophysiological properties (e.g., resting membrane potential, input resistance, firing pattern in response to current injections) for a stable period (e.g., 5-10 minutes).
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. The stock solution should be diluted into the aCSF immediately before use.
-
Data Acquisition: Continuously monitor and record the electrophysiological parameters as the drug takes effect. The onset of action can vary, but effects are typically observed within 10-15 minutes.[10]
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF. Note that the washout of this compound is often reported to be slow and incomplete.[10]
Considerations and Troubleshooting
-
Off-target Effects: Be mindful of the potential for this compound to block sodium channels, especially at concentrations above 10 µM.[6] It is advisable to perform control experiments to rule out the contribution of such off-target effects.
-
Use-Dependence: The blocking action of this compound is use-dependent, meaning it is more effective when the HCN channels are in the open state. The experimental protocol (e.g., the holding potential in voltage-clamp) can influence the degree of block.
-
Irreversibility: The effects of this compound can be difficult to reverse with washout.[10] Plan experiments accordingly, as it may not be possible to obtain a full recovery to baseline conditions.
-
Slice Health: The quality of the brain slice is paramount for obtaining reliable data. Optimize the slicing and recovery procedures to ensure neuronal viability.[13][15]
References
- 1. HCN channel - Wikipedia [en.wikipedia.org]
- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 5. Action of the hyperpolarization-activated current (Ih) blocker ZD 7288 in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utw10020.utweb.utexas.edu [utw10020.utweb.utexas.edu]
- 8. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 9. pnas.org [pnas.org]
- 10. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisionary.com [precisionary.com]
- 14. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal Gray for patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
Application Notes and Protocols for ZD7288 in Patch-Clamp Studies of HCN Channels
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to HCN Channels and ZD7288
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization and are permeable to both Na⁺ and K⁺ ions.[1] The resulting inward current, often termed Ih (hyperpolarization-activated current) or If (funny current), plays a crucial role in regulating cellular excitability, particularly in cardiac pacemaker cells and neurons.[1][2] There are four known HCN channel subtypes (HCN1-4), which are expressed throughout the central and peripheral nervous systems.[1][]
This compound is a widely used pharmacological agent that acts as a blocker of HCN channels.[][4] It is frequently employed as a tool to investigate the physiological and pathophysiological roles of Ih in various cellular processes, including synaptic plasticity, neuropathic pain, and cardiac rhythm generation.[5][6] this compound blocks all four HCN isoforms to a similar extent, making it a non-selective inhibitor.[1][]
Mechanism of Action
This compound blocks HCN channels from the intracellular side of the membrane.[7] Its binding site is located within the ion conduction pore. A key characteristic of this compound's action is its state-dependence; it requires the channel to open before it can enter and block the pore.[2][8] This is often referred to as "open-channel block."
The block is also voltage-dependent in a complex manner. While channel opening by hyperpolarization is necessary for the initial block, further strong hyperpolarization can actually reduce the blockade.[2][7] This suggests that the blocker has a differential affinity for various conformational states of the channel during gating.[2] Furthermore, studies have shown that this compound can become "trapped" within the channel pore when the intracellular activation gate closes.[2][7]
Selectivity and Off-Target Effects
While this compound is widely considered a selective HCN channel blocker, it is crucial for researchers to be aware of its potential off-target effects.[9] Studies have demonstrated that this compound can also inhibit:
-
Voltage-gated Sodium (Nav) Channels: this compound has been shown to block Na⁺ currents with an IC₅₀ that can be lower than that for HCN channels (e.g., IC₅₀ of ~1.17 µM for Na⁺ channels vs. 15 µM for HCN channels in DRG neurons).[10] This challenges the view that this compound is exclusively selective for HCN channels.[9][10]
-
T-type Calcium (Cav) Channels: Inhibition of T-type Ca²⁺ channels has been observed, but generally at higher concentrations, with a reported IC₅₀ of around 50 µM.[6][11] this compound is considered to be about 20 times more selective for HCN channels over T-type Ca²⁺ channels.[6]
Key Experimental Considerations
-
Mode of Application: this compound is membrane-impermeant and acts from the inside. For whole-cell recordings, it must be included in the internal pipette solution. For excised inside-out patches, it can be applied to the bath solution perfusing the intracellular face of the membrane.[2][7] Extracellular application is generally ineffective or requires a very long time to take effect.[7]
-
Use-Dependence: The requirement for channel opening means the blocking effect will develop more rapidly with repeated hyperpolarizing stimuli that activate the Ih current.
-
Concentration: A concentration of 10-30 µM is commonly used to achieve a significant block of HCN channels.[10][12][13] However, given the potential for off-target effects, it is advisable to use the lowest effective concentration and to perform dose-response experiments.[10]
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound for HCN and Off-Target Channels
| Channel Type | Preparation | IC₅₀ Value | Reference |
| hHCN1 | HEK293 Cells | 20 ± 6 µM | [14] |
| hHCN2 | HEK293 Cells | 41 ± 15 µM | [14] |
| hHCN3 | HEK293 Cells | 34 ± 11 µM | [14] |
| hHCN4 | HEK293 Cells | 21 ± 14 µM | [14] |
| mHCN1 | HEK293 Cells (inside-out patch) | ~41 µM (Kd) | [7] |
| Native HCN | DRG Neurons | 15 µM | [10] |
| Nav Channels | DRG Neurons | 1.17 µM | [10] |
| T-type Cav Channels | - | ~50 µM | [11] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Cell Type / Preparation | Effect | Reference |
| Resting Membrane Potential | Cerebellar Mossy Fiber Boutons | Hyperpolarization by ~5.4 mV | [12] |
| Input Resistance | Cerebellar Mossy Fiber Boutons | Doubled (increased) | [12] |
| Apparent Membrane Time Constant | Cerebellar Mossy Fiber Boutons | Doubled (increased) | [12] |
| AP Firing Frequency | Cerebellar Mossy Fiber Boutons | Reduced failure-free frequency from ~854 Hz to ~426 Hz | [12] |
| Voltage Sag | Parvalbumin-positive Interneurons | Abolished in "sag" cells | [13] |
| Conduction Velocity | Central Axons | Decreased by 4-9% | [12] |
Mandatory Visualizations
Caption: this compound acts from the intracellular side to block the HCN channel pore after it is opened by hyperpolarization.
Caption: Experimental workflow for studying this compound effects on HCN channels using patch-clamp.
Caption: State-diagram showing this compound requires an open channel to bind and can be trapped by channel closure.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Ih
This protocol is adapted for recording Ih from neurons in brain slices or cultured cells.[15]
-
Solutions Preparation:
-
External/Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 2 MgCl₂, 10 glucose. Bubble with 95% O₂/5% CO₂. To isolate Ih, other voltage-gated channels can be blocked by adding Tetrodotoxin (TTX, 1 µM), CdCl₂ (100 µM), TEA (10 mM), and 4-AP (1 mM) to the aCSF.[15]
-
Internal Pipette Solution (in mM): 120 KMeSO₄, 20 KCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 4 Na₂ATP, 0.3 TrisGTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290-300 mOsm.[15]
-
This compound Stock Solution: Prepare a concentrated stock (e.g., 10-50 mM) in water or DMSO and dilute to the final concentration (e.g., 10-30 µM) in the internal pipette solution on the day of the experiment.
-
-
Electrophysiology:
-
Prepare brain slices or cell cultures according to standard laboratory procedures.
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) and obtain the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a depolarized potential where HCN channels are closed (e.g., -60 mV or -40 mV).[10][15]
-
-
Voltage Protocol and Recording:
-
Activation Protocol: From the holding potential, apply a series of 2-second hyperpolarizing voltage steps in 10 mV increments, from -70 mV to -140 mV, to elicit the Ih current.[10][15]
-
Tail Current Protocol: After each hyperpolarizing step, apply a depolarizing step to a consistent voltage (e.g., -60 mV) to record tail currents, which are used to determine the voltage-dependence of activation.[15]
-
Allow this compound to diffuse from the pipette into the cell for 10-15 minutes to reach equilibrium.
-
Repeat the voltage protocol to record the blocked current. The this compound-sensitive current is obtained by digital subtraction of the traces recorded in the presence of this compound from the control traces.[16]
-
-
Data Analysis:
-
Measure the steady-state current amplitude at the end of each hyperpolarizing step.
-
Plot the normalized tail current amplitudes against the pre-pulse voltage and fit with a Boltzmann function to determine the half-activation voltage (V₁/₂).
-
Calculate the percentage of block at each voltage.
-
Protocol 2: Inside-Out Patch Recording for Studying Intracellular Block
This protocol is ideal for studying the direct and state-dependent block of cloned HCN channels expressed in cell lines like HEK293.[2][8]
-
Solutions Preparation:
-
Symmetrical KCl Solution (in mM): 160 KCl, 0.5 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH. Use this for both the bath and pipette solution.[8]
-
Intracellular Perfusion Solutions: Prepare two identical intracellular solutions (Symmetrical KCl). To one, add 100 µM cAMP (to stabilize channel activity) and 20 µM EGTA (control).[8] To the other, add 100 µM cAMP and the desired concentration of this compound.
-
-
Electrophysiology:
-
Obtain a giga-ohm seal on a cell expressing the HCN channel of interest.
-
Excise the patch to achieve the inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.
-
Position the patch in front of a rapid solution exchange perfusion system.
-
-
Voltage Protocol and Recording:
-
Hold the patch at a depolarized potential (e.g., +10 mV) to ensure channels are closed.[7]
-
Apply a hyperpolarizing step to a voltage that elicits robust channel opening (e.g., -110 mV for mHCN1).[2][7]
-
To test open-channel block: While holding at the hyperpolarizing potential, rapidly switch the perfusion from the control solution to the this compound-containing solution for a defined period (e.g., 4 seconds) and observe the block develop.[2][7]
-
To test trapping: After the block has developed, depolarize the patch to close the channels (e.g., +10 mV) while still in the presence of this compound. Then, switch back to the control solution and apply a subsequent hyperpolarizing pulse to assess the remaining block.[7]
-
-
Data Analysis:
-
Measure the rate and extent of block during this compound application.
-
Calculate the fractional block at different voltages to assess voltage-dependence.
-
Compare the current amplitude on the test pulse after the trapping protocol to the initial control current to quantify the amount of trapped blocker.
-
References
- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 2. rupress.org [rupress.org]
- 4. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 5. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-Controlled Gating at the Intracellular Entrance to a Hyperpolarization-Activated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: ZD7288 in Cultured Neuron Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZD7288, a widely used pharmacological agent, in experiments involving cultured neurons. This document outlines its mechanism of action, potential off-target effects, quantitative data on its efficacy, and detailed protocols for key experimental applications.
Introduction and Mechanism of Action
This compound, chemically known as 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is primarily recognized as a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] These channels conduct the hyperpolarization-activated inward current, termed Ih or If (in the heart), which is crucial for controlling neuronal rhythmicity, setting the resting membrane potential, and modulating synaptic integration and transmission.[3][4] this compound acts as a sino-atrial node function modulator by blocking this current.[5]
While extensively used as a selective HCN inhibitor, researchers must exercise caution.[1][2] Studies have revealed that this compound also potently blocks voltage-gated sodium (Na+) channels at concentrations comparable to those used for HCN channel inhibition.[1][2] Its inhibitory effects on calcium channels have also been noted, although at significantly higher concentrations.[1][2] This lack of absolute selectivity necessitates careful experimental design and data interpretation, especially when attributing observed effects solely to HCN channel blockade.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data reported for this compound in various neuronal preparations.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target Channel | Neuronal Preparation | IC50 Value (µM) | Reference |
|---|---|---|---|
| HCN Channels | Dorsal Root Ganglion (DRG) Neurons | 15 | [1] |
| Sodium (Na+) Channels | Dorsal Root Ganglion (DRG) Neurons | < 2 | [1] |
| Serotonin-induced Depolarization | Crayfish Axons | 6 ± 2 |[6] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Neuron/Axon Type | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Resting Membrane Potential | Cerebellar Mossy Fiber Boutons | 30 µM | Hyperpolarization by ~5.4 mV | [7] |
| Input Resistance | Cerebellar Mossy Fiber Boutons | 30 µM | Doubled (794 to 1681 MΩ) | [7] |
| Membrane Time Constant | Cerebellar Mossy Fiber Boutons | 30 µM | Doubled (14.4 to 35.0 ms) | [7] |
| Conduction Velocity | Myelinated Cerebellar Mossy Fibers | 30 µM | Decreased by 8.0 ± 2.8% | [7] |
| Conduction Velocity | Unmyelinated Cerebellar Parallel Fibers | 30 µM | Decreased by 9.2 ± 0.9% | [7] |
| Action Potential (AP) Firing | CA1 PV+ Interneurons | 10 µM | No significant effect on somatic AP properties | [8] |
| AP Half-Duration (20th AP in 200 Hz train) | Mossy Fiber Boutons | 30 µM | Increased to 141.7% of 1st AP (vs. 109.6% in control) | [7] |
| AP Amplitude (20th AP in 200 Hz train) | Mossy Fiber Boutons | 30 µM | Reduced to 82.9% of 1st AP (vs. 96.5% in control) |[7] |
Table 3: Effects on Synaptic Transmission and Network Activity
| Parameter | Preparation | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Glutamate (B1630785) Release | Cultured Hippocampal Neurons | 1 µM | Decreased to 69.0 ± 2.8% of control | [3] |
| Glutamate Release | Cultured Hippocampal Neurons | 5 µM | Decreased to 31.4 ± 2.0% of control | [3] |
| Glutamate Release | Cultured Hippocampal Neurons | 50 µM | Decreased to 4.4 ± 0.3% of control | [3] |
| IPSC Amplitude | CA1 Pyramidal Neurons (from PV+ INs) | 10 µM | Reduced by ~35% (from 640.5 to 391.9 pA) | [8] |
| Spontaneous Burst Frequency | Mature Mouse Cortical Cultures | 1 µM | Decreased from 0.16 to 0.09 Hz | [9] |
| Spontaneous Burst Frequency | Mature Mouse Cortical Cultures | 10 µM | Decreased to 0.05 Hz | [9] |
| Spontaneous Burst Frequency | Mature Mouse Cortical Cultures | 30 µM | Decreased to 0.04 Hz |[9] |
Key Signaling Pathways and Experimental Workflows
Caption: this compound blocks HCN channels, preventing cAMP- and hyperpolarization-mediated cation influx.
Caption: Standard workflow for electrophysiological analysis of this compound effects on cultured neurons.
Caption: Logical flow of on-target and off-target effects of this compound leading to cellular outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Chemical Information: this compound (M.W. 292.81 g/mol ).[5] Note that batch-specific molecular weight may vary.
-
Solvent: Dissolve this compound in high-purity water (e.g., Milli-Q) or a suitable buffer.
-
Stock Concentration: Prepare a concentrated stock solution, for example, 10 mM. To make 1 mL of a 10 mM stock, dissolve 2.93 mg of this compound in 1 mL of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.[10]
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate extracellular recording solution.
Protocol 2: Whole-Cell Patch-Clamp Recording of Ih Inhibition
This protocol is adapted from methods used to study native HCN currents in DRG neurons.[1]
-
Cell Culture: Plate neurons on glass coverslips suitable for microscopy and electrophysiology.[11] Allow sufficient time for maturation and expression of ion channels (e.g., 14 days in vitro).[12]
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4. To isolate Ih, other voltage-gated channels (Na+, K+, Ca2+) should be blocked with appropriate antagonists (e.g., TTX, TEA, CdCl2).
-
Internal (Pipette) Solution (in mM): e.g., 140 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at a depolarized potential where HCN channels are closed (e.g., -60 mV).
-
Apply a series of long hyperpolarizing voltage steps (e.g., 700 ms) to potentials ranging from -70 mV to -140 mV to activate the Ih current.[1]
-
Return the potential to a level such as -70 mV to observe the tail current.
-
-
This compound Application:
-
Record baseline Ih currents using the voltage-step protocol.
-
Bath-apply this compound at the desired concentration (e.g., 1-50 µM). Allow 5-10 minutes for the drug to take effect.
-
Repeat the voltage-step protocol to record the inhibited currents.
-
Perform a washout by perfusing the chamber with the this compound-free external solution to test for reversibility.
-
-
Data Analysis: Measure the steady-state current amplitude at the end of the hyperpolarizing step. Plot the normalized current against the this compound concentration to generate a dose-response curve and calculate the IC50.[1]
Protocol 3: Assessing Effects on Neuronal Excitability
-
Recording Configuration: Establish a whole-cell current-clamp configuration.
-
Resting Membrane Potential (RMP) and Input Resistance (Rin):
-
Record the RMP in the absence of any injected current.
-
Inject a series of small, hyperpolarizing current steps (e.g., -10 pA, -20 pA for 500 ms) and measure the resulting voltage deflection. Calculate Rin using Ohm's law (ΔV / I).
-
-
Action Potential Firing:
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from +10 pA to +100 pA for 500 ms) to elicit action potentials.
-
Measure the firing frequency, voltage threshold, and AP amplitude for each step.
-
-
This compound Application:
-
Record all baseline parameters as described above.
-
Bath-apply this compound (e.g., 10-30 µM) and wait for the effect to stabilize.
-
Repeat the measurements of RMP, Rin, and action potential firing properties.
-
-
Data Analysis: Compare the parameters before and after this compound application to determine its effect on neuronal excitability. For example, a block of Ih is expected to cause hyperpolarization of the RMP and an increase in Rin.[7][8]
Protocol 4: Measurement of Synaptic Transmission (Glutamate Release)
This protocol is based on methods for measuring glutamate content in cultured hippocampal neurons.[3][13]
-
Cell Culture: Culture hippocampal neurons until a mature network is formed.
-
Experimental Groups: Prepare several groups of cultures: a control group (e.g., treated with vehicle), and groups treated with different concentrations of this compound (e.g., 1, 5, 50 µM).
-
Incubation: Replace the culture medium with a defined extracellular solution (e.g., DMEM/F12) containing the respective concentration of this compound or vehicle. Incubate for a set period (e.g., 24 hours).
-
Sample Collection: Collect the extracellular fluid from each culture dish.
-
Glutamate Measurement:
-
Data Analysis: Normalize the glutamate content of the this compound-treated groups to the control group to quantify the percent decrease in glutamate release.[3]
References
- 1. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pub.dzne.de [pub.dzne.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring Ih Current Block by ZD7288
Introduction
The hyperpolarization-activated current, denoted as Ih (or If in cardiac cells), plays a crucial role in regulating neuronal excitability, rhythmic activity, and synaptic integration.[1][2] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, a family of four subtypes (HCN1-4).[2] ZD7288 is a widely used pharmacological agent that selectively blocks HCN channels, thereby inhibiting Ih.[3][4] It is a valuable tool for investigating the physiological and pathophysiological roles of Ih in various systems.[3][4] However, it's important to note that at certain concentrations, this compound can exhibit off-target effects, notably on Na+ channels.[3][4][5] Therefore, careful experimental design and data interpretation are critical.
These application notes provide detailed protocols for measuring the block of Ih current by this compound using the whole-cell patch-clamp technique, summarize key quantitative data, and illustrate the experimental workflow and mechanism of action.
Data Presentation: this compound Blockade Characteristics
The following table summarizes the concentration-dependent effects of this compound on various ion channels, providing a reference for determining appropriate experimental concentrations and for considering potential off-target effects.
| Target Channel/Effect | Cell Type / Preparation | IC50 / EC50 Value | Reference(s) |
| HCN Channels (Ih) | |||
| Native HCN Current | Dorsal Root Ganglion (DRG) Neurons | 15 µM | [3][5] |
| Native Ih | Guinea Pig Substantia Nigra Neurons | ~2 µM | [6] |
| hHCN1 (human) | Heterologous Expression System | 20 ± 6 µM | [7] |
| hHCN2 (human) | Heterologous Expression System | 41 ± 15 µM | [7] |
| hHCN3 (human) | Heterologous Expression System | 34 ± 11 µM | [7] |
| hHCN4 (human) | Heterologous Expression System | 21 ± 14 µM | [7] |
| Off-Target Effects | |||
| Na+ Channels | Dorsal Root Ganglion (DRG) Neurons | < 2 µM (or 1.17 µM) | [3][5] |
| Ca2+ Channels | General | > 100 µM | [3][4] |
| Functional Effects | |||
| Reduction in Cell Number | Neural Stem Cells | 1.1 µM | [8] |
Experimental Protocols
The whole-cell voltage-clamp technique is the gold standard for measuring Ih and its modulation by pharmacological agents like this compound.[9][10][11] This method allows for the control of the cell's membrane potential while measuring the resultant ionic currents.[10][11]
Cell Preparation
Experiments can be performed on a variety of preparations, including:
-
Cultured neurons or cell lines (e.g., HEK293) expressing HCN channels.[3][7]
-
Acutely dissociated neurons.
-
Neurons within brain slices (e.g., hippocampal or cortical slices).[9][12]
Recording Solutions
To isolate Ih, it is essential to use solutions that block other voltage-gated ion channels.
a) External (Bath) Recording Solution (Example) [9]
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
2 mM CaCl2
-
2 mM MgCl2
-
10 mM Glucose
-
Channel Blockers:
-
0.5-1 µM Tetrodotoxin (TTX) to block voltage-gated Na+ channels.
-
10 mM Tetraethylammonium (TEA) and 1 mM 4-Aminopyridine (4-AP) to block K+ channels.
-
1 mM BaCl2 to block inwardly rectifying K+ channels.
-
0.1 mM CdCl2 to block Ca2+ channels.
-
-
The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain pH at ~7.3.
b) Internal (Pipette) Solution (Example) [13]
-
160 mM KCl
-
0.5 mM MgCl2
-
1 mM EGTA
-
10 mM HEPES
-
Adjust pH to 7.4 with KOH.
Note: Liquid junction potentials should be measured and corrected for accurate voltage control.[9]
Whole-Cell Voltage-Clamp Protocol
-
Establish Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane.[9] Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.[9]
-
Set Holding Potential: Clamp the cell at a holding potential where Ih is largely deactivated, typically -60 mV or -70 mV.[3][6][9]
-
Elicit Ih Current: Apply a series of hyperpolarizing voltage steps to activate the HCN channels. A typical protocol is:
-
From the holding potential (e.g., -60 mV), apply 2-second hyperpolarizing steps in 10 mV increments, from -70 mV down to -140 mV.[3][9]
-
Following each hyperpolarizing step, step the potential to a value like -70 mV to record the deactivating "tail" currents, which are useful for analyzing the voltage-dependence of channel activation.[9]
-
-
Record Baseline Currents: Record stable Ih currents using the voltage protocol for at least 5-10 minutes to ensure a stable baseline before drug application.
-
Apply this compound: Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 1-30 µM).
-
Record Blocked Currents: The block of Ih by this compound develops slowly, often taking 10-15 minutes to reach a steady state.[6][7] Continuously apply the voltage-step protocol during this period to monitor the time course of the block. The block is often irreversible upon washout.[6][7]
-
Data Analysis:
-
Measure the steady-state amplitude of the inward current at the end of each hyperpolarizing step.
-
Subtract the currents recorded in the presence of this compound from the baseline currents to isolate the this compound-sensitive Ih.[9]
-
Calculate the percentage of block at each voltage step: (% Block) = (1 - (I_this compound / I_Control)) * 100.
-
To determine the IC50, plot the percentage of block against the logarithm of the this compound concentration and fit the data with the Hill equation.[3]
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the basic mechanism of Ih activation and its blockade by this compound.
Caption: Mechanism of Ih current and this compound block.
Experimental Workflow
This diagram outlines the key steps in a typical experiment to measure Ih block.
Caption: Workflow for measuring Ih block by this compound.
References
- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 6. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Voltage clamp - Wikipedia [en.wikipedia.org]
- 11. What is voltage-clamp method? | Molecular Devices [moleculardevices.com]
- 12. The h-current controls cortical recurrent network activity through modulation of dendrosomatic communication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of ZD7288 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD7288 is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial in regulating neuronal excitability and cardiac pacemaker activity.[1] The proper dissolution and preparation of this compound solutions are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the preparation of aqueous solutions of this compound, along with important considerations for storage and handling.
This compound Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties.
| Property | Value | Reference |
| Molecular Weight | 292.81 g/mol | |
| Chemical Name | 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride | |
| Appearance | Crystalline solid | |
| Solubility in Water | Up to 100 mM (29.28 mg/mL) | |
| Solubility in DMSO | Up to 100 mM (29.28 mg/mL) |
Note: The molecular weight of a specific batch of this compound may vary due to hydration. It is recommended to refer to the Certificate of Analysis for the batch-specific molecular weight to ensure accurate concentration calculations.
Recommended Solvents and Stock Solutions
This compound is readily soluble in both deionized water and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent for the stock solution depends on the experimental application and the desired final concentration.
| Solvent | Recommended Stock Concentration | Storage |
| Deionized Water | 10-20 mM | -20°C |
| DMSO | 10-30 mM | -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in deionized water, suitable for most in vitro applications.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM solution, weigh 2.93 mg of this compound (assuming a molecular weight of 292.81 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the aqueous stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound aqueous stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To ensure accurate final concentrations and minimize local concentration effects, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution or 10 µL of the 1 mM intermediate solution.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This should consist of cells treated with the same volume of deionized water (or the solvent used for the stock solution) as the this compound-treated cells.
Protocol 3: Preparation of this compound Solution for In Vivo Administration
This protocol provides guidance on preparing this compound for in vivo studies, such as intraperitoneal (i.p.) injections in rodents.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Dissolution: Dissolve the required amount of this compound directly in sterile saline or PBS to the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial. This step is crucial to prevent infection.
-
Administration: The solution is now ready for in vivo administration. The volume to be injected will depend on the animal's weight and the desired dosage (e.g., mg/kg).
-
Vehicle Control: A separate group of animals should be injected with the same volume of the sterile vehicle (saline or PBS) to serve as a control.
Stability and Storage of this compound Solutions
While specific quantitative data on the long-term stability, light sensitivity, and freeze-thaw stability of this compound in aqueous solutions are not extensively available in the public domain, the following best practices are recommended:
-
Stock Solutions: Aqueous and DMSO stock solutions of this compound should be stored at -20°C. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Working Solutions: It is best practice to prepare fresh working solutions from the stock solution for each experiment.
-
Light Sensitivity: While there is no specific information on the light sensitivity of this compound, it is generally good practice to store solutions in amber vials or protected from light to minimize potential photodegradation.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a potent and selective blocker of HCN channels. These channels are non-selective cation channels that are activated by hyperpolarization of the cell membrane. The influx of cations through open HCN channels leads to a depolarizing current (termed Ih or If), which plays a key role in setting the resting membrane potential and in rhythmic firing of neurons and cardiac pacemaker cells.[1] By blocking these channels, this compound reduces this depolarizing current, leading to hyperpolarization of the membrane potential and a decrease in cellular excitability.
Caption: Mechanism of this compound action on HCN channels.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a general workflow for investigating the effects of this compound on cellular function, for example, in electrophysiological studies.
References
Application Notes and Protocols for ZD7288 In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo delivery of ZD7288, a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, in various animal models. The information compiled herein is intended to guide researchers in designing and executing experiments for diverse research applications, including neuroscience, cardiovascular studies, and pain research.
Introduction to this compound
This compound, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a widely used pharmacological tool to investigate the physiological and pathophysiological roles of HCN channels. These channels are crucial in regulating neuronal excitability, cardiac pacemaker activity, and sensory signal transduction. In vivo administration of this compound allows for the study of its effects on systemic and specific organ functions.
Data Presentation: Quantitative Overview of this compound In Vivo Administration
The following tables summarize quantitative data from various studies, providing a comparative overview of dosages and their effects across different animal models and administration routes.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Animal Model | Application | Doses Administered | Vehicle | Observed Effects |
| Least Shrew | Emesis Induction | 0.05, 0.25, 1 mg/kg[1][2] | Water[2] | Dose-dependent increase in vomiting; 1 mg/kg induced emesis in 100% of animals.[1][2] |
| Rat | Neuropathic Pain | 1, 3, 10 mg/kg | Saline | Dose-dependent suppression of tactile allodynia. |
| Rat | Conditioned Taste Aversion | >1 mg/kg[2] | Not Specified | Unconditioned stimulus for conditioned taste aversion.[2] |
| Rat | Apomorphine-induced Conditioned Taste Aversion | 10⁻³–10⁻⁴ mg/kg[2] | Not Specified | Suppression of apomorphine-induced conditioned taste aversion.[2] |
Table 2: Intracerebroventricular (i.c.v.) and Intrathecal Administration of this compound
| Animal Model | Administration Route | Application | Doses Administered | Vehicle | Observed Effects |
| Least Shrew | Intracerebroventricular (i.c.v.) | Emesis Induction | 2.5, 5, 10 µg[1][2] | Vehicle (not specified)[1][2] | Dose-dependent increase in emesis; 10 µg induced vomiting in 83.3% of animals.[1][2] |
| Rat | Intracerebroventricular (i.c.v.) | Neuropathic Pain & Depression | Not specified | Not specified | Attenuated nociceptive and depression-like behaviors.[3] |
| Rat | Cerebral Ischemia | 5 µg/µl | Saline | Reduced neurological deficit scores and infarct volume. | |
| Rat | Visceral Pain | 25, 50, 100 nmol/L[4][5] | Sterile 0.9% Saline[5] | Inhibition of electromyographic responses and increased pain thresholds.[4][5] |
Table 3: Direct Tissue Injection of this compound
| Animal Model | Injection Site | Application | Doses Administered | Vehicle | Observed Effects |
| Rat | Dorsal Root Ganglion (local application) | Neuropathic Pain | 100 µM, 1 mM | Not Specified | Inhibition of ectopic discharges in injured neurons.[6] |
| Rat | Medial Prefrontal Cortex (mPFC) | Neuropathic Pain | 0.2 µg/µl in 0.5 µl[7] | Saline[7] | Produced analgesic effects.[7] |
| Rat | Thalamus (Ventral Posterolateral Nucleus) | Neuropathic & Inflammatory Pain | Not specified | Not specified | Dose-dependently attenuated mechanical allodynia and thermal hyperalgesia.[8] |
| Mouse | Lateral Habenula (LHb) | Neuropathic Pain & Depression | 10 µg/kg | Not Specified | Attenuated pain and depressive-like behaviors. |
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound that can be diluted to the final desired concentration for injection.
-
Vehicle Selection : this compound is soluble in water and DMSO. For most in vivo applications, sterile water or saline (0.9% NaCl) are suitable vehicles. For intracerebroventricular injections, artificial cerebrospinal fluid (aCSF) can also be used.
-
Stock Solution Preparation :
-
Weigh the desired amount of this compound powder (MW: 292.81).
-
Dissolve in sterile water or DMSO to a concentration of 10-20 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage : Store the stock solution at -20°C.
Intraperitoneal (i.p.) Injection Protocol
This method is suitable for systemic administration and is commonly used in rodent models.
-
Animal Model : Rats, Mice, Least Shrews.
-
Materials :
-
This compound solution at the desired concentration in a suitable vehicle (e.g., sterile saline or water).
-
Sterile syringes (1 ml) and needles (25-27 gauge for mice, 23-25 gauge for rats).
-
-
Procedure :
-
Restrain the animal appropriately. For rats and mice, this can be done by securing the animal with one hand, exposing the abdomen.
-
The injection site is typically the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the this compound solution slowly. The typical injection volume is 5-10 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Intracerebroventricular (i.c.v.) Injection Protocol
This protocol allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier.
-
Animal Model : Rats, Mice, Least Shrews.
-
Materials :
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Hamilton syringe with a 30-gauge needle.
-
This compound solution in a sterile vehicle (e.g., aCSF or saline).
-
-
Procedure :
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the coordinates for the lateral ventricle based on a stereotaxic atlas for the specific animal model.
-
Drill a small burr hole through the skull at the identified coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µl/min) to avoid increased intracranial pressure.
-
After the injection, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring for recovery.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Emesis
The following diagram illustrates the proposed signaling cascade initiated by this compound leading to emesis, as suggested by studies in the least shrew.
Caption: Proposed signaling pathway of this compound-induced emesis.
Experimental Workflow for In Vivo this compound Administration and Analysis
This diagram outlines a general experimental workflow for administering this compound to animal models and subsequently analyzing the outcomes.
Caption: General experimental workflow for this compound in vivo studies.
Logical Relationship of this compound Administration Routes and Applications
This diagram illustrates the logical relationship between different this compound delivery methods and their primary research applications based on the reviewed literature.
Caption: this compound administration routes and their applications.
References
- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZD 7288, an HCN channel blocker, attenuates chronic visceral pain in irritable bowel syndrome-like rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZD 7288, an HCN channel blocker, attenuates chronic visceral pain in irritable bowel syndrome-like rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of hyperpolarization-activated current by this compound suppresses ectopic discharges of injured dorsal root ganglion neurons in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of HCN channel activity in the thalamus attenuates chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of ZD7288 on Sodium Channels
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ZD7288 on sodium channels. This compound, widely utilized as a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, has been shown to exhibit significant inhibitory activity on voltage-gated sodium channels, a critical consideration for experimental design and data interpretation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely selective blocker for HCN channels?
A1: No, evidence demonstrates that this compound also blocks voltage-gated sodium channels.[1][2][3] In some preparations, such as dorsal root ganglion (DRG) neurons, this compound can inhibit sodium currents with a higher potency than it does for HCN currents.[1][4][5]
Q2: At what concentrations does this compound block sodium channels?
A2: The half-maximal inhibitory concentration (IC50) for sodium channel block by this compound has been reported to be approximately 1.17 µM to less than 2 µM in DRG neurons.[1][3][4] This is a concentration range often used in experiments targeting HCN channels.
Q3: Which specific sodium channel subtypes are known to be affected by this compound?
A3: Studies have confirmed that this compound inhibits Naᵥ1.4 channels, a skeletal muscle sodium channel isoform, when expressed in HEK293 cells.[1][2][3] It also blocks native neuronal sodium channels in DRG neurons.[1][3]
Q4: How does the potency of this compound for sodium channels compare to its potency for HCN channels?
A4: this compound is more potent at blocking sodium channels than HCN channels in certain cellular contexts. For instance, the IC50 for sodium channel blockade in DRG neurons was found to be less than 2 µM, whereas the IC50 for HCN channel blockade in the same cells was 15 µM.[1][4][5]
Q5: What are the implications of these off-target effects for my research?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected decrease in action potential amplitude or firing frequency after applying this compound. | The observed effect might be due to the inhibition of voltage-gated sodium channels, which are essential for action potential generation, rather than or in addition to HCN channel block. | - Perform control experiments using a known sodium channel blocker (e.g., tetrodotoxin, lidocaine) to assess the contribution of sodium channel inhibition to the observed phenotype.[3]- Use a lower concentration of this compound if possible, though be aware that the effective concentrations for HCN and sodium channel block can overlap.- Consider using alternative, more selective HCN channel blockers if available. |
| Variability in the inhibitory effect of this compound across different cell types. | The expression levels of different sodium channel subtypes can vary significantly between cell types. This compound's potency may differ depending on the specific sodium channel isoforms present. | - Characterize the sodium channel subtypes expressed in your experimental system.- If possible, test the effect of this compound on cell lines expressing specific sodium channel subtypes to determine its activity profile.[1][3] |
| Difficulty replicating literature findings on HCN channel function using this compound. | The original studies may not have accounted for the off-target effects on sodium channels. Your experimental conditions (e.g., cell type, temperature) might favor a more pronounced sodium channel block. | - Carefully review the experimental conditions of the original study.- Conduct dose-response experiments to characterize the effect of this compound on both HCN and sodium currents in your specific system.- Include additional pharmacological tools to dissect the contributions of each channel type. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound on both its intended target (HCN channels) and its off-target (sodium channels).
| Target | Cell Type / Preparation | IC50 (µM) | Reference |
| Sodium Channels | Dorsal Root Ganglion (DRG) Neurons | < 2 | [1][3] |
| Sodium Channels | Dorsal Root Ganglion (DRG) Neurons | 1.17 | [4] |
| HCN Channels | Dorsal Root Ganglion (DRG) Neurons | 15 | [1][4][5] |
| Naᵥ1.4 | HEK293 Cells | Not explicitly stated, but 30 µM virtually eliminated all current | [3] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Recordings in DRG Neurons
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Cell Preparation: Dorsal root ganglion neurons are acutely dissociated from rats.
-
Recording Solutions:
-
External Solution (for Sodium Currents): Composed of (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Sodium Currents): Composed of (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
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External Solution (for HCN Currents): Composed of (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) is often included to block sodium channels.
-
Internal Solution (for HCN Currents): Composed of (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol for Sodium Currents: Neurons are typically held at a holding potential of -100 mV. Depolarizing voltage steps are then applied (e.g., to -10 mV) to elicit sodium currents.[3]
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Voltage-Clamp Protocol for HCN Currents: To elicit HCN currents (Iₕ), cells are held at -60 mV and then hyperpolarized to potentials ranging from -70 mV to -140 mV.[1]
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Drug Application: this compound is applied externally via a perfusion system at various concentrations to determine the dose-dependent block of the respective currents.
2. Heterologous Expression in HEK293 Cells
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Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with plasmids encoding the desired sodium channel subtype (e.g., Naᵥ1.4) and a fluorescent marker (e.g., GFP) to identify transfected cells.[1][3]
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Electrophysiology: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection. The recording solutions and voltage protocols are similar to those used for DRG neurons to isolate and record sodium currents.
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Data Analysis: The peak current amplitude in the presence of this compound is compared to the control (pre-drug) amplitude to quantify the degree of inhibition. Dose-response curves are generated by plotting the percentage of block against the drug concentration, and the IC50 is calculated by fitting the data with a Hill equation.
Visualizations
Workflow for assessing this compound's off-target effects.
This compound's intended and off-target signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 5. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of ZD7288, a widely used blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
This compound Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its efficacy and ensuring the reproducibility of experimental results. The following tables summarize the recommended storage conditions and stability data for this compound in both solid form and in solution.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Instructions |
| Solid Powder | +4°C | Long-term | Desiccate to protect from moisture. Protect from light. |
| Stock Solution (in Water or DMSO) | -20°C | Up to 3 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in Water or DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility and Solution Stability of this compound
| Solvent | Maximum Concentration | Stability Notes |
| Water | 100 mM | Prepare solutions fresh if possible.[2] If storing, filter-sterilize for long-term use. |
| DMSO | 100 mM | Hygroscopic; use freshly opened DMSO for best results. Solutions can be stored at -20°C for up to one month.[2] |
Experimental Protocols: Stock Solution Preparation
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experimental applications.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
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Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 292.81 g/mol ), you would add 341.5 µL of solvent.
-
Dissolution: Add the calculated volume of DMSO or water to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution in aqueous solutions, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to three months or -80°C for up to six months.
Troubleshooting Guide & FAQs
This section addresses common problems and questions that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound? A1: this compound is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. It inhibits the Ih (or If) current in neurons and cardiac pacemaker cells.
-
Q2: My this compound solution appears to have precipitated after thawing. What should I do? A2: Precipitation can occur if the solution is not fully equilibrated to room temperature before use. Gently warm the solution and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate solvent evaporation or degradation, and a fresh stock solution should be prepared.
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Q3: Can I use this compound in live animal studies? A3: Yes, this compound is active in vivo and has been used in various animal models. However, it is important to note that some studies have reported that this compound can induce emesis in certain species.
-
Q4: Are there any known off-target effects of this compound? A4: Yes, some studies have shown that this compound can also block sodium (Na+) channels, particularly at higher concentrations.[3] Researchers should consider this possibility when interpreting results, especially if unexpected effects on neuronal excitability are observed.
Troubleshooting Common Experimental Issues
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Issue 1: Inconsistent or weaker than expected inhibition of Ih current.
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Possible Cause A: Degraded this compound. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
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Solution A: Prepare fresh stock solutions and aliquot them for single use. Always store as recommended.
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Possible Cause B: Insufficient drug concentration at the target site. This could be due to issues with perfusion or diffusion in tissue preparations.
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Solution B: Ensure adequate perfusion of the experimental chamber and allow sufficient time for the drug to equilibrate in the tissue.
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Possible Cause C: Presence of interacting substances. The experimental buffer or media may contain components that interfere with this compound activity.
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Solution C: Review all components of the experimental solutions for potential interactions.
-
-
Issue 2: Unexpected changes in neuronal firing or excitability that are not consistent with HCN channel blockade.
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Possible Cause: Off-target effects. As mentioned, this compound can block Na+ channels, which can significantly alter neuronal firing properties.[3]
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Solution: Use the lowest effective concentration of this compound to minimize off-target effects. Consider using other, more specific HCN channel blockers as controls if available. It may also be necessary to perform control experiments to specifically assess the impact on Na+ channels in your preparation.
-
Visualizing Experimental Workflows and Pathways
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with this compound experiments.
This compound Mechanism of Action in a Neuron
Caption: The inhibitory effect of this compound on HCN and sodium channels in a neuron.
References
Why is ZD7288 not blocking the Ih current in my experiment?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with ZD7288, a widely used blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, Ih.
Frequently Asked Questions (FAQs)
Topic: Why is this compound not blocking the Ih current in my experiment?
Failure to observe Ih current blockade with this compound can stem from several factors, ranging from suboptimal experimental conditions to issues with the compound itself. This guide will walk you through a series of troubleshooting steps to identify the potential cause.
Troubleshooting Guide
Q1: Is my this compound concentration appropriate?
An incorrect concentration is one of the most common reasons for an apparent lack of effect. The blocking action of this compound is concentration-dependent.[1] While the half-maximal inhibitory concentration (IC50) can be low, achieving a complete or near-complete block often requires significantly higher concentrations.
Data Presentation: Recommended this compound Concentrations
| Parameter | Concentration Range | Cell Type / Preparation | Reference |
| Apparent IC50 | ~2 µM | Guinea pig substantia nigra neurons | [1] |
| Apparent Ki | 4.7 µM | Aplysia HCN channels in Xenopus oocytes | [2] |
| Effective Block | 10 - 100 µM | Guinea pig substantia nigra neurons | [1] |
| Full Block | ~50 µM (after 10-15 min) | Guinea pig substantia nigra neurons | [1] |
| In Vivo EC50 | 29 µM (on absence seizures) | Rat ventrobasal thalamus | [3] |
| Commonly Used Range | 10 - 100 µM | Various neuronal preparations | [1][4][5][6] |
Recommendation: If you are not seeing an effect, consider increasing the concentration. It is advisable to perform a concentration-response curve (e.g., 1 µM, 10 µM, 50 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[5]
Q2: Am I waiting long enough for the block to develop?
This compound's blockade of the Ih current is not instantaneous. It is a time- and concentration-dependent process that can take several minutes to reach a steady state.[1] In many whole-cell recording experiments, achieving a full block can take 10 to 15 minutes or even longer.[1][7][8]
Experimental Workflow: this compound Application
Caption: A typical workflow for testing this compound, highlighting the crucial incubation period.
Q3: Could my voltage-clamp protocol be the problem?
The mechanism of this compound blockade is complex and depends on the state of the HCN channel. This compound is believed to act from the intracellular side of the membrane and requires the channel to open to become trapped.[7][9][10]
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Use-Dependence: Blockade is use-dependent, meaning it is facilitated by channel opening. Protocols that repeatedly activate Ih (e.g., trains of hyperpolarizing steps) will accelerate the onset of the block.[7]
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Voltage-Dependence of Block Relief: Paradoxically, prolonged and strong hyperpolarization can relieve the block.[1][7] This is because the blocker has a higher affinity for certain channel conformations.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound diffuses across the membrane to block the HCN channel from the inside.
Experimental Protocols: Sample Voltage-Clamp Protocol
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Holding Potential: Hold the cell at a potential where Ih is largely deactivated (e.g., -60 mV).
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Baseline Measurement: Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments for 1-2 seconds) to elicit Ih and establish a stable baseline.
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Drug Application: Begin perfusion with your this compound-containing solution.
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Monitor Block: Repeat the series of hyperpolarizing steps every 1-2 minutes to monitor the development of the block over a 15-20 minute period.
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Assess Steady-State: Once the current amplitude no longer decreases between steps, the block has reached a steady state.
Q4: How can I verify my this compound solution?
The stability and correct preparation of your this compound solution are critical for its efficacy.
Data Presentation: this compound Solution Preparation and Storage
| Parameter | Recommendation | Source |
| Solvents | Water or DMSO | |
| Stock Concentration | 20 mM stock solution is common. | [8] |
| Storage | Aliquot and store stock solutions at -20°C. Desiccate powder at +4°C. | [8] |
| Working Solution | Prepare fresh working dilutions from the stock solution for each experiment. | Best Practice |
Recommendation: If you suspect a problem with your compound, purchase a new batch or test your existing stock on a positive control system known to express a robust Ih current.
Q5: Could off-target effects be masking the Ih block?
While this compound is considered a selective Ih blocker, high concentrations may produce off-target effects that could complicate interpretation, especially if your readout is indirect (e.g., firing rate, synaptic plasticity).[11][12]
Data Presentation: Potential Off-Target Effects of this compound
| Off-Target | Potential Consequence | Note | Reference |
| Voltage-gated Na+ channels | Inhibition of Na+ currents could reduce neuronal excitability. | This effect is reported inconsistently and may depend on concentration and conditions. | [13][14][15][16] |
| Glutamate (B1630785) Release | Inhibition of glutamate release. | May affect studies of synaptic transmission and plasticity. | [11] |
| Intracellular Ca2+ | Attenuation of glutamate-induced rises in intracellular Ca2+. | Could impact calcium-dependent signaling pathways. | [11] |
Logical Relationship: this compound Target Specificity
Caption: this compound primarily targets HCN channels but may have off-target effects.
Recommendation: To confirm that your observed effect (or lack thereof) is due to Ih blockade, consider using a structurally different Ih blocker as a control.
Q6: What are some alternative Ih blockers?
Using an alternative blocker can help confirm that the current you are studying is indeed Ih and that your preparation is responsive to blockade.
Data Presentation: Comparison of Common Ih Blockers
| Blocker | Mechanism | Specificity | Pros | Cons |
| This compound | Intracellular open channel block | High for HCN channels | Potent and specific | Slow kinetics, use-dependent, potential off-targets at high concentrations[1][14][15] |
| Cesium (Cs+) | Pore block | Low (blocks other K+ channels) | Rapid block, useful for confirmation | Not specific, can have other cellular effects[1][11][17] |
| Ivabradine | Intracellular open channel block | High for HCN channels | Clinically approved, specific | Lower potency than this compound in some systems |
References
- 1. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Suppression of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Function in Thalamocortical Neurons Prevents Genetically Determined and Pharmacologically Induced Absence Seizures | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Hyperpolarization-Activated Cation Current (Ih) in Pacemaker Activity in Area Postrema Neurons of Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell-Type Specific Development of the Hyperpolarization-Activated Current, Ih, in Prefrontal Cortical Neurons [frontiersin.org]
- 7. rupress.org [rupress.org]
- 8. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Voltage-Controlled Gating at the Intracellular Entrance to a Hyperpolarization-Activated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 14. tandfonline.com [tandfonline.com]
- 15. ‘Hidden’ HCN channels permit pathway-specific synaptic amplification in L2/3 pyramidal neurons [elifesciences.org]
- 16. biorxiv.org [biorxiv.org]
- 17. The h-current controls cortical recurrent network activity through modulation of dendrosomatic communication - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results with ZD7288 Application: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the HCN channel blocker, ZD7288.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of this compound, providing potential explanations and recommended actions.
Issue 1: Observed effect is inconsistent with HCN channel blockade.
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Question: I applied this compound expecting to see a hyperpolarization of the resting membrane potential and a decrease in firing rate, but I'm observing a different or even opposite effect. Why might this be happening?
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Possible Explanations & Solutions:
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Off-Target Effects: this compound is known to block voltage-gated sodium (Na+) channels, which can significantly impact neuronal excitability.[1][2][3][4][5] This blockade can mask or override the expected effects of HCN channel inhibition. At higher concentrations, effects on calcium (Ca2+) channels have also been suggested.[3][6]
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Concentration Dependence: The selectivity of this compound for HCN channels over other ion channels is concentration-dependent. Unexpected effects are more likely at higher concentrations. It is crucial to use the lowest effective concentration and to perform a dose-response curve.
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Cell-Type Specificity: The expression and functional importance of HCN channels and potential off-target channels can vary significantly between different cell types and even subcellular compartments.[7][8] The effect of this compound can therefore be highly context-dependent.
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Experimental Controls: To confirm that the observed effect is due to HCN channel blockade, consider using a structurally different HCN channel blocker, such as Ivabradine, as a control.[6][9] However, be aware that Ivabradine also has its own pharmacological profile and potential for off-target effects.
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Issue 2: this compound application leads to unexpected changes in synaptic transmission.
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Question: I'm using this compound to study the role of HCN channels in synaptic plasticity, but the results are not straightforward. For instance, I see a reduction in neurotransmitter release. Is this a known effect?
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Possible Explanations & Solutions:
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Presynaptic HCN Channels: HCN channels are present on presynaptic terminals and can modulate neurotransmitter release. This compound can directly inhibit these channels, leading to a decrease in release.[10]
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Off-Target Effects on Presynaptic Channels: The off-target blockade of presynaptic Na+ or Ca2+ channels by this compound could also contribute to a reduction in neurotransmitter release, independent of HCN channel activity.
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Indirect Network Effects: Inhibition of HCN channels in a neuronal network can alter the firing patterns of upstream neurons, leading to indirect effects on the synapse under investigation.
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Issue 3: Unexpected cell viability or apoptosis results with this compound treatment.
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Question: My experiment involves long-term incubation with this compound, and I'm observing unexpected effects on cell survival. Can this compound induce apoptosis or have protective effects?
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Possible Explanations & Solutions:
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Context-Dependent Effects on Apoptosis: The effect of this compound on apoptosis appears to be highly context-dependent. In some models, such as ischemic injury, this compound has been shown to be neuroprotective and reduce apoptosis by modulating apoptotic pathways.[11][12]
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Autophagy Modulation: this compound can also influence autophagy, which can have both pro-survival and pro-death roles depending on the cellular context.[11][13]
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Mitochondrial Effects: There is evidence to suggest that this compound can affect mitochondrial function, including ATP production, which could indirectly impact cell viability.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels are responsible for the "funny" current (If) in the heart and the "h-current" (Ih) in neurons, which play crucial roles in controlling rhythmic activity and setting the resting membrane potential.[1][14]
Q2: What are the known off-target effects of this compound?
The most significant and widely documented off-target effect of this compound is the blockade of voltage-gated sodium (Na+) channels.[1][2][3][4][5] This can confound the interpretation of results related to neuronal excitability. At higher concentrations, this compound may also affect calcium (Ca2+) channels.[3][6]
Q3: How can I minimize off-target effects in my experiments?
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Use the lowest effective concentration: Perform a careful dose-response study to identify the minimal concentration of this compound required to achieve the desired effect on HCN channels.
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Use appropriate controls: Include control experiments with other HCN channel blockers (e.g., Ivabradine) and, if possible, use techniques like siRNA or knockout models to confirm the role of HCN channels.
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Verify specificity: When studying effects on neuronal firing, it is advisable to test for potential off-target effects on Na+ currents directly using voltage-clamp techniques.[2]
Q4: What are some paradoxical effects observed with this compound?
In some neuronal populations, instead of the expected decrease in excitability, this compound can lead to an increase in firing rate or have no effect on the resting membrane potential.[8][15] These paradoxical effects are often attributed to the complex interplay between HCN channels and other voltage-gated ion channels, as well as the off-target effects of the drug.
Data Presentation
Table 1: Summary of this compound Effects on Neuronal Properties
| Parameter | Expected Effect of HCN Blockade | Potential Unexpected Effect with this compound | Possible Reason for Discrepancy |
| Resting Membrane Potential | Hyperpolarization | No change or depolarization | Off-target Na+ channel block, low HCN channel contribution at rest.[15] |
| Input Resistance | Increase | Variable | Off-target effects, complex interaction with other conductances. |
| Spontaneous Firing Rate | Decrease | Increase or no change | Off-target Na+ channel block, cell-type specific channel expression.[8] |
| Action Potential Threshold | More negative (hyperpolarized) | More positive (depolarized) | Dominant effect of Na+ channel blockade. |
| Neurotransmitter Release | Modulated (increase or decrease) | Predominantly decreased | Presynaptic HCN block, off-target block of presynaptic Na+/Ca2+ channels.[10] |
Table 2: Concentration-Dependent Effects and Off-Target Profile of this compound
| Target | Reported IC50 / Effective Concentration | Notes |
| HCN Channels | Low µM range (e.g., ~1-10 µM) | Potency can vary depending on the HCN channel subtype and experimental conditions. |
| Voltage-Gated Na+ Channels | Inhibition observed in the µM range (e.g., 10-30 µM) | Can significantly impact action potential generation and propagation.[1][2] |
| Voltage-Gated Ca2+ Channels | Higher concentrations (IC50 > 100 µM) | Less potent effect compared to HCN and Na+ channels.[3] |
Experimental Protocols
Protocol 1: Basic Electrophysiological Recording to Test this compound Efficacy and Specificity
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Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
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Recording Setup: Use whole-cell patch-clamp configuration to record membrane potential (current-clamp) or ionic currents (voltage-clamp).
-
Baseline Recording: Record baseline activity, including resting membrane potential, input resistance, and spontaneous firing rate. To measure Ih, apply hyperpolarizing voltage steps.
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This compound Application: Perfuse the recording chamber with ACSF or external solution containing the desired concentration of this compound (start with a low µM concentration).
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Effect Measurement: After a stable effect is reached, re-measure the parameters recorded at baseline.
-
Washout: Perfuse with this compound-free solution to check for reversibility of the effect.
-
Control for Off-Target Effects: In voltage-clamp mode, apply voltage steps to elicit Na+ currents and assess any changes after this compound application.
Mandatory Visualizations
Caption: Primary and off-target mechanisms of this compound action.
References
- 1. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 2. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Two HCN4 Channels Play Functional Roles in the Zebrafish Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of HCN2 Channels Provides Neuroprotection Against Ischemic Injury via Accelerating Autophagic Degradation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of HCN Channels Enhances Oxidative Stress and Autophagy of NRK-52E Cells Under NH4Cl Treatment [mdpi.com]
- 14. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Optimizing ZD7288 concentration to avoid non-specific effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZD7288, a widely used blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Our goal is to help you optimize its use and avoid potential non-specific effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is best known as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as "pacemaker" channels, which conduct the inward current Ih (or If in the heart).[1][2][3][] These channels are crucial for controlling rhythmic activity in both cardiac and neuronal cells.[1][5] this compound blocks all HCN channel isoforms non-selectively.[][6] The block is proposed to occur from the intracellular side of the channel.[5][7]
Q2: I'm seeing effects that don't seem to be mediated by HCN channels. What could be the cause?
Q3: At what concentrations does this compound typically block HCN and Na+ channels?
The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. However, the following table summarizes reported IC50 values for HCN and Na+ channels, highlighting the potential for overlapping activity.
| Target Channel | Preparation | IC50 | Reference |
| HCN Channels | DRG Neurons | 15 µM | [2][8] |
| HCN Channels | Guinea Pig Substantia Nigra Neurons | ~2 µM | [7] |
| Na+ Channels | DRG Neurons | 1.17 µM | [2][8] |
Q4: Are there any other known off-target effects of this compound?
This compound has been reported to inhibit T-type calcium (Ca2+) channels, but this effect generally occurs at much higher concentrations, with a reported IC50 of over 100 µM.[11][12] Therefore, at commonly used concentrations for blocking HCN channels, significant effects on T-type Ca2+ channels are less likely but should not be entirely dismissed without appropriate controls.
Q5: How can I design my experiments to control for the non-specific effects of this compound?
To ensure that the observed effects are due to the blockade of HCN channels and not off-target effects, consider the following experimental design strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that produces the desired effect on Ih to minimize the risk of engaging off-target channels.
-
Employ structurally different HCN channel blockers: Use another HCN channel blocker with a different chemical structure, such as Ivabradine or Cesium (Cs+), to confirm that the observed phenotype is not specific to this compound.[1][7]
-
Directly measure Na+ channel activity: In electrophysiology experiments, directly assess the effect of your chosen this compound concentration on voltage-gated Na+ currents in the same preparation.[13]
-
Use a rescue strategy: If possible, express a this compound-insensitive HCN channel mutant to see if it reverses the effect of the drug.
-
Confirm with genetic approaches: Use techniques like siRNA or shRNA to knock down HCN channel expression and see if this phenocopies the effect of this compound.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on Ih current. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Degraded this compound: The stock solution may have degraded. 3. Slow onset of block: this compound block can be slow to develop (10-15 minutes for full effect).[7] | 1. Perform a dose-response curve to determine the optimal concentration for your system. 2. Prepare fresh stock solutions. This compound is soluble in water or DMSO and can be stored at -20°C for up to a month.[2] 3. Ensure a sufficient incubation period. |
| Unexpected changes in action potential firing. | 1. Blockade of Na+ channels: High concentrations of this compound can inhibit Na+ channels, affecting action potential initiation and propagation.[8] | 1. Lower the concentration of this compound. 2. Directly measure Na+ currents in your cells at the working concentration of this compound. 3. Use a more selective HCN channel blocker if available. |
| Changes in synaptic transmission or glutamate (B1630785) release. | 1. Off-target effects: this compound has been shown to decrease glutamate release.[1] This may be an indirect consequence of HCN channel block or a separate off-target effect. | 1. Investigate the effect of other HCN channel blockers on glutamate release in your system. 2. Consider that modulation of neuronal excitability via HCN channels can indirectly affect neurotransmitter release. |
| Variability in results between experiments. | 1. Inconsistent stock solution preparation: Pipetting errors or improper storage can lead to variability. 2. Cell health and passage number: The expression of ion channels can vary with cell culture conditions. | 1. Prepare aliquots of your stock solution to minimize freeze-thaw cycles.[15] 2. Standardize cell culture protocols and use cells within a consistent passage number range. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Ih
This protocol provides a general framework for recording Ih in cultured neurons.
-
Cell Preparation: Plate neurons on coverslips suitable for electrophysiology a few days prior to recording.
-
Solutions:
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine, pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).[16][17]
-
Hold the cell at -60 mV.
-
To elicit Ih, apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 500-1000 ms).[18]
-
Record the slowly activating inward current.
-
-
This compound Application:
-
After obtaining a stable baseline recording of Ih, perfuse the bath with ACSF containing the desired concentration of this compound (start with a low micromolar range, e.g., 1-10 µM).
-
Allow at least 10-15 minutes for the drug to take full effect before repeating the voltage-step protocol.[7]
-
A tail current protocol can be used to assess the voltage-dependence of channel activation.[18]
-
Protocol 2: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water or DMSO up to 100 mM.[2] For cell culture experiments, it is advisable to use water as the solvent to avoid DMSO toxicity.
-
Storage: Prepare a concentrated stock solution (e.g., 10 mM or 20 mM).[19] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Stability: Store the aliquots at -20°C for up to one month.[2] Some sources suggest stability for up to 3 months at -20°C.[15]
-
Usage: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your external recording solution. Ensure the solution is well-mixed before application.
Visualizations
Caption: this compound's primary and off-target effects with typical IC50 ranges.
Caption: Recommended experimental workflow for using this compound with controls.
Caption: A logical flowchart for troubleshooting unexpected this compound results.
References
- 1. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 3. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 5. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro [pubmed.ncbi.nlm.nih.gov]
- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 14. jneurosci.org [jneurosci.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. rupress.org [rupress.org]
How to wash out ZD7288 effectively from a preparation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of ZD7288 from experimental preparations. Due to the compound's properties, achieving a complete and rapid washout can be challenging. This guide offers troubleshooting advice and detailed protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have performed a standard washout, but the effects of this compound are persisting. Why is this happening?
A1: The persistent effects of this compound following a standard washout are a known issue and can be attributed to several factors:
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High Affinity and Slow Off-Rate: this compound exhibits high affinity for its primary target, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This can result in a very slow dissociation rate, making it difficult to remove from the binding site with simple buffer exchanges.
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Channel State-Dependent Trapping: The blockade of HCN channels by this compound is voltage-dependent, and the molecule can become trapped within the channel pore, particularly when the channel is in a closed state.[1][2] This means that even with the removal of extracellular this compound, molecules may remain bound and trapped inside the channels.
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Irreversible or Slowly Reversible Blockade: Several studies have reported that the blocking effect of this compound on HCN channels is not readily reversible with washout, with some describing the effect as irreversible under their experimental conditions.[3][4]
Q2: How can I improve the efficiency of my this compound washout?
A2: To enhance the washout of this compound, consider the following strategies:
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Increase the Number and Volume of Washes: A more extensive washing procedure with a larger volume of fresh, this compound-free solution can help to shift the equilibrium towards unbinding.
-
Incorporate a Depolarization Step (for HCN channels): Since the relief of this compound block from HCN channels is favored by hyperpolarization, applying depolarizing stimuli during the washout period might facilitate the release of the trapped compound by encouraging the channel to open.[1][2]
-
Extended Washout Duration: Due to the slow off-rate, a longer washout period (e.g., 30-60 minutes or longer) may be necessary to observe a reversal of the effects.
Q3: What solutions are recommended for the washout procedure?
A3: The choice of washout solution should match the experimental buffer or medium used for your preparation to maintain physiological conditions. Given this compound's solubility profile, standard aqueous buffers are suitable.
This compound Solubility Data
For effective preparation of stock solutions and washout buffers, please refer to the solubility data below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 29.28 | 100 | [3][5] |
| DMSO | 29.28 - 50 | 100 - 170.76 | [3][5][6][7][8] |
| DMF | 30 | - | [6] |
| Ethanol | 50 | - | [6] |
| PBS (pH 7.2) | 10 | - | [6] |
Recommended Washout Protocol
This protocol is a general guideline. The optimal conditions may vary depending on the specific cell type, tissue preparation, and experimental setup.
Objective: To effectively wash out this compound from a cell culture or tissue preparation to reverse its pharmacological effects.
Materials:
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This compound-free physiological buffer/medium (pre-warmed to the experimental temperature)
-
Perfusion or fluid exchange system
Procedure:
-
Initial Wash: At the end of the this compound incubation period, initiate the washout by replacing the this compound-containing solution with a large volume (e.g., 10-20 times the chamber/well volume) of fresh, this compound-free buffer.
-
Continuous Perfusion: If using a perfusion system, maintain a continuous flow of fresh buffer over the preparation. A flow rate that ensures a complete exchange of the chamber volume every 1-2 minutes is recommended.
-
Multiple Discrete Washes (for static cultures): If a perfusion system is not available, perform a series of at least 3-5 discrete washes. For each wash, completely aspirate the old solution and replace it with a fresh volume of this compound-free buffer.
-
Incorporate Depolarization (for HCN channels, optional but recommended): During the washout period, particularly for electrophysiology experiments, consider applying periodic depolarizing voltage steps. The exact parameters (duration, frequency, and amplitude) should be optimized for your specific cell type to avoid inducing cellular stress or damage.
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Extended Washout Period: Continue the washout procedure for a minimum of 30-60 minutes. Monitor the reversal of the this compound effect throughout this period. In some cases, a longer duration may be necessary.
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Functional Recovery Assessment: After the washout period, assess the functional recovery of the preparation by measuring the relevant physiological parameters (e.g., Ih current, firing rate) and comparing them to the pre-ZD7288 baseline.
Troubleshooting Workflow
If you are still experiencing persistent this compound effects after following the recommended protocol, this workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for ineffective this compound washout.
This guide is intended to provide a starting point for developing an effective this compound washout protocol. Researchers are encouraged to empirically determine the optimal conditions for their specific experimental system.
References
- 1. rupress.org [rupress.org]
- 2. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ZD 7288 | CAS:133059-99-1 | HCN channel inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Potential confounding effects of ZD7288 in neuroscience research.
Welcome to the technical support center for ZD7288, a widely used blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. While this compound is a valuable tool in neuroscience research, its potential for off-target effects can be a significant source of experimental confounds. This guide is designed to help researchers, scientists, and drug development professionals identify and troubleshoot these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a use-dependent blocker of HCN channels, which carry the hyperpolarization-activated inward current (Ih or If).[1] It effectively inhibits all four HCN channel isoforms (HCN1-4).[2][3] This blockade leads to a hyperpolarization of the resting membrane potential, an increase in input resistance, and the abolition of the characteristic "sag" in voltage responses to hyperpolarizing current injections.[4][5][6]
Q2: What are the known off-target effects of this compound?
This compound is not entirely specific to HCN channels and has been shown to affect other ion channels and cellular processes, which can lead to confounding experimental results. The most well-documented off-target effects include:
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Blockade of Voltage-Gated Sodium (Nav) Channels: this compound can inhibit Na+ currents, which may contribute to its analgesic effects.[7][8] This can be particularly confounding in studies of neuronal excitability and action potential dynamics.
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Inhibition of T-type Calcium (Cav) Channels: this compound can block low-voltage-activated T-type calcium channels, although generally at higher concentrations than those required for HCN channel blockade.[9][10][11]
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Modulation of Glutamate (B1630785) Release: this compound has been shown to decrease glutamate release in the hippocampus.[12]
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Interaction with NMDA Receptors: Some studies suggest an interaction between this compound and NMDA receptor function, potentially affecting synaptic plasticity.[13][14]
Q3: At what concentrations are off-target effects of this compound typically observed?
The concentration at which off-target effects become significant can vary depending on the experimental preparation and the specific off-target channel. It is crucial to use the lowest effective concentration to block HCN channels and to be aware of the potential for non-specific effects, especially at higher concentrations.
| Off-Target Channel/Process | Reported Effective/Inhibitory Concentrations |
| Voltage-Gated Sodium (Nav) Channels | IC50 of less than 2 µM in DRG neurons.[7] |
| T-type Calcium (Cav) Channels | IC50 of approximately 100 µM in spermatogenic cells.[11] Inhibition noted at concentrations used for HCN blockade.[9][10] |
| Glutamate Release | Inhibition observed with concentrations of 25-100 µM.[12] |
| NMDA Receptor Function | Modulation of NMDA receptor-dependent LTP has been reported.[13] |
Troubleshooting Guides
Issue 1: Unexpected Changes in Neuronal Excitability
Symptom: After applying this compound, you observe changes in neuronal firing rate, action potential threshold, or shape that are inconsistent with HCN channel blockade alone.
Possible Cause: This could be due to the off-target blockade of voltage-gated sodium channels.[7][8] Inhibition of Nav channels can directly impact action potential generation and propagation.
Troubleshooting Steps:
-
Concentration Optimization: Determine the minimal concentration of this compound required to block Ih in your preparation. This can be assessed by monitoring the disappearance of the voltage "sag" in response to hyperpolarizing current steps.
-
Control Experiments:
-
Use a structurally different HCN channel blocker, such as Ivabradine, to see if the effect is reproducible.[15][16]
-
In brain slice preparations, compare the effects of this compound in wild-type animals versus animals with a genetic knockout of the predominant HCN isoform in the region of interest.[15][16]
-
-
Direct Measurement of Na+ Currents: If your experimental setup allows, directly measure voltage-gated sodium currents using voltage-clamp to assess any inhibitory effects of this compound at your working concentration.
Experimental Workflow: Assessing this compound Specificity
Caption: Troubleshooting workflow for unexpected excitability changes.
Issue 2: Altered Synaptic Transmission and Plasticity
Symptom: You observe changes in excitatory postsynaptic potential (EPSP) amplitude, paired-pulse ratio (PPR), or long-term potentiation (LTP) that cannot be fully explained by postsynaptic HCN channel blockade.
Possible Causes:
-
Presynaptic Effects: this compound can affect presynaptic mechanisms, including the modulation of glutamate release.[12]
-
T-type Calcium Channel Blockade: Inhibition of presynaptic T-type calcium channels can alter neurotransmitter release.[17]
-
NMDA Receptor Interactions: this compound may interfere with NMDA receptor-dependent plasticity.[13][14]
Troubleshooting Steps:
-
Isolate Presynaptic vs. Postsynaptic Effects:
-
Analyze miniature excitatory postsynaptic currents (mEPSCs) to assess changes in presynaptic release probability (frequency) versus postsynaptic receptor sensitivity (amplitude).
-
Examine the paired-pulse ratio (PPR); a change in PPR is indicative of a presynaptic mechanism.
-
-
Pharmacological Controls:
-
To test for the involvement of T-type calcium channels, see if a specific T-type blocker mimics or occludes the effect of this compound.
-
To investigate NMDA receptor involvement, assess if this compound alters NMDA receptor-mediated currents directly.
-
-
Calcium Imaging: Use presynaptic calcium indicators to determine if this compound affects calcium influx in the presynaptic terminal.
Signaling Pathway: Potential Confounding Effects of this compound on Synaptic Transmission
Caption: this compound's primary and potential off-target effects.
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess Ih and Off-Target Effects
Objective: To measure the effect of this compound on Ih and to test for off-target effects on voltage-gated sodium and calcium currents.
Methodology:
-
Preparation: Prepare acute brain slices or cultured neurons from the desired animal model and brain region.
-
Recording Configuration: Establish a whole-cell patch-clamp recording.
-
Ih Measurement:
-
Hold the neuron at -60 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments for 500-1000 ms).
-
The slowly activating inward current observed during these steps is Ih.
-
-
This compound Application: Bath-apply this compound at the desired concentration.
-
Post-ZD7288 Ih Measurement: Repeat the hyperpolarizing voltage steps to confirm the blockade of Ih.
-
Na+ Current Measurement:
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure Nav channels are available.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV).
-
Isolate Na+ currents pharmacologically (e.g., using blockers for K+ and Ca2+ channels).
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Compare the peak Na+ current before and after this compound application.
-
-
T-type Ca2+ Current Measurement:
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Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to remove inactivation of T-type channels.
-
Apply depolarizing steps to a range of potentials where T-type channels activate (e.g., -70 mV to -30 mV).
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Pharmacologically isolate T-type Ca2+ currents.
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Compare the peak T-type current before and after this compound application.
-
Protocol 2: Field Potential Recording to Assess Effects on Synaptic Plasticity (LTP)
Objective: To determine the impact of this compound on the induction and maintenance of long-term potentiation.
Methodology:
-
Preparation: Prepare acute hippocampal slices.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application: Bath-apply this compound.
-
LTP Induction: After a stable effect of this compound is observed, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of potentiation.
-
Control: In a separate set of slices, perform the same experiment without this compound to ensure the HFS protocol is effective in inducing LTP. Compare the magnitude of LTP between the control and this compound-treated slices.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 3. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ZD 7288 inhibits T-type calcium current in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits low-threshold Ca(2+) channel activity and regulates sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [논문]this compound-induced suppression of long-term potentiation was attenuated by exogenous NMDA at the Schaffer collateralCA1 synapse in the rat in vivo [scienceon.kisti.re.kr]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Pre-synaptic HCN1 channels regulate excitatory neurotransmission at select cortical synapses by altering CaV3.2 Ca2+ channel activity - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288's effect on cell viability and toxicity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the use of ZD7288, focusing on its effects on cell viability and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1] By inhibiting these channels, it blocks the "funny" current (If) in cardiac pacemaker cells and the analogous Ih current in neurons, which plays a crucial role in regulating cellular excitability and rhythmic activity.
Q2: Does this compound induce cell death?
A2: The effect of this compound on cell death is context-dependent. In some cell types, such as neural stem cells, this compound has been shown to reduce proliferation without a significant increase in apoptotic cells, suggesting a cytostatic rather than cytotoxic effect at tested concentrations.[2] However, its effects can vary depending on the cell line, concentration, and duration of exposure.
Q3: What are the known off-target effects of this compound?
A3: While generally considered selective for HCN channels, this compound has been reported to have off-target effects, particularly at higher concentrations. These include the blockade of voltage-gated sodium channels and T-type calcium channels.[3][4] These off-target activities should be considered when interpreting experimental results.
Q4: What is a typical working concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly between cell types and the specific biological question being investigated. In published studies, concentrations ranging from 1 µM to 100 µM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q5: How should I dissolve and store this compound?
A5: this compound is typically dissolved in aqueous solutions such as water or DMSO to create a stock solution. For storage, it is advisable to follow the manufacturer's instructions, which generally recommend storing stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability or proliferation at expected concentrations. | Cell line may not express HCN channels or express them at very low levels. | - Confirm HCN channel expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry.- Consider using a positive control cell line known to express HCN channels. |
| Incorrect dosage or inactive compound. | - Perform a dose-response experiment with a wider range of concentrations.- Verify the purity and activity of your this compound stock. | |
| High levels of unexpected cell death. | Off-target effects at high concentrations. | - Lower the concentration of this compound.- If possible, use a more specific HCN channel blocker or a genetic approach (e.g., siRNA) to confirm that the observed effect is due to HCN channel inhibition. |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells. Run a solvent-only control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | - Maintain consistent cell passage numbers, seeding densities, and growth conditions.- Ensure uniform drug treatment duration and application. |
| Compound degradation. | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
Data on this compound's Effect on Cell Viability and Proliferation
| Cell Type | Concentration | Duration | Assay | Observed Effect | Citation |
| Mouse Embryonic Stem Cells | 10 µM | 4 days | Cell Counting | Nearly twofold reduction in cell number, with a small reduction in viability. | [5] |
| Neural Stem Cells | 0.1–100 µmol/L | 2 days | ATP-based assay | Dose-dependent reduction in cell numbers with an EC50 of 1.1 µmol/L. | [2] |
| Neural Stem Cells | 10 µmol/L | 24 hours | EdU incorporation | 46% reduction in EdU-positive cells. | [2] |
| Neural Stem Cells | Not specified | Not specified | Active Caspase-3 | No significant increase in apoptotic cells. | [2] |
| Hippocampal HT22 Neurons | 10 µmol/L | Post OGD/R | CCK-8 & Flow Cytometry | Increased neuronal viability and decreased apoptosis after oxygen-glucose deprivation/reperfusion. | [6] |
| NRK-52E Cells | 50 μM | 24 hours | Not specified | Did not induce apoptosis or necrosis under basal conditions. | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired experimental duration.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Note: The reliability of the MTT assay can be influenced by the metabolic state of the cells and may not always correlate directly with cell number. It is advisable to validate findings with alternative assays.[8][9]
Cell Cycle Analysis using Flow Cytometry
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. tocris.com [tocris.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a blocker of the HCN channel family, increases doubling time of mouse embryonic stem cells and modulates differentiation outcomes in a context-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of HCN2 Channels Provides Neuroprotection Against Ischemic Injury via Accelerating Autophagic Degradation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HCN Channels Enhances Oxidative Stress and Autophagy of NRK-52E Cells Under NH4Cl Treatment | MDPI [mdpi.com]
- 8. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ZD7288's impact on action potential parameters.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using ZD7288 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Issue 1: Unexpected or inconsistent changes in resting membrane potential (RMP) after this compound application.
-
Question: Why am I observing variable or no hyperpolarization of the resting membrane potential after applying this compound?
-
Answer: The effect of this compound on RMP is dependent on the level of baseline HCN channel activity in the specific cell type you are studying.
-
High HCN Channel Expression: In cells with a significant population of active HCN channels at rest, this compound will block the depolarizing "funny" current (Ih), leading to a hyperpolarization of the RMP. For example, in cerebellar mossy fiber boutons, 30 µM this compound caused an average hyperpolarization of 5.4 mV.[1][2]
-
Low or No HCN Channel Expression: In cells with low or no functional HCN channel expression at the resting potential, this compound will have little to no effect on the RMP.[3] Some studies on parvalbumin-positive interneurons found no significant change in RMP upon this compound application.[3]
-
Experimental Conditions: Ensure your recording conditions (e.g., temperature, ion concentrations) are optimal for HCN channel activity.
-
Issue 2: this compound appears to be affecting action potential firing frequency in an unexpected manner.
-
Question: I'm seeing a decrease in firing frequency where I expected an increase, or vice-versa. What could be the cause?
-
Answer: The impact of this compound on firing frequency is complex and can be influenced by the specific ion channel expression and intrinsic properties of the neuron.
-
Reduced High-Frequency Firing: By blocking Ih, this compound can impair the ability of neurons to fire at high frequencies. In cerebellar mossy fibers, this compound significantly reduced the average failure-free firing frequency.[1]
-
Altered Excitability: While blocking Ih can lead to hyperpolarization, which might be expected to decrease excitability, the concurrent increase in input resistance can sometimes lead to enhanced responses to depolarizing inputs.[4]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other ion channels, such as sodium channels, which could confound the expected outcome on firing frequency.[1][5][6]
-
Issue 3: I am observing changes in action potential waveform (amplitude, duration) that are not consistent with HCN channel blockade alone.
-
Question: My action potentials are broadening or their amplitude is decreasing more than I would expect from just blocking Ih. What's happening?
-
Answer: While HCN channels primarily influence the subthreshold membrane potential, their blockade can indirectly affect the action potential waveform, and off-target effects of this compound should be considered.
-
Indirect Effects: During high-frequency firing, the hyperpolarization and increased input resistance caused by this compound can lead to more pronounced action potential broadening and amplitude reduction.[1][2]
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Potential Sodium Channel Blockade: Several studies have suggested that this compound can block voltage-gated sodium channels, which would directly impact action potential amplitude and kinetics.[1][5][6] If you suspect this, it is crucial to perform control experiments to assess the effect of this compound on sodium currents in your preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[] These channels conduct a mixed sodium/potassium inward current known as the "funny" current (If) in the heart and the "h-current" (Ih) in neurons.[8] By blocking these channels, this compound inhibits this depolarizing current.
Q2: What are the expected effects of this compound on passive membrane properties?
A2: By blocking the constantly active Ih at rest in some neurons, this compound is expected to cause:
-
An increase in the apparent input resistance. [1]
-
An increase in the apparent membrane time constant. [1]
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Typical Range: Concentrations in the range of 10-50 µM are commonly used to achieve effective blockade of HCN channels.[1][9]
-
Concentration-Response: It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific preparation while minimizing potential off-target effects.
-
Off-Target Considerations: Be aware that higher concentrations are more likely to induce off-target effects, particularly on sodium channels.[1][5][6] Some studies suggest limiting the concentration to 10 µM and the application time to 10 minutes to minimize such effects.[3]
Q4: Are there any known off-target effects of this compound?
A4: Yes. The most commonly reported off-target effect of this compound is the blockade of voltage-gated sodium channels.[1][5][6] This can significantly impact action potential generation and propagation. Some studies have also reported effects on T-type calcium channels, although at higher concentrations.[10] It is crucial to consider and control for these potential off-target effects in your experimental design.
Q5: How can I confirm that the effects I am seeing are due to HCN channel blockade?
A5: To confirm the specificity of this compound's effects, you can:
-
Use another, structurally different HCN channel blocker: Compounds like Ivabradine can be used to see if they produce similar effects.[]
-
Modulate intracellular cAMP: Since HCN channels are modulated by cyclic adenosine (B11128) monophosphate (cAMP), you can test whether increasing intracellular cAMP levels (e.g., with 8-Br-cAMP) can counteract the effects of this compound.[1]
-
Use genetic knockout models: If available, using cells or animals with genetic deletion of specific HCN channel subunits can provide the most definitive evidence.
Quantitative Data Summary
Table 1: Effects of this compound on Passive Membrane Properties
| Parameter | Cell Type | This compound Concentration | Control Value (mean ± SEM) | This compound Value (mean ± SEM) | Reference |
| Resting Membrane Potential | Cerebellar Mossy Fiber Boutons | 30 µM | -80.0 ± 0.6 mV | -85.4 ± 1.4 mV | [1] |
| Input Resistance | Cerebellar Mossy Fiber Boutons | 30 µM | 794 ± 48 MΩ | 1681 ± 185 MΩ | [1] |
| Membrane Time Constant | Cerebellar Mossy Fiber Boutons | 30 µM | 14.4 ± 0.8 ms | 35.0 ± 2.5 ms | [1] |
| Resting Membrane Potential | CA1 PV+ Interneurons | 10 µM | -69.6 ± 0.9 mV | -70.4 ± 0.7 mV | [3] |
| Input Resistance | CA1 PV+ Interneurons | 10 µM | 94.4 ± 4.6 MΩ | 96.6 ± 4.4 MΩ | [3] |
Table 2: Effects of this compound on Action Potential Parameters
| Parameter | Cell Type | This compound Concentration | Control | This compound | Reference |
| Conduction Velocity Decrease | Myelinated Cerebellar Mossy Fibers | 30 µM | - | 8.0 ± 2.8% | [1] |
| Conduction Velocity Decrease | Unmyelinated Cerebellar Parallel Fibers | 30 µM | - | 9.2 ± 0.9% | [1] |
| Average Failure-Free Firing Frequency | Cerebellar Mossy Fibers | 30 µM | 854 ± 60 Hz | 426 ± 63 Hz | [1] |
| AP Half-Duration (20th AP in 200 Hz train) | Cerebellar Mossy Fibers | 30 µM | 109.6 ± 1.5% of 1st AP | 141.7 ± 7.0% of 1st AP | [1] |
| AP Amplitude (20th AP in 200 Hz train) | Cerebellar Mossy Fibers | 30 µM | 96.5 ± 0.8% of 1st AP | 82.9 ± 1.6% of 1st AP | [1] |
| Firing Frequency | CA1 PV+ Interneurons | 10 µM | 88.09 ± 7.25 Hz | 88.64 ± 8.26 Hz | [3] |
| Voltage Threshold | CA1 PV+ Interneurons | 10 µM | -45.5 ± 1.5 mV | -45.6 ± 1.8 mV | [3] |
| Peak AP Voltage | CA1 PV+ Interneurons | 10 µM | 43.76 ± 1.7 mV | 43.1 ± 1.8 mV | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess the Effect of this compound on Neuronal Intrinsic Properties
-
Preparation of Slices:
-
Anesthetize the animal and rapidly dissect the brain region of interest in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute brain slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25 D-glucose, saturated with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.3 EGTA. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in water or DMSO. Store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
In current-clamp mode, record baseline intrinsic properties:
-
Resting membrane potential.
-
Input resistance (by injecting small hyperpolarizing current steps).
-
Action potential firing pattern in response to a series of depolarizing current steps.
-
-
Bath-apply this compound at the desired concentration.
-
Allow sufficient time for the drug to equilibrate (typically 10-15 minutes).
-
Repeat the recording of intrinsic properties in the presence of this compound.
-
If possible, perform a washout by perfusing with drug-free aCSF to check for reversibility.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, input resistance, action potential threshold, amplitude, half-width, and firing frequency before and after this compound application.
-
Perform appropriate statistical analysis to determine the significance of any observed effects.
-
Visualizations
Caption: Mechanism of this compound action on HCN channels.
References
- 1. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 2. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
Addressing the slow onset of ZD7288's blocking effect.
Welcome to the technical support center for ZD7288. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, with a specific focus on addressing the commonly encountered issue of its slow onset of action.
Frequently Asked Questions (FAQs)
Q1: Why is the blocking effect of this compound so slow to develop when applied extracellularly?
A1: The slow onset of this compound is attributed to its proposed mechanism of action. It is believed to be a "lipophilic" quaternary cation that must pass through the cell membrane to act on an intracellular, or cytosolic, site of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.[1][2] The time required for the molecule to cross the lipid bilayer and accumulate at its target site inside the cell likely accounts for the delay.[3] In contrast, when this compound is applied directly to the intracellular side of the channel in inside-out patch clamp experiments, the block is rapid, occurring within seconds.[3]
Q2: How can I speed up or ensure a complete block with this compound in my experiments?
A2: To manage the slow onset, researchers can employ several strategies:
-
Increase Concentration: Using higher concentrations of this compound can accelerate the rate of block.[4][5]
-
Pre-incubation: Pre-incubating the tissue preparation (e.g., brain slices) with this compound for a sufficient period (e.g., 20 minutes or more) before recording can help ensure the block has reached a steady state.[6]
-
Allow Sufficient Time: When applying via bath perfusion, it is crucial to allow adequate time for the block to fully develop. A full block of the I(h) current can take 10-15 minutes to achieve a steady state at a concentration of 50 µM.[1][4]
Q3: What concentration of this compound should I use?
A3: The optimal concentration depends on the experimental preparation and desired speed of onset. The apparent half-maximum blocking concentration (IC50) for native I(h) currents has been reported to be approximately 2 µM, while for cloned hHCN channels, it ranges from 20-41 µM.[1][3] However, due to the slow onset, many in vitro studies use higher concentrations (e.g., 10-100 µM) to achieve a more rapid and complete block.[1][2][4] It is important to be aware of potential off-target effects at higher concentrations (see Q6).
Q4: Is the block by this compound use-dependent?
A4: There are conflicting reports on this, likely due to different experimental conditions and preparations. Some studies on native neurons suggest the block is not use-dependent, meaning it does not require prior channel activation.[1][2] However, experiments on cloned HCN channels in excised patches indicate that channel opening is required for the block to occur.[7][8][9] The discrepancy in whole-cell recordings might be explained by a slow, activity-independent access of the lipophilic drug to a closed-state binding site or a very low probability of channel opening at resting potentials that allows the drug to equilibrate over time.[9]
Q5: Is the effect of this compound reversible?
A5: The block produced by this compound is generally considered irreversible or only poorly reversible upon washout when applied extracellularly.[1][2][3][4] This lack of reversibility is thought to be because the drug becomes trapped within the cell after crossing the membrane.[3]
Q6: Are there any known off-target effects of this compound?
A6: Yes. While widely used as a selective HCN blocker, this compound has been shown to have off-target effects, particularly at higher concentrations. It can inhibit sodium (Na+) channels with an IC50 of approximately 1.17 µM and may also block calcium (Ca2+) channels at very high concentrations (>100 µM).[5] To minimize these effects, some researchers limit the duration of their recordings to within 10 minutes of drug application.[10]
Troubleshooting Guide
Issue: Incomplete or Unusually Slow Block of I(h) Current
This guide provides a systematic approach to troubleshooting issues with this compound application.
Caption: Troubleshooting flowchart for slow this compound block.
Data Summary
Table 1: Pharmacological Properties of this compound
| Target Channel | Reported IC50 | Cell Type / System |
| I(h) Current | ~2 µM | Guinea Pig Substantia Nigra Neurons[1] |
| hHCN1 | ~20 µM | HEK293 Cells[3] |
| hHCN2 | ~41 µM | HEK293 Cells[3] |
| hHCN3 | ~34 µM | HEK293 Cells[3] |
| hHCN4 | ~21 µM | HEK293 Cells[3] |
| Na+ Channels | ~1.17 µM | DRG Neurons[5] |
| Ca2+ Channels | >100 µM | Various[5] |
Table 2: Onset of Action for Extracellularly Applied this compound
| Concentration | Time to Effect | Experimental Preparation |
| 50 µM | 10-15 minutes (to full block) | Guinea Pig Substantia Nigra Neurons[1] |
| 50 µM | ~10 minutes (to steady state) | Rat DRG Neurons[4] |
| 100 µM | 3-4 minutes (to steady state) | HEK293 Cells (hHCN3)[3] |
| 30 µM | >20 minutes (pre-incubation) | Cerebellar Slices[6] |
Experimental Protocols & Methodologies
Protocol 1: General Method for Extracellular Application in Slice Electrophysiology
This protocol is designed to ensure a complete and stable block of I(h) currents.
Caption: Experimental workflow for extracellular this compound application.
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 20 mM in distilled water) and store it at -20°C.[8] On the day of the experiment, dilute the stock into your artificial cerebrospinal fluid (ACSF) to the desired final concentration (e.g., 30-50 µM).
-
Establish Baseline: Obtain a stable whole-cell recording and establish a baseline I(h) current by applying hyperpolarizing voltage steps.
-
Application Option A (Perfusion): Switch the perfusion from control ACSF to the this compound-containing ACSF. Continuously monitor the I(h) current until the block reaches a steady state, which may take 10-15 minutes or longer.[1][4]
-
Application Option B (Pre-incubation): For slice preparations, pre-incubate the entire slice in ACSF containing this compound for at least 20 minutes at room temperature before transferring it to the recording chamber for patching.[6]
-
Confirmation: Once the current amplitude is stable and no longer decreasing, the block is complete, and you can proceed with your experimental manipulations.
Proposed Mechanism of Action
The slow kinetics are best explained by the drug's need to traverse the cell membrane to reach its binding site.
Caption: Proposed mechanism for this compound's slow onset of block.
References
- 1. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bradycardiac agent this compound blocks the hyperpolarization-activated current (I(h)) in retinal rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal Hyperpolarization-Activated Pacemaker Channels Drive Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to HCN Channel Blockers: ZD7288 versus Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers: ZD7288 and ivabradine (B130884). We will delve into their mechanisms of action, selectivity, off-target effects, and the experimental protocols used to characterize them, presenting quantitative data in easily digestible formats and visualizing key pathways and workflows.
Introduction to HCN Channel Blockers
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial players in regulating cellular excitability, particularly in cardiac pacemaker cells and neurons.[1][2] These channels, responsible for the "funny" current (If) in the heart and the hyperpolarization-activated current (Ih) in the nervous system, are key targets for therapeutic intervention in cardiovascular and neurological disorders. This compound is a widely used experimental tool for studying HCN channel function, while ivabradine is a clinically approved drug for the treatment of stable angina and heart failure.[3][4] Understanding the distinct pharmacological profiles of these two agents is paramount for both basic research and clinical applications.
Mechanism of Action
Both this compound and ivabradine exert their primary effect by blocking HCN channels, thereby reducing the influx of positive ions and slowing the rate of diastolic depolarization in pacemaker cells or dampening neuronal excitability.[1][5] However, the specifics of their interaction with the channel pore and their dependence on channel state differ significantly.
Ivabradine is known to be a use-dependent and open-channel blocker, meaning it preferentially binds to and blocks the HCN channel when it is in its open conformation.[6] Its blocking action is also influenced by the direction of ion flow. In contrast, the blocking mechanism of this compound is not current-dependent.[5]
dot
Caption: Mechanism of HCN channel blockade by this compound and ivabradine.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and ivabradine against various HCN channel isoforms and other off-target ion channels. This data highlights the differences in their potency and selectivity.
Table 1: Inhibitory Potency (IC50) on Human HCN Channel Isoforms
| Compound | hHCN1 (µM) | hHCN2 (µM) | hHCN3 (µM) | hHCN4 (µM) |
| This compound | ~25.8[7] | - | - | - |
| Ivabradine | - | - | - | 0.54[6] |
Table 2: Off-Target Effects and Selectivity Profile
| Compound | Target Ion Channel | IC50 (µM) |
| This compound | Na+ Channels | < 2[8] |
| T-type Ca2+ Channels | > 100[8] | |
| Ivabradine | Na_v_1.5 | 30[9][10] |
| K_v_11.1 (hERG) | Low µM range[11] | |
| K_v_7.1 | - | |
| Ca_v_1.2 | No significant effect[12] |
Experimental Protocols
The characterization of HCN channel blockers relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method. This technique allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.
Key Experiment: Whole-Cell Patch-Clamp Recording of I_f_/I_h_
Objective: To determine the inhibitory effect of this compound and ivabradine on HCN channel currents and to calculate their IC50 values.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the specific human HCN channel isoform of interest (hHCN1, hHCN2, hHCN3, or hHCN4).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature (or physiological temperature, as specified in the study).
-
External Solution (in mM): A typical external solution contains: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): A standard internal solution includes: 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH.
-
Voltage Protocol: To elicit the hyperpolarization-activated current (I_h_), cells are held at a depolarized potential (e.g., -40 mV) and then subjected to a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments).
-
-
Drug Application: this compound or ivabradine is applied to the external solution at varying concentrations. The effect of each concentration on the amplitude of the I_h_ current is measured after the current reaches a steady state.
-
Data Analysis:
-
The peak or steady-state current amplitude at a specific hyperpolarizing voltage (e.g., -120 mV) is measured before and after drug application.
-
The percentage of current inhibition is calculated for each drug concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the dose-response curve with a Hill equation.
-
dot
Caption: Experimental workflow for determining the IC50 of HCN channel blockers.
Signaling Pathways
HCN channels are key effectors in cellular signaling pathways that control rhythmicity. Their activity is directly modulated by cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP), which binds to a C-terminal cyclic nucleotide-binding domain (CNBD).[13] This binding facilitates channel opening at more depolarized potentials. Blockade of HCN channels by agents like this compound and ivabradine directly interferes with this process, leading to a reduction in the pacemaker current and a slowing of the firing rate in cardiomyocytes and neurons.
dot
Caption: Simplified signaling pathway of HCN channel modulation and blockade.
Conclusion
This compound and ivabradine are both potent blockers of HCN channels, but they exhibit distinct pharmacological profiles. Ivabradine demonstrates a higher selectivity for HCN channels, particularly the HCN4 isoform, which is predominantly expressed in the sinoatrial node.[6] While it does have some off-target effects on other cardiac ion channels, these generally occur at higher concentrations than those required for HCN channel blockade.[10][12]
In contrast, this compound shows significant inhibitory activity against sodium channels at concentrations comparable to or even lower than those required to block HCN channels, raising questions about its selectivity and the interpretation of studies that rely solely on this compound to probe HCN channel function.[8]
For researchers, the choice between this compound and ivabradine will depend on the specific experimental question. This compound remains a valuable tool for initial investigations into the role of I_h_ in various physiological processes, but its off-target effects necessitate careful control experiments. Ivabradine, with its greater selectivity, offers a more refined tool for dissecting the specific contributions of HCN channels, particularly in cardiovascular research. For drug development professionals, the clinical success of ivabradine underscores the therapeutic potential of targeting HCN channels, while the off-target profile of this compound serves as a cautionary example in the pursuit of highly selective pharmacological agents.
References
- 1. The fast and slow ups and downs of HCN channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCN channel - Wikipedia [en.wikipedia.org]
- 3. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 8. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 12. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of HCN Channels by Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZD7288 and Other Ih Channel Inhibitors: A Guide to Selectivity
For Researchers, Scientists, and Drug Development Professionals
The hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, responsible for the pacemaker current (Ih or If), are crucial regulators of cellular excitability in the heart and nervous system.[1][] Pharmacological blockade of these channels is a key strategy for treating conditions like stable angina and for investigating neuronal processes such as synaptic plasticity and neuropathic pain.[1][3] ZD7288 is a widely used experimental tool for this purpose; however, its selectivity profile, along with those of other common inhibitors like ivabradine (B130884), cilobradine (B1241913), and zatebradine (B1210436), is a critical consideration for experimental design and data interpretation.[][4] This guide provides an objective comparison of the selectivity of these inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity of HCN Channel Inhibitors
The potency and selectivity of an inhibitor are paramount. While this compound and its counterparts are effective HCN channel blockers, their activity is not perfectly confined to this channel family. Off-target effects, particularly on other ion channels, and a general lack of isoform specificity are important characteristics to consider.
This compound is a potent blocker of the Ih current but is considered non-selective among the four HCN channel isoforms.[1][5] Critically, studies have revealed that this compound can also inhibit sodium (Na+) channels and T-type calcium (Ca2+) channels.[6] While its selectivity for HCN channels is reported to be approximately 20-fold higher than for T-type Ca2+ channels, the potential for confounding off-target effects at working concentrations must be acknowledged.[1][5]
Ivabradine, the only clinically approved Ih inhibitor, also demonstrates a similar lack of isoform selectivity.[][7] This is clinically relevant, as its inhibition of HCN1 channels in the retina is thought to cause visual disturbances (phosphenes), a known side effect, concurrent with its therapeutic blockade of HCN4 in the sinoatrial node.[8] Ivabradine is generally considered selective for HCN channels over other cardiac ion channels, although it can inhibit the rapid delayed rectifier potassium current (IKr) at higher concentrations.[8]
Cilobradine and zatebradine are structural analogues of ivabradine and share a similar mechanism of action.[8] Studies on cilobradine have shown it inhibits Ih but can also suppress delayed-rectifier K+ currents (IK(DR)) at similar concentrations, indicating potential for off-target potassium channel effects.[9][10]
Quantitative Comparison of Inhibitor Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for common Ih inhibitors against their target HCN channels and various off-target ion channels. Lower values indicate higher potency.
| Inhibitor | Target Channel | IC50 (µM) | Off-Target Channel | IC50 (µM) |
| This compound | HCN (general) | ~1.1-10[11] | T-type Ca2+ | >100[6] |
| Nav1.4 | ~10-30[6][12] | |||
| Ivabradine | hHCN4 | ~0.4-0.54[7][13] | hKv1.5 | ~29[8] |
| Native If (rabbit SAN) | ~1.5-2.8[13] | IKr (rabbit) | ~3.5[8] | |
| Cilobradine | Ih (pituitary cells) | ~3.38[9][10] | IK(DR) | ~3.54[10] |
| HCN (mouse SAN) | ~0.62[9] |
Note: IC50 values can vary significantly based on experimental conditions, cell type (native vs. recombinant), and specific voltage protocols.
Visualization of the Selectivity Assessment Workflow
The process of characterizing and comparing the selectivity of ion channel inhibitors follows a logical progression from initial target validation to broad-spectrum off-target screening.
Caption: Workflow for Determining and Comparing HCN Inhibitor Selectivity.
Experimental Protocols
The gold-standard method for determining the potency and selectivity of ion channel inhibitors is patch-clamp electrophysiology. This technique allows for direct measurement of the ionic current flowing through channels in the cell membrane under controlled voltage conditions.
Whole-Cell Voltage-Clamp Electrophysiology for HCN Channel Inhibitor Profiling
This protocol describes a general method for assessing the inhibitory effect of a compound like this compound on a specific HCN isoform expressed in a heterologous system.
1. Cell Culture and Expression:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are stably or transiently transfected with a plasmid containing the cDNA for the specific human HCN isoform of interest (e.g., hHCN1, hHCN2, hHCN3, or hHCN4).[14] Successful expression is often confirmed via a fluorescent reporter protein (e.g., GFP) linked to the plasmid.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a 5% CO2 atmosphere.
2. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, microscope, and micromanipulator are required. Data is acquired and analyzed using specialized software (e.g., pCLAMP).
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 110 NaCl, 30 KCl, 1.8 CaCl2, 0.5 MgCl2, and 5 HEPES. The pH is adjusted to 7.4 with NaOH.[14] The high external KCl concentration helps to increase the magnitude of the inward Ih current.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 EGTA, 0.5 MgCl2, 5 HEPES, 3 MgATP, and 0.5 NaGTP. The pH is adjusted to 7.4 with KOH.[14]
-
-
Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and carefully brought into contact with a transfected cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
3. Voltage Protocol and Data Acquisition:
-
Holding Potential: The cell membrane is held at a depolarized potential where HCN channels are closed (e.g., -40 mV).[14]
-
Activation Protocol: To elicit the Ih current, a series of long (2-5 seconds) hyperpolarizing voltage steps are applied, for example, from -50 mV to -140 mV in 10 mV increments.[14][15]
-
Drug Application: The test inhibitor (e.g., this compound) is dissolved in the extracellular solution and perfused into the recording chamber at various concentrations. The effect of the drug is measured after the current reaches a steady state.
-
Data Analysis:
-
The amplitude of the steady-state inward current at a specific voltage (e.g., -120 mV) is measured before (control) and after the application of different concentrations of the inhibitor.
-
A concentration-response curve is generated by plotting the percent inhibition of the current against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data with the Hill equation.[16]
-
4. Selectivity Profiling:
-
To determine selectivity, the same protocol is repeated on cells expressing various off-target channels (e.g., Nav1.5, Kv11.1, Cav1.2). The resulting IC50 values are then compared to those obtained for the HCN channel isoforms. Automated patch-clamp systems are often used for higher-throughput screening against a panel of channels.[17][18]
References
- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 13. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Gating and Rundown of HCN Hyperpolarization-activated Channels by Exogenous and Endogenous PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of ZD7288 in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of ZD7288, a widely used blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in a novel experimental model. Objectively comparing its performance with alternative compounds and employing rigorous experimental controls are crucial for accurate interpretation of results.
Introduction to this compound and the Importance of Specificity Validation
This compound is a pharmacological agent that selectively blocks the "funny" current (If) in the heart and the hyperpolarization-activated current (Ih) in the nervous system, both of which are mediated by HCN channels.[1] These channels play a critical role in regulating cellular excitability, pacemaking activity, and synaptic plasticity.[2][3][4] While this compound is a potent HCN channel blocker, its specificity is not absolute. Off-target effects, most notably on sodium (Na+) channels and to a lesser extent on T-type calcium (Ca2+) channels, have been reported.[5][6][7][8] Therefore, when employing this compound in a new model system, it is imperative to validate that the observed effects are indeed due to the blockade of HCN channels and not a consequence of unintended interactions with other ion channels.
Comparison with Alternative HCN Channel Blockers
| Compound | Primary Target | Known Off-Targets | Key Characteristics |
| This compound | HCN Channels (all isoforms) | Na+ channels, T-type Ca2+ channels[5][6][7][8] | Widely used, potent, intracellular channel blocker.[1] |
| Ivabradine | HCN Channels (all isoforms) | Minimal off-target effects reported at therapeutic concentrations.[][10] | Clinically approved for heart conditions, considered highly selective.[] |
| Zatebradine | HCN Channels | Can affect L-type Ca2+ channels and K+ channels at higher concentrations. | An earlier generation HCN channel blocker. |
| Cilobradine | HCN Channels | Similar profile to Zatebradine. | Another early HCN channel blocker.[10] |
| Cesium (Cs+) | Non-specific cation channel blocker | Blocks various K+ channels and other cation channels. | A non-specific blocker that can be used as a positive control for HCN channel blockade in some contexts.[2] |
Experimental Protocols for Specificity Validation
A multi-pronged approach combining electrophysiology, pharmacology, and functional assays is essential for robustly validating the specificity of this compound.
Electrophysiological Characterization using Patch-Clamp
Objective: To directly measure the effect of this compound on HCN currents and potential off-target ion channel currents in the new model system.
Methodology:
-
Cell Preparation: Isolate and culture the cells of interest from the model system. For in situ recordings, prepare acute tissue slices.
-
Recording Configuration: Utilize whole-cell patch-clamp configuration to record ionic currents.
-
HCN Current (Ih) Isolation:
-
Hold the cell at a depolarized potential (e.g., -40 mV) to close HCN channels.
-
Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to activate Ih.
-
Bath apply this compound (e.g., 10-30 µM) and repeat the voltage protocol to quantify the inhibition of Ih.
-
-
Sodium (Na+) Current (INa) Isolation:
-
Use a voltage protocol to elicit transient inward Na+ currents (e.g., step from a holding potential of -80 mV to various depolarized potentials).
-
Apply this compound and assess any changes in the amplitude or kinetics of INa.[5]
-
-
Calcium (Ca2+) Current (ICa) Isolation:
-
Isolate Ca2+ currents using appropriate blockers for Na+ and K+ channels (e.g., tetrodotoxin (B1210768) and tetraethylammonium).
-
Use a voltage protocol to activate different types of Ca2+ channels and evaluate the effect of this compound.
-
-
Potassium (K+) Current (IK) Isolation:
-
Employ voltage protocols and pharmacological tools to isolate different K+ channel subtypes and test for any modulation by this compound.
-
-
Data Analysis: Construct dose-response curves to determine the IC50 of this compound for each current type. A significantly lower IC50 for Ih compared to off-target currents supports specificity.
Comparative Pharmacology
Objective: To determine if other HCN channel blockers replicate the physiological effects observed with this compound.
Methodology:
-
Select an Alternative Blocker: Choose a structurally distinct HCN channel blocker, such as Ivabradine.[]
-
Functional Assay: Utilize a quantifiable physiological output that is hypothesized to be regulated by HCN channels in the model system (e.g., spontaneous action potential firing rate, synaptic plasticity, or a specific behavior).
-
Experiment:
-
Establish a baseline measurement of the functional output.
-
Apply this compound and measure the effect.
-
After washout, apply the alternative HCN channel blocker (e.g., Ivabradine) at an equipotent concentration and measure the effect.
-
-
Data Analysis: Compare the magnitude and direction of the effects produced by both blockers. Similar outcomes strongly suggest that the effect is mediated by HCN channel inhibition.
Genetic Validation (if applicable)
Objective: To confirm the role of a specific HCN channel subtype in the observed effect of this compound.
Methodology:
-
Model System: This approach is applicable to model systems where genetic manipulation is feasible (e.g., cell lines, transgenic animals).
-
Genetic Manipulation: Use techniques like CRISPR/Cas9 or shRNA to knock out or knock down the specific HCN channel subtype(s) expressed in the model system.
-
Experiment:
-
Perform the functional assay on both the wild-type and the genetically modified (knockout/knockdown) systems.
-
Apply this compound to both groups.
-
-
Data Analysis: If the effect of this compound is absent or significantly reduced in the genetically modified group, it provides strong evidence that the drug's action is mediated through that specific HCN channel.[11][12]
Data Presentation
All quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Electrophysiological Specificity of this compound
| Ion Current | IC50 (µM) | n (number of cells) |
| Ih (HCN) | ||
| INa (Sodium) | ||
| ICa, T-type (Calcium) | ||
| IK (Potassium) |
Table 2: Comparative Pharmacology on [Functional Output]
| Compound | Concentration (µM) | Effect on [Functional Output] (% change from baseline) | n (number of experiments) |
| This compound | |||
| Ivabradine | |||
| Vehicle Control |
Table 3: Genetic Validation of this compound's Effect on [Functional Output]
| Genotype | Treatment | Effect on [Functional Output] (% change from baseline) | n (number of experiments) |
| Wild-Type | Vehicle | ||
| Wild-Type | This compound | ||
| HCNx Knockout | Vehicle | ||
| HCNx Knockout | This compound |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and underlying biological mechanisms, the following diagrams are provided.
Caption: Signaling pathway of HCN channels and the inhibitory action of this compound.
Caption: Workflow for validating the specificity of this compound's action.
Caption: Logical decision tree for interpreting experimental outcomes.
References
- 1. rupress.org [rupress.org]
- 2. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 4. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 6. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
Is ZD7288 a Truly Selective HCN Channel Blocker? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial players in regulating cellular excitability, particularly in cardiac pacemaker cells and neurons. Their unique activation by membrane hyperpolarization makes them attractive therapeutic targets. ZD7288 is a widely used pharmacological tool employed to investigate the physiological roles of HCN channels. However, a critical question for researchers is the degree of its selectivity. This guide provides a data-driven comparison of this compound with other HCN channel blockers to objectively assess its performance and selectivity.
Mechanism of Action of HCN Channel Blockers
HCN channel blockers like this compound are generally considered pore blockers. They are thought to enter the channel from the intracellular side when the channel is in an open state, physically occluding the pore and preventing the flow of ions. This action reduces the "funny" current (If) in the heart or the "h-current" (Ih) in neurons, thereby slowing the rate of spontaneous depolarization.
A Comparative Guide: Genetic Knockout of HCN Channels Versus Pharmacological Blockade with ZD7288
For Researchers, Scientists, and Drug Development Professionals
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal and cardiac excitability, playing significant roles in synaptic plasticity, pacemaking activity, and various physiological processes.[1][2][3] Understanding the function of these channels often involves either their genetic removal (knockout) or pharmacological inhibition. This guide provides a detailed comparison of these two approaches, focusing on the widely used pharmacological blocker, ZD7288, and genetic knockout models of HCN channels. We present a synthesis of experimental data to highlight the specificity, off-target effects, and potential compensatory mechanisms associated with each method.
At a Glance: Key Differences
| Feature | Genetic Knockout of HCN Channels | Pharmacological Blockade with this compound |
| Specificity | Isoform-specific (e.g., HCN1, HCN2 knockout) | Non-selective, blocks all four HCN isoforms (HCN1-4)[4][5][6] |
| Off-Target Effects | Minimal direct off-target effects | Can block voltage-gated sodium (Na+) and T-type calcium (Ca2+) channels[6][7][8][9][10] |
| Temporal Control | Constitutive or conditional (inducible) loss of function | Acute, reversible (depending on washout), allows for precise timing of inhibition[4] |
| Compensatory Mechanisms | High potential for developmental and long-term compensatory changes in other ion channels or signaling pathways[11][12] | Less likely to induce long-term compensatory changes with acute application |
| Developmental Studies | Allows for the study of the role of HCN channels in development[13][14][15][16] | Can be used acutely at different developmental stages, but chronic administration may have systemic effects |
| Experimental Applications | Ideal for studying the specific role of individual HCN isoforms in physiology and disease models | Useful for acute manipulation of HCN channel activity in vitro and in vivo to study immediate effects on neuronal excitability and synaptic transmission |
In-Depth Comparison
Specificity
Genetic knockout offers the significant advantage of isoform specificity. Researchers can target and eliminate a single HCN subunit (e.g., HCN1, HCN2), allowing for the dissection of the specific roles of each isoform in a given physiological process.[17][18][19][20] For instance, studies using HCN1 knockout mice have specifically implicated this isoform in regulating GABA release from parvalbumin-positive interneurons and in spatial learning and memory.[17][20]
In contrast, this compound is a broad-spectrum HCN channel blocker, inhibiting all four isoforms (HCN1-4) with similar affinities.[4][5][6] This lack of isoform specificity can make it challenging to attribute observed effects to a particular HCN subunit, as multiple isoforms are often co-expressed in the same neurons.
Off-Target Effects
A major consideration when using pharmacological agents is the potential for off-target effects. While often described as a "specific" HCN channel blocker, a growing body of evidence indicates that this compound can also inhibit other ion channels, most notably voltage-gated sodium (Na+) channels and, at higher concentrations, T-type calcium (Ca2+) channels.[6][7][8][9][10] This is a critical point, as blockade of these channels can independently alter neuronal excitability and synaptic transmission, potentially confounding the interpretation of results. Some studies have shown that this compound can inhibit Na+ currents with an IC50 value even lower than that for HCN currents, challenging its selectivity.[8]
Genetic knockout, by its nature, avoids these pharmacological off-target effects, providing a cleaner system to study the consequences of HCN channel loss. However, it is important to consider that the genetic manipulation itself could have unintended consequences on the expression of other genes.
Compensatory Mechanisms and Developmental Considerations
A key difference between the two approaches lies in the potential for compensatory changes. Constitutive genetic knockout, where the gene is absent throughout development, can lead to significant compensatory adaptations in the expression and function of other ion channels or signaling molecules as the nervous system develops.[11] For example, the lack of spontaneous seizures in some ion channel knockout mice, despite neuronal hyperexcitability, has been attributed to such compensatory mechanisms.[11] These adaptations can mask the primary role of the knocked-out channel.
Pharmacological blockade with this compound, especially when applied acutely, is less likely to trigger these long-term developmental compensations. This makes it a valuable tool for studying the immediate physiological role of HCN channels. However, chronic administration of this compound could potentially lead to its own set of adaptive changes.
Furthermore, genetic knockout models are indispensable for investigating the role of HCN channels during development. Studies using such models have revealed the importance of HCN channels in processes like neural progenitor proliferation and cortical development.[13][14][15]
Experimental Data Summary
The following tables summarize quantitative data from studies comparing the effects of HCN channel knockout and this compound administration.
Electrophysiological Effects
| Parameter | Genetic Knockout (HCN1-/-) | This compound Application (in Wild-Type) | Reference |
| Input Resistance | Increased | Increased | [21] |
| Resting Membrane Potential | Hyperpolarized | Hyperpolarized | [3][21] |
| Voltage Sag (B610663) | Abolished | Abolished | [3][21] |
| Action Potential Firing | Reduced ability to fire APs | No change in AP properties with acute application | [7][21] |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | No effect of this compound application | Significant reduction | [17] |
| Paired-Pulse Ratio (PPR) of IPSCs | No effect of this compound application | Increased | [17] |
Behavioral Effects
| Behavior | Genetic Knockout (HCN1-/-) | This compound Administration | Reference |
| Aggression (male mice) | - | Local infusion in pSI significantly reduced aggressive behaviors | [22] |
| Neuropathic Pain | Reduced cold allodynia | Ameliorates neuropathic pain | [23][24] |
| Spatial Learning & Memory | Enhanced | Can improve spatial memory deficits after ischemia-reperfusion | [20][25] |
| Anxiety | Increased | - | [26] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the HCN channel signaling pathway, a typical experimental workflow for comparing these two methods, and the logical relationship between them.
Caption: HCN channel activation pathway.
Caption: Comparative experimental workflow.
Caption: Logical comparison of methods.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure HCN channel currents (Ih) and their effect on neuronal properties.
-
Animal Model: Wild-type and HCN knockout mice (e.g., P21-P46).
-
Slice Preparation: Mice are anesthetized and decapitated. The brain (e.g., cerebellum, hippocampus) is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2. Coronal or sagittal slices (e.g., 300 µm thick) are cut using a vibratome and allowed to recover at 34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.
-
Recording: Slices are transferred to a recording chamber and perfused with ACSF at 32-34°C. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP (pH 7.2).
-
HCN Current (Ih) Measurement: To measure Ih, neurons are held at a holding potential of -60 mV or -70 mV. A series of hyperpolarizing voltage steps (e.g., from -70 mV to -150 mV in 10 mV increments for 500-1000 ms) are applied to elicit the slowly activating, non-inactivating inward current characteristic of Ih.
-
Pharmacology: For this compound experiments, a stock solution is prepared and diluted into the ACSF to a final concentration of 10-30 µM. The drug is bath-applied for a specified duration (e.g., 10 minutes) to ensure complete blockade.
-
Data Analysis: The amplitude of Ih is measured as the difference between the steady-state current at the end of the hyperpolarizing step and the instantaneous current at the beginning of the step. The voltage sag is quantified as the ratio of the peak hyperpolarization to the steady-state hyperpolarization. Input resistance is calculated from the steady-state voltage response to a small hyperpolarizing current injection.
Behavioral Assays: Morris Water Maze
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.2 m diameter) filled with opaque water (e.g., using non-toxic paint) maintained at 22-24°C. A hidden platform (e.g., 10 cm diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Mice are trained to find the hidden platform. Each mouse undergoes four trials per day, starting from one of four randomized start positions. A trial ends when the mouse finds the platform or after 60 seconds, at which point it is guided to the platform. The inter-trial interval is typically 20-30 minutes.
-
Probe Trial (e.g., Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Data Analysis: The escape latency (time to find the platform) and path length during the acquisition phase are measured. During the probe trial, the percentage of time spent in the target quadrant and the number of platform crossings are quantified. These parameters are compared between wild-type, HCN knockout, and this compound-treated animals.
Conclusion
Both genetic knockout of HCN channels and pharmacological blockade with this compound are powerful techniques for investigating the function of these important ion channels. The choice of method should be guided by the specific research question.
-
Genetic knockout is the gold standard for studying the role of specific HCN isoforms and for developmental studies, offering unparalleled specificity and avoiding pharmacological off-target effects. However, the potential for developmental compensation must be carefully considered.
-
Pharmacological blockade with this compound is an excellent tool for acute, time-controlled inhibition of HCN channel function, providing insights into their immediate physiological roles. Researchers must be vigilant about its known off-target effects, particularly on sodium channels, and should include appropriate control experiments to validate their findings.
References
- 1. This compound Enhances Long-Term Depression at Early Postnatal Medial Perforant Path-Granule Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances long-term depression at early postnatal medial perforant path-granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 6. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ‘Hidden’ HCN channels permit pathway-specific synaptic amplification in L2/3 pyramidal neurons [elifesciences.org]
- 10. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. HCN channelopathies: pathophysiology in genetic epilepsy and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental HCN channelopathy results in decreased neural progenitor proliferation and microcephaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Knock-Out of HCN1 Subunit Flattens Dorsal–Ventral Frequency Gradient of Medial Entorhinal Neurons in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HCN2 channels in local inhibitory interneurons constrain LTP in the hippocampal direct perforant path - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Seizures, behavioral deficits, and adverse drug responses in two new genetic mouse models of HCN1 epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. HCN channel antagonist this compound ameliorates neuropathic pain and associated depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound ameliorates long-term cerebral ischemia reperfusion-induced deterioration of spatial memory by regulating the expressions of NMDA receptor subunits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | The impact of HCN4 channels on CNS brain networks as a new target in pain development [frontiersin.org]
Cross-Validation of ZD7288 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZD7288, a widely used blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with other experimental techniques. By presenting supporting experimental data, detailed methodologies, and visual workflows, this guide aims to facilitate a comprehensive understanding of this compound's pharmacological profile and aid in the design of robust experimental paradigms.
This compound is a valuable pharmacological tool for investigating the physiological roles of HCN channels, which are critical in regulating cellular excitability in the heart and nervous system.[1][] However, a thorough cross-validation of its effects with other techniques is essential to ensure accurate interpretation of experimental results. This guide outlines key experimental approaches to corroborate findings obtained with this compound and provides a comparative analysis of its performance against alternative methods.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental platforms, offering a direct comparison with other HCN channel blockers and highlighting its off-target effects.
Table 1: Comparative Efficacy of HCN Channel Blockers
| Compound | Target(s) | IC50 / Effective Concentration | Experimental Model | Key Findings | Reference(s) |
| This compound | Pan-HCN Blocker | ~15.0 µM (HCN channels) | Dorsal Root Ganglion (DRG) neurons | Blocks Ih current | [3] |
| 1 mg/kg (i.p.) | Least Shrew | Induces emesis | [4][5] | ||
| 30 µM | Cerebellar mossy fibers | Decreases action potential conduction velocity by ~8% | [6] | ||
| Ivabradine (B130884) | Pan-HCN Blocker | 3 µM | HEK293 cells expressing HCN1/HCN4 | Blocks HCN currents with different state dependencies | [1] |
| 10 mg/kg (i.p.) | Least Shrew | Induces emesis | [4] | ||
| Cesium (Cs+) | Non-specific Ih Blocker | 1-2 mM | Neurons | Blocks Ih current | [7] |
Table 2: Off-Target Effects of this compound
| Off-Target Channel | IC50 / Effective Concentration | Experimental Model | Observed Effect | Reference(s) |
| Na+ Channels | 1.17 µM | Dorsal Root Ganglion (DRG) neurons | Inhibition of Na+ currents | [3] |
| T-type Ca2+ Channels | >100 µM | Dorsal Root Ganglion (DRG) neurons | Inhibition of T-type Ca2+ currents | [3] |
Key Experimental Protocols
Detailed methodologies for crucial experiments involving this compound are provided below to ensure reproducibility and aid in experimental design.
Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on HCN channel currents (Ih) in neurons.
Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons from the desired animal model.
-
Recording Configuration: Establish whole-cell voltage-clamp recordings.
-
Internal Solution: Use a potassium-based internal solution, for example (in mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP, 14 Tris-phosphocreatine; adjust pH to 7.3.[7]
-
External Solution: Bathe the cells in an external recording solution containing blockers for other major voltage-gated channels to isolate Ih. A typical solution may contain (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose, and blockers such as tetrodotoxin (B1210768) (TTX), tetraethylammonium (B1195904) (TEA), 4-aminopyridine (B3432731) (4-AP), and BaCl2.[7]
-
Voltage Protocol: To elicit Ih, apply hyperpolarizing voltage steps from a holding potential of -40 mV in 10 mV increments down to -120 mV or lower.[7]
-
This compound Application: After obtaining a stable baseline recording, perfuse the bath with this compound (typically 10-30 µM) for approximately 15 minutes and repeat the voltage protocol.[6][7]
-
Data Analysis: Measure the amplitude of the this compound-sensitive current by subtracting the current recorded in the presence of this compound from the control current.
In Vivo Administration and Behavioral Analysis
Objective: To assess the systemic effects of this compound on a specific behavior, such as emesis.
Methodology:
-
Animal Model: Use an appropriate animal model, such as the least shrew for emesis studies.[4][5]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer this compound via the desired route, for example, intraperitoneal (i.p.) injection. Doses can range from 0.25 to 1 mg/kg.[4][5]
-
Behavioral Observation: Place the animal in an observation chamber and record the incidence and frequency of the behavior of interest (e.g., vomiting episodes) for a defined period (e.g., 30 minutes).
-
Control Groups: Include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
Cross-Validation with other compounds: To confirm the role of HCN channels, a structurally different HCN channel blocker like ivabradine can be used in a separate group of animals.[4]
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activity and modulation by this compound.
Methodology:
-
Cell Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM) or use genetically encoded calcium indicators.
-
Imaging Setup: Use a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.
-
Baseline Recording: Record baseline fluorescence to establish a stable signal before stimulation.
-
Stimulation: Induce neuronal activity using electrical or chemical stimulation.
-
This compound Application: Perfuse the cells with this compound at the desired concentration.
-
Post-ZD7288 Recording: Record the fluorescence signal again during and after this compound application to measure changes in calcium transients.
-
Data Analysis: Analyze the changes in fluorescence intensity over time to quantify alterations in intracellular calcium dynamics.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for cross-validation.
By employing a multi-faceted approach that combines in vitro and in vivo techniques, and by comparing the effects of this compound with other pharmacological and non-pharmacological interventions, researchers can build a more complete and accurate picture of the role of HCN channels in their system of interest. This rigorous cross-validation is paramount for the reliable interpretation of data and the advancement of research in neuroscience and drug development.
References
- 1. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 5. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
ZD7288 Efficacy Across HCN Channel Isoforms: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ZD7288, a widely used blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, across the four different HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4). The information presented is supported by experimental data to aid in the design and interpretation of studies utilizing this compound.
Overview of this compound
This compound is a pharmacological agent frequently employed to investigate the physiological roles of HCN channels, which are crucial for controlling rhythmic activity in both the heart and the central nervous system.[] It acts by blocking the pore of the HCN channel, thereby inhibiting the flow of ions.[][2] While broadly used as an HCN channel inhibitor, it is critical to note that this compound is not entirely selective and has been shown to affect other ion channels, a factor that should be carefully considered in experimental design.[3][4][5]
Comparative Efficacy of this compound on HCN Isoforms
Electrophysiological studies have been conducted to determine the concentration of this compound required to inhibit 50% of the current (IC50) for each of the four human HCN channel isoforms. The data indicates that this compound blocks all four isoforms with similar potency.
| HCN Isoform | IC50 (µM) | Cell Type | Reference |
| hHCN1 | 20 ± 6 | HEK293 | [6] |
| hHCN2 | 41 ± 15 | HEK293 | [6] |
| hHCN3 | 34 ± 11 | HEK293 | [6] |
| hHCN4 | 21 ± 14 | HEK293 | [6] |
| Native HCN (in DRG neurons) | 15 | DRG neurons | [3] |
Off-Target Effects of this compound
A significant consideration when using this compound is its potential for off-target effects. Multiple studies have reported that this compound can also block other ion channels, which may confound the interpretation of experimental results.
-
Sodium Channels: this compound has been shown to block Na+ currents, in some cases with a higher potency than for HCN channels. For instance, in dorsal root ganglion (DRG) neurons, the IC50 for sodium channel block was found to be less than 2 µM, compared to 15 µM for HCN channels in the same cells.[3][4]
-
T-type Calcium Channels: this compound can also inhibit T-type calcium channels, although this typically occurs at higher concentrations, with a reported IC50 of around 40-50 µM.[4][7][8]
Experimental Protocols
The following is a detailed methodology for determining the IC50 of this compound on HCN channel isoforms using whole-cell patch-clamp electrophysiology.
Cell Preparation and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.
-
Cells are transiently transfected with plasmids containing the cDNA for one of the four human HCN channel isoforms (hHCN1, hHCN2, hHCN3, or hHCN4). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often used to identify successfully transfected cells.
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours after transfection.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, adjusted to a pH of 7.4 with NaOH.
-
The intracellular (pipette) solution typically contains (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, adjusted to a pH of 7.2 with KOH.
-
HCN currents are elicited by hyperpolarizing voltage steps. A common protocol is to hold the cell at a potential of -40 mV and then apply hyperpolarizing steps to -100 mV or more negative potentials to activate the channels.[6]
-
This compound is applied to the bath solution at increasing concentrations. The effect of the drug is allowed to reach a steady-state at each concentration, which can take several minutes due to the slow onset of action of extracellularly applied this compound.[6]
Data Analysis:
-
The peak inward current at the hyperpolarizing step is measured before and after the application of each concentration of this compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the dose-response curve with the Hill equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the efficacy of this compound on a specific HCN channel isoform.
Caption: Workflow for determining the IC50 of this compound on HCN channel isoforms.
Signaling Context: HCN Channel Function and Blockade
HCN channels are voltage-gated ion channels that are uniquely activated by membrane hyperpolarization.[] Their opening leads to an inward flow of cations (primarily Na+ and K+), causing a depolarization of the membrane potential. This "pacemaker" current is crucial for initiating and regulating rhythmic firing in various excitable cells. The activity of some HCN isoforms, notably HCN2 and HCN4, is also modulated by the intracellular second messenger cyclic AMP (cAMP), which enhances their activation.[9] this compound acts as an antagonist by physically occluding the channel pore, thereby preventing ion conduction and the subsequent membrane depolarization.
Caption: Mechanism of HCN channel activation and blockade by this compound.
References
- 2. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288 Versus Cs+: A Comparative Guide to Blocking Ih Currents in Neurons
For Researchers, Scientists, and Drug Development Professionals
The hyperpolarization-activated current (Ih), mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, plays a crucial role in regulating neuronal excitability, synaptic integration, and rhythmic activity.[1][2] Consequently, pharmacological blockade of Ih is a key technique in neuroscience research. This guide provides a detailed comparison of two commonly used Ih blockers: the organic molecule ZD7288 and the inorganic cation Cesium (Cs⁺). We present a comprehensive analysis of their efficacy, mechanism of action, potential off-target effects, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison at a Glance
| Feature | This compound | Cesium (Cs⁺) |
| Blocking Potency | High affinity, with IC₅₀ values in the low micromolar range. | Lower affinity, requiring millimolar concentrations for effective blockade. |
| Specificity | Considered highly selective for HCN channels, but off-target effects on other ion channels have been reported at higher concentrations. | Non-specific, blocking various potassium (K⁺) channels in addition to HCN channels. |
| Mechanism of Action | Acts as a "lipophilic" quaternary cation, likely blocking the channel from the intracellular side in a closed state.[3] Blockade can be relieved by prolonged hyperpolarization.[3] | Directly blocks the pore of the HCN channel in a voltage-dependent manner. |
| Reversibility | Blockade is often slowly reversible or irreversible.[3] | Blockade is typically reversible upon washout.[3] |
| Application | Suitable for experiments requiring specific and potent blockade of Ih where slow reversibility is acceptable. | Useful for experiments where rapid and reversible blockade is desired and off-target effects on K⁺ channels can be controlled or accounted for. |
Quantitative Analysis of Blocking Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and Cs⁺ in blocking Ih currents in various neuronal preparations.
| Blocker | Neuronal Preparation | IC₅₀ | Reference |
| This compound | Guinea pig substantia nigra neurons | ~2 µM | [3] |
| This compound | Fast-spiking basket cells (rat hippocampus) | 1.4 µM | [4] |
| This compound | Dorsal root ganglion (DRG) neurons | 15 µM | [5] |
| Cs⁺ | Fast-spiking basket cells (rat hippocampus) | 37 µM | [4] |
| Cs⁺ | Rat supraoptic neurons | Effective at 3-6 mM | [6] |
| Cs⁺ | Rabbit hippocampal CA1 region | Effective at attenuating theta wave amplitude | [7] |
Mechanism of Action
The mechanisms by which this compound and Cs⁺ block Ih currents are distinct, which has significant implications for experimental design and data interpretation.
This compound: It is proposed that this compound, being lipophilic, can cross the cell membrane and block the HCN channel from the intracellular side.[3] The blockade by this compound is not use-dependent, meaning it can block the channel in its closed state.[3] Interestingly, prolonged hyperpolarization can relieve the block by this compound.[3]
Cesium (Cs⁺): Cs⁺ is a monovalent cation that directly enters and occludes the pore of the HCN channel, thereby preventing the passage of other ions.[8] This block is voltage-dependent.
Off-Target Effects
A critical consideration in choosing an Ih blocker is its specificity. Both this compound and Cs⁺ have been reported to have off-target effects.
This compound: While generally considered selective for HCN channels, this compound has been shown to inhibit other ion channels, particularly at higher concentrations. For instance, it can block voltage-gated Na⁺ channels and T-type Ca²⁺ channels.[5][9][10]
Cesium (Cs⁺): The primary off-target effect of Cs⁺ is the blockade of inwardly rectifying potassium (KIR) channels.[11] This lack of specificity can complicate the interpretation of results, as KIR channels also play a significant role in setting the resting membrane potential and neuronal excitability.
Experimental Protocols
The following provides a generalized whole-cell patch-clamp protocol for comparing the effects of this compound and Cs⁺ on Ih currents in neurons.
1. Cell Preparation:
-
Prepare acute brain slices or cultured neurons from the desired animal model and brain region.
2. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the target neurons.
-
Use an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
The external solution (ACSF) should contain (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂ and 5% CO₂.
3. Ih Current Elicitation:
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -130 mV in 10 mV increments for 1-2 seconds) to activate Ih.
4. Blocker Application:
-
Baseline: Record Ih currents in control ACSF.
-
This compound Application: Perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 10-50 µM) for 10-15 minutes and record the blocked Ih currents.[3]
-
Washout (this compound): Attempt to wash out this compound by perfusing with control ACSF for an extended period (e.g., >30 minutes). Note that recovery may be incomplete.[3]
-
Cs⁺ Application: After a stable baseline is re-established (or in a separate set of experiments), perfuse the slice with ACSF containing CsCl (e.g., 2-5 mM) and record the blocked Ih currents.[3]
-
Washout (Cs⁺): Wash out Cs⁺ by perfusing with control ACSF for 15-30 minutes. Full or partial recovery is expected.[3]
5. Data Analysis:
-
Measure the amplitude of the steady-state Ih current at each voltage step before and after blocker application.
-
Calculate the percentage of block for each compound.
-
Construct current-voltage (I-V) relationship plots.
Conclusion
Both this compound and Cs⁺ are effective blockers of Ih currents, but their distinct properties make them suitable for different experimental applications. This compound offers high potency and specificity, making it an excellent choice for studies focused specifically on the role of HCN channels. However, its slow reversibility must be taken into account. In contrast, Cs⁺ provides a rapidly reversible block but suffers from a lack of specificity, most notably its effect on KIR channels. Researchers should carefully consider these factors when designing their experiments to ensure the appropriate interpretation of their findings.
References
- 1. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Hyperpolarization-Activated Cation Current (Ih) in Pacemaker Activity in Area Postrema Neurons of Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caesium blocks depolarizing after-potentials and phasic firing in rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The extracellular current blocking effect of cesium chloride on the theta wave in the rabbit hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cesium activates the neurotransmitter receptor for glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.physiology.org [journals.physiology.org]
Assessing the Contribution of Ih to Neuronal Activity: A Comparative Guide to ZD7288 and Alternatives
For researchers, scientists, and drug development professionals, understanding the role of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, Ih, is crucial for deciphering neuronal excitability and rhythmic activity. ZD7288 is a widely used pharmacological tool for this purpose. This guide provides a comprehensive comparison of this compound with other methods, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This compound: A Potent Blocker of Ih Channels
This compound is a selective blocker of HCN channels, the molecular basis of Ih currents.[1][2] It is a valuable tool for investigating the physiological roles of Ih in various neuronal populations.[1][3] this compound is known to reduce the slope of diastolic depolarization by blocking the Ih current, thereby affecting pacemaker activity in both cardiac and neuronal cells.[4] The blockade of Ih by this compound has been shown to be use-dependent in some preparations, meaning it preferentially blocks open channels.[1]
Mechanism of Action
This compound acts as a pore blocker of HCN channels, accessing its binding site from the intracellular side.[5][6] Its binding is favored when the channel is in the open state, which is induced by membrane hyperpolarization.[1] This property can be advantageous for studying activity-dependent roles of Ih.
Comparison of Methods to Assess Ih Contribution
While this compound is a powerful tool, it is essential to consider its limitations and compare it with alternative methods. The choice of method will depend on the specific research question, the preparation being used, and the desired level of specificity.
| Method | Principle | Advantages | Disadvantages |
| Pharmacological Blockade | |||
| This compound | Selective chemical blockade of HCN channels.[1][2] | - Commercially available and easy to apply.- Reversible blockade.- Extensive literature available. | - Potential for off-target effects, especially at high concentrations (e.g., blockade of Na+ and Ca2+ channels).[4][7][8]- Use-dependent block may not be suitable for all experimental paradigms.[1] |
| Ivabradine | Clinically approved HCN channel blocker.[2][6][9] | - High affinity for HCN channels.- Clinically relevant.- Can be administered systemically.[9] | - Also blocks all HCN isoforms non-selectively.[10][11]- Limited blood-brain barrier permeability.[12][13]- Can have cardiovascular side effects.[11] |
| Cesium (Cs+) | Non-specific inorganic ion channel blocker, including Ih.[3][14] | - Broadly effective in blocking Ih. | - Lacks specificity, blocking other potassium channels.- Can alter intracellular ionic concentrations. |
| Genetic Manipulation | |||
| Gene Knockout/Knockdown | Genetic deletion or reduced expression of HCN channel subunits.[15][16][17] | - High specificity for the targeted HCN isoform.- Allows for chronic assessment of Ih function. | - Potential for developmental compensation.- Technically demanding and time-consuming.- Irreversible. |
| Optogenetics | Light-sensitive channels or pumps are genetically expressed to modulate neuronal activity, mimicking or opposing the effects of Ih.[18][19][20][21][22] | - High temporal and spatial precision.- Cell-type specific targeting.- Reversible and repeatable control. | - Requires viral vector delivery and specialized equipment.- Potential for phototoxicity.- Overexpression of exogenous proteins may have unintended consequences. |
| Computational Modeling | |||
| In silico models | Mathematical models of neurons and networks incorporating Ih conductances.[23][24][25][26][27] | - Allows for systematic exploration of Ih function in complex systems.- Can generate testable hypotheses. | - Relies on assumptions and simplifications of biological reality.- Requires validation with experimental data. |
Supporting Experimental Data
The following tables summarize quantitative data from studies using this compound to assess the contribution of Ih to neuronal activity.
Table 1: Effect of this compound on Neuronal Conduction Velocity
| Preparation | This compound Concentration | Change in Conduction Velocity | Reference |
| Myelinated cerebellar mossy fibers | 30 µM | 8.0 ± 2.8% decrease | [7] |
| Unmyelinated cerebellar parallel fibers | 30 µM | 9.2 ± 0.9% decrease | [7] |
| Optic nerves | 30 µM | 4.0 ± 0.8% decrease | [7] |
Table 2: Effect of this compound on High-Frequency Action Potential Firing
| Parameter | Control | This compound (30 µM) | Reference |
| Average failure-free frequency | 854 ± 60 Hz | 426 ± 63 Hz | [7] |
| Half-duration of 20th AP (% of 1st) | 109.6 ± 1.5% | 141.7 ± 7.0% | [7] |
| Amplitude of 20th AP (% of 1st) | 96.5 ± 0.8% | 82.9 ± 1.6% | [7] |
Experimental Protocols
Electrophysiological Recording of Ih and its Blockade by this compound
Objective: To isolate and characterize the Ih current in a specific neuronal population and confirm its blockade by this compound.
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution
-
This compound stock solution (e.g., 20 mM in distilled water)[1]
Procedure:
-
Prepare acute brain slices or cultured neurons according to standard protocols.
-
Obtain whole-cell patch-clamp recordings from the target neurons.
-
To isolate Ih, apply a series of hyperpolarizing voltage steps from a holding potential of -60 mV (e.g., from -70 mV to -140 mV in 10 mV increments).[3][7]
-
Record the resulting slow, inward-rectifying currents, which are characteristic of Ih.
-
After obtaining a stable baseline recording of Ih, perfuse the bath with ACSF containing the desired concentration of this compound (e.g., 10-100 µM).[3]
-
Continue to apply the hyperpolarizing voltage steps and record the currents. A reduction in the amplitude of the slow inward current indicates blockade of Ih by this compound.
-
To assess the reversibility of the block, wash out the this compound by perfusing with drug-free ACSF.
Visualizations
Caption: Ih Signaling Pathway.
Caption: Experimental Workflow for Assessing Ih Blockade.
Conclusion
This compound remains a cornerstone for investigating the role of Ih in neuronal function. However, a thorough understanding of its mechanism, potential off-target effects, and the availability of alternative methods is crucial for robust experimental design and interpretation. By carefully considering the comparisons and protocols outlined in this guide, researchers can more effectively dissect the contribution of Ih to neuronal activity and its implications in health and disease.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Controlled Gating at the Intracellular Entrance to a Hyperpolarization-Activated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 8. ‘Hidden’ HCN channels permit pathway-specific synaptic amplification in L2/3 pyramidal neurons [elifesciences.org]
- 9. Systemic administration of ivabradine, a hyperpolarization-activated cyclic nucleotide-gated channel inhibitor, blocks spontaneous absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish [frontiersin.org]
- 14. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. The Ih Channel Gene Promotes Synaptic Transmission and Coordinated Movement in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optogenetic Modulation of Ion Channels by Photoreceptive Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Optical Techniques in Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optogenetic Control of Cells and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. web.as.uky.edu [web.as.uky.edu]
- 23. modeldb.science [modeldb.science]
- 24. Mapping the function of neuronal ion channels in model and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mapping the function of neuronal ion channels in model and experiment | eLife [elifesciences.org]
- 26. researchgate.net [researchgate.net]
- 27. Article: Mapping the function of neuronal ion channels in model and experiment | Alex Seeholzer [alex.seeholzer.de]
Safety Operating Guide
Navigating the Disposal of ZD7288: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical reagents. This guide provides essential information and procedural steps for the proper disposal of ZD7288, a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.
While specific disposal protocols for this compound are not extensively detailed in publicly available safety data sheets, a comprehensive approach based on general principles of hazardous waste management is crucial. This ensures the protection of laboratory personnel and the environment. All waste containing this compound should be treated as hazardous chemical waste.
This compound: Key Data for Handling and Disposal
The following table summarizes essential information for the safe management of this compound.
| Parameter | Guideline | Source |
| CAS Number | 133059-99-1 | [1][2] |
| Appearance | White solid | [3] |
| Solubility | Soluble in water (100 mM) and DMSO (100 mM) | [1] |
| Storage | Store at +4°C, desiccated. | [1] |
| Known Hazards | Specific hazard classifications are not prominently listed in provided safety information. However, as a potent bioactive small molecule, it should be handled with care, assuming potential toxicity. | [3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form—unused solid, prepared solutions, or contaminated labware. In all cases, appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Procedure 1: Disposal of Unused or Expired Solid this compound
-
Waste Identification : Unused or expired solid this compound must be treated as hazardous chemical waste.
-
Containerization : Place the original vial or container of this compound into a larger, sealable, and clearly labeled hazardous waste container designated for solid chemical waste. Ensure the container is compatible with chemical solids.
-
Labeling : The outer container must be labeled with a hazardous waste tag as soon as the waste is added. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage : Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Pickup : Once the container is ready for disposal, arrange for a pickup through your institution's Environmental Health and Safety (EHS) department.
Procedure 2: Disposal of this compound Solutions (Aqueous or DMSO)
As this compound is frequently dissolved in DMSO, the disposal of these solutions requires careful handling.
-
Waste Classification : Any solution containing this compound is to be disposed of as liquid hazardous waste. The hazards of the solvent (e.g., DMSO) must also be considered.
-
Collection : Pour the this compound solution into a designated, leak-proof, and sealable hazardous waste container for liquid organic or aqueous waste, depending on the solvent. Do not mix incompatible waste streams.
-
Labeling : Immediately label the container with a hazardous waste tag. List all chemical constituents, including "this compound," the solvent (e.g., "Dimethyl Sulfoxide"), and their approximate percentages.
-
Storage : Keep the container tightly sealed when not in use and store it in a designated hazardous waste accumulation area, preferably within a secondary containment bin.
-
Disposal Request : When the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department.
Procedure 3: Disposal of this compound-Contaminated Materials
This category includes items such as pipette tips, centrifuge tubes, gloves, and other labware that have come into contact with this compound.
-
Segregation : Collect all solid waste contaminated with this compound separately from general lab trash.
-
Containerization : Place contaminated items into a designated, durable, and clearly labeled container or a heavy-duty plastic bag for solid hazardous waste.
-
Labeling : Label the container or bag as "this compound-Contaminated Solid Waste." If the materials are also contaminated with other hazardous substances, these should be listed as well.
-
Storage : Store the sealed container in the designated satellite accumulation area until it is ready for pickup.
-
Pickup : Arrange for disposal through your institution's EHS department.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
This guide provides a framework for the safe and compliant disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific hazardous waste management guidelines and EHS department for any additional requirements.
References
Navigating the Safe Handling of ZD7288: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of ZD7288, a potent blocker of HCN channels. Adherence to these protocols will not only protect laboratory personnel but also ensure the integrity of your research.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practice dictates a consistent and cautious approach to handling all chemical compounds.[1] This guide outlines the recommended procedures for personal protective equipment (PPE), operational handling, and disposal of this compound, establishing a comprehensive safety framework.
Essential Personal Protective Equipment (PPE)
Although the SDS for this compound does not mandate specific personal protective equipment, the following are recommended as standard laboratory practice to minimize any potential exposure and ensure a safe working environment.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields | Protects eyes from accidental splashes or airborne particles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and operational efficiency.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and the label matches the order.
-
Storage: Store this compound in a cool, dry place. According to supplier information, it should be desiccated at +4°C.
-
Inventory: Log the compound in your chemical inventory system.
Preparation of Solutions
This compound is a solid that is typically dissolved for experimental use. Adhere to the following solubility guidelines and always prepare solutions in a well-ventilated area.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 29.28 | 100 |
| DMSO | 29.28 | 100 |
This data is based on a molecular weight of 292.81 g/mol . Batch-specific molecular weights may vary.[2]
Spill Management
In the event of a spill, follow these steps:
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Cleaning: Clean the area with soap and water.
-
Disposal: Dispose of the cleaning materials as non-hazardous waste, unless local regulations specify otherwise.
Disposal Plan
Proper disposal of unused this compound and its containers is a crucial final step.
-
Unused Compound: While this compound is not classified as hazardous, it is best practice to dispose of it as chemical waste through your institution's environmental health and safety (EHS) office.
-
Empty Containers: Decontaminate empty containers by rinsing them three times with a suitable solvent (e.g., water or ethanol). After rinsing, the containers can typically be disposed of in the regular trash, with labels defaced or removed.
-
Contaminated Materials: Dispose of any materials used for spill cleanup or other contaminated disposables as non-hazardous waste, in accordance with institutional guidelines.[1][2]
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
